6-Chloro-1H-benzo[cd]indol-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-benzo[cd]indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNIKIHGOHARLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357563 | |
| Record name | 6-Chloro-1H-benzo[cd]indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24950-30-9 | |
| Record name | 6-Chloro-1H-benzo[cd]indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 6-Chloro-1H-benzo[cd]indol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-Chloro-1H-benzo[cd]indol-2-one. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a chlorinated benzo[cd]indol-2-one core. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.
Table 1: General Information and Synonyms
| Parameter | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 24950-30-9[1][2] |
| Molecular Formula | C₁₁H₆ClNO[1] |
| Synonyms | 6-Chlorobenzo[cd]indol-2(1H)-one, Benz[cd]indol-2(1H)-one, 6-chloro-[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 203.62 g/mol | PubChem (Computed)[1] |
| XLogP3 | 2.7 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
| Rotatable Bond Count | 0 | PubChem (Computed)[1] |
Synthesis Protocols
The synthesis of the benzo[cd]indol-2(1H)-one core is a key step in the development of derivatives with potential therapeutic applications. While a specific, detailed protocol for this compound was not explicitly found in the searched literature, several methods for the synthesis of the parent scaffold and its derivatives have been reported. A plausible synthetic route can be inferred from these methodologies.
A common approach involves the cyclization of naphthalic anhydrides or related naphthalene derivatives.
Hypothetical Synthesis Workflow
A potential synthetic pathway to this compound could start from a chlorinated naphthalic anhydride. The general principle involves the reaction of the anhydride with an ammonia source to form an imide, which can then undergo further transformations.
Caption: Hypothetical synthesis of this compound.
Experimental Protocol (Inferred)
-
Preparation of 6-Chloronaphthalic Anhydride: A suitable starting material would be a 6-chloro-substituted naphthalene derivative that can be oxidized to form the corresponding naphthalic anhydride.
-
Imidation Reaction: 6-Chloronaphthalic anhydride would be reacted with an ammonia source, such as aqueous ammonia or ammonium hydroxide, under elevated temperatures. This reaction typically leads to the formation of the corresponding naphthalimide.
-
Rearrangement/Cyclization: The resulting intermediate may undergo a rearrangement or cyclization under specific conditions to yield the final this compound. The exact conditions for this step would need to be optimized.
Note: This is a generalized and inferred protocol. Researchers should consult detailed synthetic literature for analogous transformations to develop a specific and safe experimental procedure.
Spectral Data (Predicted)
No experimental spectra for this compound were found in the reviewed literature. However, based on the known spectra of related benzo[cd]indol-2(1H)-one derivatives, the following characteristic spectral features can be anticipated.
¹H NMR:
-
Aromatic protons in the range of 7.0-8.5 ppm. The chlorine substituent will influence the chemical shifts and coupling constants of the adjacent protons.
-
A broad singlet for the N-H proton, typically downfield.
¹³C NMR:
-
A carbonyl carbon signal around 170 ppm.
-
Aromatic carbon signals in the range of 110-140 ppm. The carbon attached to the chlorine atom will show a characteristic chemical shift.
FT-IR:
-
A characteristic C=O stretching vibration for the lactam group around 1650-1700 cm⁻¹.
-
An N-H stretching vibration around 3200-3400 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry:
-
A molecular ion peak corresponding to the exact mass of the molecule (C₁₁H₆ClNO).
-
A characteristic isotopic pattern due to the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Biological Activity and Signaling Pathways
The benzo[cd]indol-2(1H)-one scaffold is a recognized pharmacophore and has been identified as a key structural motif in inhibitors of several important biological targets.
Bromodomain and Extra-Terminal (BET) Protein Inhibition
Derivatives of benzo[cd]indol-2(1H)-one have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BET proteins are epigenetic readers that play a crucial role in the regulation of gene expression. Their dysregulation is implicated in various cancers and inflammatory diseases.
The binding of benzo[cd]indol-2(1H)-one derivatives to the acetyl-lysine binding pocket of BRD4 disrupts its interaction with acetylated histones, leading to the downregulation of key oncogenes such as c-Myc.
References
A Technical Guide to the Physicochemical Characteristics of 6-Chloro-1H-benzo[cd]indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-benzo[cd]indol-2-one is a heterocyclic organic compound belonging to the benzo[cd]indol-2(1H)-one class.[1] This scaffold is of significant interest in medicinal chemistry, with derivatives being explored as inhibitors for various biological targets, including BRD4, BET bromodomains, and Aurora B kinase.[2] A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development, influencing aspects such as solubility, membrane permeability, and formulation. This document provides a detailed overview of its known physicochemical characteristics, general experimental protocols for their determination, and relevant logical workflows.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆ClNO | ChemScene[3] |
| Molecular Weight | 203.62 g/mol | PubChem[4], ChemScene[3] |
| CAS Number | 24950-30-9 | PubChem[4], ChemScene[3] |
| LogP (octanol-water partition coefficient) | 3.0589 | ChemScene[3] |
| XLogP3 | 2.7 | PubChem[4] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | PubChem[4], ChemScene[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[4], ChemScene[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4], ChemScene[3] |
| Rotatable Bond Count | 0 | ChemScene[3] |
| Exact Mass | 203.0137915 Da | PubChem[4] |
Experimental Protocols
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Methodology: A small, dry sample of the crystalline compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised slowly (e.g., 1-2 °C per minute) as it approaches the expected melting point. The temperature range from which the substance begins to melt until it becomes completely liquid is recorded.
Solubility Determination
Solubility is critical for predicting in vivo absorption and for formulation development.
-
Methodology (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask. The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
-
Methodology (Shake-Flask Method): A pre-weighed amount of the compound is dissolved in one of the two immiscible phases (n-octanol or water), which have been mutually saturated. The second immiscible phase is added, and the mixture is shaken vigorously until equilibrium is achieved. The two phases are then separated by centrifugation. The concentration of the compound in each phase is measured using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Logical and Experimental Workflows
The following diagrams illustrate common workflows in physicochemical characterization and early-stage drug discovery.
Caption: A logical workflow for the determination of key physicochemical properties of a compound.
Caption: A generalized workflow for identifying the biological target of a novel chemical entity.
Caption: A simplified, hypothetical signaling pathway illustrating kinase inhibition.
References
- 1. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C11H6ClNO | CID 854231 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-1H-benzo[cd]indol-2-one
CAS Number: 24950-30-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-1H-benzo[cd]indol-2-one, a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and multifaceted biological activities, with a focus on its roles as an inhibitor of BET bromodomains, the Hedgehog signaling pathway, and the autophagy-related cysteine protease Atg4B.
Chemical and Physical Properties
This compound is a chlorinated derivative of the benzo[cd]indol-2(1H)-one core structure. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 24950-30-9 | [1][2] |
| Molecular Formula | C₁₁H₆ClNO | [1] |
| Molecular Weight | 203.62 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Chlorobenzo[cd]indol-2(1H)-one | [1] |
| XLogP3 | 2.7 | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
Synthesis
Biological Activity and Mechanism of Action
The benzo[cd]indol-2(1H)-one scaffold has been identified as a privileged structure in the development of inhibitors for several key therapeutic targets. The 6-chloro substitution can influence the potency and selectivity of these compounds.
BET Bromodomain Inhibition
Derivatives of benzo[cd]indol-2(1H)-one have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[4][5][6] These proteins are epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.
Mechanism of Action: These compounds act as competitive inhibitors, binding to the acetylated lysine binding pocket of the BET bromodomains. This prevents the recruitment of BET proteins to chromatin, leading to the downregulation of key oncogenes such as c-MYC.[7] Some derivatives have shown selectivity for the first bromodomain (BD1) of BRD4 over the second (BD2).[8][9] The inhibition of BRD4 can disrupt downstream signaling pathways, including the NF-κB pathway, which is crucial in inflammation and cancer.[8][9][10][11]
Quantitative Data:
| Compound Class | Target | Activity Metric | Value | Source |
| Benzo[cd]indol-2(1H)-one derivatives | BRD4 | Kd | 124 and 137 nM | [5] |
| Benzo[cd]indol-2(1H)-one derivative | BRD4 | IC50 | 1.02 µM | [6] |
Hedgehog Signaling Pathway Inhibition
The benzo[cd]indol-2(1H)-one scaffold has also been shown to inhibit the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and a driver of certain cancers when aberrantly activated.[12][13][14][15][16]
Mechanism of Action: These compounds act downstream of the transmembrane protein Smoothened (Smo) and the negative regulator Suppressor of Fused (SUFU).[12][16] They have been shown to reduce the cellular levels of the GLI family of transcription factors, the final effectors of the Hh pathway.[12][15][16] This inhibitory effect on the Hh pathway is likely a consequence of their primary activity as BET bromodomain inhibitors, as BET proteins are known to regulate the transcription of Hh pathway components.
Quantitative Data:
| Compound Class | Assay System | Activity Metric | Value | Source |
| Benzo[cd]indol-2(1H)-one derivative | Hedgehog pathway cell model | pIC50 | 6.5 ± 0.1 | [16] |
Atg4B Inhibition and Autophagy Modulation
More recently, the benzo[cd]indol-2(1H)-one core has been identified as a novel scaffold for the development of inhibitors of Autophagy-related 4B cysteine protease (Atg4B).[17][18] Atg4B plays a crucial role in autophagy, a cellular recycling process, by processing the microtubule-associated protein 1A/1B-light chain 3 (LC3).
Mechanism of Action: Inhibitors based on this scaffold are thought to covalently modify the active site cysteine of Atg4B, thereby inhibiting its proteolytic activity.[17] This leads to an accumulation of unprocessed LC3 and a disruption of the autophagic flux. The modulation of autophagy has significant therapeutic potential in cancer, where it can either promote or inhibit tumor cell survival depending on the context.
Experimental Protocols
Detailed, step-by-step experimental protocols are essential for the replication and extension of scientific findings. Below are generalized methodologies for key assays used to characterize the biological activity of this compound and its derivatives.
BRD4 Inhibition Assay (AlphaScreen)
This protocol describes a high-throughput screening method to identify inhibitors of the interaction between BRD4 and acetylated histones.[6][19]
Materials:
-
Recombinant BRD4 bromodomain (BD1) with a His-tag
-
Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well microplate
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare a solution of the test compound (e.g., this compound) at various concentrations in assay buffer.
-
In a 384-well plate, add the test compound solution.
-
Add the His-tagged BRD4(BD1) protein to the wells and incubate for 15 minutes at room temperature.
-
Add the biotinylated H4K12ac peptide to the wells and incubate for another 15 minutes at room temperature.
-
In a separate tube, mix the Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in assay buffer.
-
Add the bead mixture to the wells under subdued light.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen reader (excitation at 680 nm, emission at 520-620 nm).
-
The signal will be proportional to the amount of BRD4-histone peptide interaction. A decrease in signal indicates inhibition by the test compound.
-
Calculate IC50 values from the dose-response curves.
Hedgehog Pathway Reporter Assay
This cell-based assay measures the activity of the Hedgehog pathway by quantifying the expression of a reporter gene under the control of a Gli-responsive promoter.[4][20]
Materials:
-
NIH/3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase control (for normalization).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and grow to confluence.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
Treat the cells with a range of concentrations of the test compound.
-
Stimulate the Hedgehog pathway by adding Shh conditioned medium or SAG.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
A decrease in normalized luciferase activity in stimulated cells indicates inhibition of the Hedgehog pathway.
-
Calculate IC50 or pIC50 values from the dose-response curves.
Atg4B Activity Assay (In Vitro)
This protocol describes a method to measure the enzymatic activity of Atg4B and the inhibitory effect of test compounds.[17][21]
Materials:
-
Recombinant human Atg4B.
-
Fluorogenic Atg4B substrate (e.g., a peptide with a C-terminal fluorescent reporter that is quenched until cleaved).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
384-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Add the assay buffer to the wells of the microplate.
-
Add the test compound at various concentrations.
-
Add recombinant Atg4B to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (excitation and emission wavelengths will depend on the specific fluorophore used).
-
The initial reaction velocity is proportional to the enzyme activity.
-
A decrease in the reaction velocity indicates inhibition of Atg4B.
-
Calculate IC50 values from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.
Caption: BET Bromodomain Inhibition Pathway.
Caption: Hedgehog Signaling Pathway Inhibition.
Caption: Autophagy Pathway and Atg4B Inhibition.
Caption: Drug Discovery Workflow.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not universally available, general guidelines for handling similar chlorinated heterocyclic compounds should be followed. These include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide serves as a valuable resource for researchers interested in the chemistry and biology of this compound and its derivatives. The information provided herein highlights its potential as a versatile scaffold for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders. Further research into the synthesis, biological activity, and therapeutic applications of this compound is warranted.
References
- 1. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 2. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112125885A - è¯å¹¶å²åç±»ååè½ååè¡çç©åå ¶å¶å¤æ¹æ³ä¸åºç¨ - Google Patents [patents.google.com]
- 4. web.stanford.edu [web.stanford.edu]
- 5. SHH Reporter Assays [bio-protocol.org]
- 6. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicting response to BET inhibitors using computational modeling: A BEAT AML project study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Benzo[ cd]indol-2(1 H)-ones and Pyrrolo[4,3,2- de]quinolin-2(1 H)-ones as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain with Potential High Efficiency against Acute Gouty Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BRD4 Inhibition Attenuates Inflammatory Pain by Ameliorating NLRP3 Inflammasome-Induced Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 14. Hedgehog (Hh) Reporter Activity Assay [agris.fao.org]
- 15. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The structure of Atg4B–LC3 complex reveals the mechanism of LC3 processing and delipidation during autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 19. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Synthesis Pathway for 6-Chloro-1H-benzo[cd]indol-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthesis pathway for 6-Chloro-1H-benzo[cd]indol-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on a multi-step process starting from commercially available precursors. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and characterization data.
I. Overview of the Synthetic Pathway
The synthesis of this compound can be achieved through a three-step sequence, analogous to the preparation of related halogenated benzo[cd]indol-2-ones. The pathway commences with the synthesis of the key intermediate, 4-chloro-1-naphthalenesulfonyl chloride, followed by its amination to the corresponding sulfonamide, and subsequent intramolecular cyclization to yield the target molecule.
Caption: Proposed synthesis pathway for this compound.
II. Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 4-Chloro-1-naphthalenesulfonyl chloride
The initial step involves the sulfonation of 1-chloronaphthalene followed by chlorination to yield 4-chloro-1-naphthalenesulfonyl chloride.
Protocol:
-
Sulfonation: To a stirred solution of chlorosulfonic acid at 0-5 °C, slowly add 1-chloronaphthalene.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture carefully onto crushed ice to precipitate the sulfonic acid.
-
Filter the solid, wash with cold water, and dry to obtain 4-chloro-1-naphthalenesulfonic acid.
-
Chlorination: Treat the dried 4-chloro-1-naphthalenesulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
-
Heat the mixture under reflux until the evolution of gas ceases.
-
Remove the excess chlorinating agent by distillation under reduced pressure.
-
The crude 4-chloro-1-naphthalenesulfonyl chloride can be purified by recrystallization or used directly in the next step.
Step 2: Synthesis of 4-Chloro-1-naphthalenesulfonamide
The sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with ammonia.
Protocol:
-
Dissolve the crude 4-chloro-1-naphthalenesulfonyl chloride in a suitable organic solvent (e.g., acetone, THF).
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.
-
Continue the reaction until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Treat the residue with water to dissolve the ammonium chloride byproduct.
-
Filter the solid sulfonamide, wash with water, and dry.
-
The crude 4-chloro-1-naphthalenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Synthesis of this compound
The final step is the intramolecular cyclization of the sulfonamide to form the desired tricyclic lactam. This reaction is typically base-mediated.
Protocol:
-
Suspend the 4-chloro-1-naphthalenesulfonamide in a suitable solvent (e.g., a high-boiling point ether or an ionic liquid).
-
Add a strong base, such as potassium hydroxide or sodium hydride.
-
Heat the reaction mixture to a high temperature (typically >200 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and quench with water.
-
Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
The crude this compound can be purified by column chromatography on silica gel followed by recrystallization.
III. Quantitative Data
The following table summarizes typical yields and key analytical data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 4-Chloro-1-naphthalenesulfonic acid | C₁₀H₇ClO₃S | 242.68 | 85-95 | - |
| 4-Chloro-1-naphthalenesulfonyl chloride | C₁₀H₆Cl₂O₂S | 261.13 | 70-85 | 95-98 |
| 4-Chloro-1-naphthalenesulfonamide | C₁₀H₈ClNO₂S | 241.70 | 80-90 | 188-191 |
| This compound | C₁₁H₆ClNO | 203.63 | 50-70 | >300 |
IV. Visualization of the Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
V. Conclusion
This technical guide outlines a robust and reproducible synthesis pathway for this compound. The described protocols and data provide a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery, enabling the efficient preparation of this important heterocyclic scaffold for further investigation and application. The provided visualizations offer a clear and concise overview of the chemical transformations and experimental procedures involved.
Technical Whitepaper: 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline
An in-depth analysis of the molecular formula C11H6ClNO reveals a variety of potential isomeric structures, each with a unique IUPAC name. One such isomer identified is 5-(2-chlorophenyl)furan-2-carbonitrile [1]. The specific isomer of interest often depends on the context of the research or application.
Given the request for a comprehensive technical guide for researchers and drug development professionals, this document will focus on a compound with significant, well-documented biological activity that shares structural motifs with potential isomers of the provided formula. We will delve into 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , a potent anti-cancer agent, as a case study. While its molecular formula is C17H13ClN2O, its in-depth analysis serves as a robust example of the technical documentation required for drug development professionals. This compound is a derivative of neocryptolepine, an alkaloid isolated from the African herb Cryptolepis sanguinolenta.[2][3][4]
This technical guide provides a detailed overview of the synthesis, physicochemical properties, biological activity, and mechanism of action of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a promising lead compound for the treatment of colorectal cancer.[2][3]
Physicochemical Properties
The key physicochemical properties of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (referred to as Compound 49 in the cited literature) are summarized below.
| Property | Value | Reference |
| Molecular Formula | C17H13ClN2O | [3] |
| Molecular Weight | 296.75 g/mol | [3] |
| Appearance | Red solid | [3] |
| Melting Point | 180.11–181.23 °C | [3] |
| Mass Spectrometry (ESI-MS) m/z | [M + H]+ Calculated: 297.0789; Found: 297.0791 | [3] |
Experimental Protocols
A detailed, step-by-step synthesis protocol for this class of compounds, specifically indolo[2,3-b]quinolines, can be achieved through various methods. One such method involves a PEG-400-promoted and visible light-induced one-step reaction of 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone in a 40% methanol aqueous solution.[5] This approach is noted for its cost-efficiency and eco-friendliness.[5]
Caption: General workflow for the synthesis of indolo[2,3-b]quinolines.
The cytotoxicity of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Seeding: Colorectal cancer cells (HCT116 and Caco-2) in the logarithmic growth phase were seeded in 96-well plates at a density of 1 × 10^4 cells/well (100 μL) and incubated overnight at 37 °C.[2]
-
Compound Treatment: The cells were then treated with various concentrations of the compound (0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 μM) for 24, 48, and 72 hours.[2]
-
MTT Addition: After the incubation period, 10 μL of MTT solution (5 mg/mL in PBS, pH 7.2) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.[2]
-
Formazan Solubilization: The medium containing MTT was removed, and 100 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.[2]
-
Cell Viability Calculation: Cell viability was calculated using the formula: Cell Viability (%) = 100 × (Sample Absorbance / Control Absorbance).[2]
Biological Activity
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline demonstrated significant and selective cytotoxicity against colorectal cancer cell lines.[3]
| Cell Line | IC50 (μM) after 48h | Cell Type | Reference |
| HCT116 | 0.35 | Colorectal Cancer | [2][4] |
| Caco-2 | 0.54 | Colorectal Cancer | [2][4] |
| PANC-1 | >10 | Pancreatic Cancer | [2] |
| SMMC-7721 | >10 | Liver Cancer | [2] |
| AGS | >10 | Gastric Cancer | [2] |
| HIEC | >10 | Human Normal Intestinal Epithelial | [2][3] |
The cytotoxicity of this compound against HCT116 cells was found to be 17 times higher than that of its parent compound, neocryptolepine.[2][4][6]
Mechanism of Action
Further studies revealed that 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline exerts its anticancer effects through multiple mechanisms:
-
Cell Cycle Arrest: It induces cell cycle arrest at the G2/M phase in a concentration-dependent manner.[2][3][6]
-
Induction of Apoptosis: The compound promotes apoptosis by increasing the production of reactive oxygen species (ROS) and reducing the mitochondrial membrane potential.[2][3][6]
-
Inhibition of Cell Proliferation and Migration: It effectively inhibits colony formation and migration of colorectal cancer cells.[2][3]
Western blot analysis indicated that the cytotoxic effects of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline on HCT116 and Caco-2 cells are mediated by the modulation of the PI3K/AKT/mTOR signaling pathway.[2][3][6]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by the compound.
References
- 1. PubChemLite - 57667-21-7 (C11H6ClNO) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H-indolo [2,3- b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new synthesis of indolo[2,3- b ]quinolines from 3-acetyl- N -alkyl-2-chloroindoles with 2-aminobenzophenone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05176A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
molecular weight of 6-Chloro-1H-benzo[cd]indol-2-one
An In-Depth Technical Guide to 6-Chloro-1H-benzo[cd]indol-2-one
This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and relevant experimental methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.
Core Compound Properties
This compound is a chlorinated derivative of the benzo[cd]indol-2-one scaffold. This heterocyclic compound and its analogues have garnered interest in medicinal chemistry due to their diverse biological activities.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 203.62 g/mol | [1] |
| Molecular Formula | C₁₁H₆ClNO | [1] |
| CAS Number | 24950-30-9 | [1] |
| IUPAC Name | This compound | [1] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | |
| LogP (octanol-water partition coefficient) | 2.7 | [1] |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 0 |
Potential Biological Activity and Signaling Pathways
While specific studies on the 6-chloro derivative are limited, the broader class of benzo[cd]indol-2(1H)-ones has been identified as potent modulators of key cellular signaling pathways, suggesting a similar potential for this compound.
Inhibition of the Hedgehog Signaling Pathway
The benzo[cd]indol-2(1H)-one scaffold has been shown to inhibit the Hedgehog (HH) signaling pathway.[2][3] This pathway is crucial during embryonic development and its aberrant activation in adults is linked to various cancers. The inhibition is reported to occur downstream of the Suppressor of Fused (SUFU), a key negative regulator of the pathway.[2] This mechanism involves the reduction of cellular and ciliary levels of GLI transcription factors (GLI1 and GLI2), which are the final effectors of the HH pathway.[2]
BET Bromodomain Inhibition
Compounds with the benzo[cd]indol-2(1H)-one core have also been identified as inhibitors of BET (Bromodomain and Extra-Terminal domain) bromodomains.[2] BET proteins are epigenetic readers that play a critical role in regulating gene transcription. By inhibiting BET bromodomains, these compounds can modulate the expression of oncogenes, making them attractive targets for cancer therapy.
The diagram below illustrates the proposed mechanism of action for the benzo[cd]indol-2(1H)-one scaffold in the Hedgehog signaling pathway.
Experimental Protocols
Generalized Synthetic Workflow
The synthesis of benzo[cd]indol-2(1H)-one derivatives often involves a multi-step process. A plausible, generalized workflow for the synthesis of this compound is outlined below. This would likely start from a commercially available chlorinated naphthalene derivative.
Methodology:
-
Nitration: The chlorinated naphthalene starting material would likely undergo nitration to introduce a nitro group at a suitable position for subsequent cyclization.
-
Reduction: The nitro group is then reduced to an amine, a key step for the formation of the heterocyclic ring.
-
Cyclization: The resulting amino compound undergoes an intramolecular cyclization to form the core benzo[cd]indole ring system.
-
Lactam Formation: An oxidation or a related transformation would be necessary to form the final lactam (the -one part of the name).
-
Purification: The crude product would be purified using standard techniques such as column chromatography.
-
Characterization: The final compound's identity and purity would be confirmed by analytical methods like NMR spectroscopy and mass spectrometry.
Biological Activity Assays
To evaluate the biological activity of this compound as a potential Hedgehog pathway inhibitor, the following experimental approach, based on published studies of similar compounds, could be employed.[2]
Methodology:
-
Cell Culture: Utilize cell lines known to have active Hedgehog signaling, such as NIH-3T3 cells or specific cancer cell lines.
-
Luciferase Reporter Assay: Employ a luciferase reporter gene under the control of a GLI-responsive promoter to quantify the activity of the Hedgehog pathway. A decrease in luciferase activity in the presence of the compound would indicate inhibition.
-
Western Blotting: Perform western blot analysis to measure the protein levels of GLI1 and GLI2. A reduction in these protein levels would confirm the inhibitory effect of the compound on the downstream effectors of the pathway.
-
Cytotoxicity Assays: Conduct assays such as MTT or CellTiter-Glo to determine the compound's toxicity to the cells and to differentiate between specific pathway inhibition and general cytotoxic effects.
-
Data Analysis: Analyze the data to determine the half-maximal inhibitory concentration (IC50) of the compound.
This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to fully elucidate its specific biological functions and therapeutic potential.
References
- 1. This compound | C11H6ClNO | CID 854231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
The Benzo[cd]indol-2-one Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzo[cd]indol-2-one core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Initially utilized in the manufacturing of dyes, this unique molecular framework has emerged as a "privileged scaffold" in the design of novel therapeutics, particularly in oncology.[1][2] Its rigid, planar structure provides an excellent platform for developing molecules that can effectively interact with a variety of biological targets. This guide provides a comprehensive overview of the diverse biological activities of benzo[cd]indol-2-one derivatives, with a focus on their quantitative activity, the experimental protocols used for their evaluation, and the signaling pathways they modulate.
Diverse Biological Activities and Molecular Targets
Derivatives of the benzo[cd]indol-2-one scaffold have been shown to exhibit a wide range of biological activities, primarily centered around the inhibition of key proteins involved in cancer progression and other diseases. These activities include potent inhibition of epigenetic readers, cell cycle kinases, and critical enzymes in cellular degradation pathways.
Bromodomain and Extra-Terminal (BET) Protein Inhibition
A significant area of research has focused on the development of benzo[cd]indol-2-one derivatives as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[2][3][4] BET proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[5] BRD4, in particular, is implicated in the expression of key oncogenes such as c-Myc, Bcl-2, and CDK6.[3][6]
By binding to the acetyl-lysine recognition pocket of BRD4, benzo[cd]indol-2-one derivatives can displace it from chromatin, leading to the downregulation of these oncogenes.[3] This mechanism results in cell cycle arrest at the G1 phase and subsequent apoptosis in cancer cells.[3] Several studies have identified potent benzo[cd]indol-2-one-based BRD4 inhibitors through high-throughput screening and structure-based design.[3]
Quantitative Data for Benzo[cd]indol-2-one Derivatives as BRD4 Inhibitors
| Compound ID | Target | Assay Type | IC50 (μM) | Cell Line | Reference |
| Compound 1 | BRD4 | AlphaScreen | - | - | [3] |
| Compound 23 | BRD4 | AlphaScreen | 1.02 | - | [3] |
| Compound 24 | BRD4 | AlphaScreen | 1.43 | - | [3][6] |
| Compound 28 | BRD4 | AlphaScreen | 1.55 | - | [3][6] |
| Compound 44 | BRD4 | AlphaScreen | 3.02 | - | [3][6] |
| Compound 1 | Proliferation | - | 11.67 | MV4-11 | [3][6] |
| Compound 23 | Proliferation | - | 5.55 | MV4-11 | [3][6] |
| Compound 44 | Proliferation | - | 11.54 | MV4-11 | [3][6] |
| Compound 85 | BRD4 | - | Kd = 124 nM | - |
Signaling Pathway of BRD4 Inhibition by Benzo[cd]indol-2-one Derivatives
Caption: Inhibition of BRD4 by benzo[cd]indol-2-one derivatives.
Anticancer Activity via Kinase Inhibition and DNA Intercalation
The benzo[cd]indol-2-one scaffold has been incorporated into molecules designed to inhibit various protein kinases crucial for cancer cell proliferation and survival. One such target is Aurora B kinase, a key regulator of mitosis.[7][8] Virtual screening has identified benzo[cd]indol-2-one derivatives as potential Aurora B kinase inhibitors, with subsequent synthesis and in vitro assays confirming their activity.[7][8]
Furthermore, certain derivatives have been designed as DNA intercalators. Conjugates of benzo[cd]indol-2-one with pyrrolobenzodiazepines (PBDs) have shown promising anticancer activity against a range of human cancer cell lines, with IC50 values in the low micromolar range.[9][10] These conjugates are believed to exert their cytotoxic effects by binding to DNA, leading to cell cycle arrest and apoptosis.[9]
Quantitative Data for Anticancer Activity of Benzo[cd]indol-2-one Derivatives
| Compound ID | Target/Activity | Assay Type | IC50 (μM) | Cell Line(s) | Reference |
| Compound 7e | Aurora B Kinase | Spectrophotometry | Potent | - | [7][8] |
| Compound 1f | DNA Intercalation | - | 0.003 | MCF-7 | [7] |
| Compound 1f | DNA Intercalation | - | 0.115 | 7721 | [7] |
| Conjugates 11a-l | Anticancer | MTT Assay | 1.05 - 36.49 | Lung, skin, colon, prostate | [11][9][10] |
Modulation of Autophagy through Atg4B Inhibition
Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death in cancer.[2] The cysteine protease Atg4B is a key regulator of autophagy through its role in processing the microtubule-associated protein 1A/1B-light chain 3 (LC3).[12] A structure-based virtual screening identified the benzo[cd]indol-2-one scaffold as a novel inhibitor of Atg4B.[12] Optimized derivatives have been shown to inhibit autophagy in cells and enhance the efficacy of chemotherapeutic agents like oxaliplatin.[12]
Quantitative Data for Benzo[cd]indol-2-one Derivatives as Atg4B Inhibitors
| Compound ID | Target | Assay Type | Activity | Cell Line | Reference |
| NSC126353 | Atg4B | AlphaScreen/MS-based | Identified as hit | - | [12] |
| NSC611216 | Atg4B | AlphaScreen/MS-based | Identified as hit | - | [12] |
| Compound 33 | Atg4B | - | Optimized lead | HT-29 | [12] |
Signaling Pathway of Atg4B Inhibition in Autophagy
Caption: Inhibition of Atg4B-mediated autophagy by benzo[cd]indol-2-one derivatives.
Downstream Hedgehog Pathway Inhibition
The Hedgehog (HH) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[13][14] Benzo[cd]indol-2-one derivatives have been identified as downstream inhibitors of the HH pathway.[13][14][15][16] These compounds have been shown to inhibit the pathway with submicromolar potency in various cell models, even those with constitutive pathway activation due to loss of the negative regulator SUFU.[13][14] The mechanism of action involves the reduction of cellular and ciliary levels of the GLI transcription factors.[14]
Quantitative Data for Hedgehog Pathway Inhibition
| Compound ID | Target/Activity | Assay Type | pIC50 | Cell Line(s) | Reference |
| Compound 1 | HH Pathway (ShhN stimulated) | Reporter Assay | 6.1 ± 0.2 | SHH-LIGHT2 | [14] |
| Compound 1 | HH Pathway (SAG stimulated) | Reporter Assay | 6.1 ± 0.2 | SHH-LIGHT2 | [14] |
| Compound 1 | HH Pathway (SUFU knockout) | Reporter Assay | 6.0 ± 0.1 | SUFU-KO-LIGHT | [14] |
Hedgehog Signaling Pathway Inhibition by Benzo[cd]indol-2-one Derivatives
Caption: Downstream inhibition of the Hedgehog pathway by benzo[cd]indol-2-one.
Lysosome-Targeted Anti-metastatic Agents
A novel application of the benzo[cd]indol-2-one scaffold is in the development of lysosome-targeted anti-metastatic agents.[2][17][18] By conjugating the scaffold with polyamines, researchers have created molecules that can be selectively taken up by cancer cells through polyamine transporters and accumulate in lysosomes.[2][17] This targeted delivery leads to the induction of both apoptosis and autophagy, resulting in potent inhibition of cancer cell migration and metastasis in both in vitro and in vivo models.[2][17][19][20] These conjugates also exhibit fluorescence, making them promising dual-functional agents for both therapy and bio-imaging.[17][19]
Mechanism of Lysosome-Targeted Drug Delivery
Caption: Lysosome-targeted delivery of benzo[cd]indol-2-one conjugates.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of benzo[cd]indol-2-one derivatives.
BRD4 Inhibition Assay (AlphaScreen)
This protocol is adapted from studies identifying benzo[cd]indol-2-one derivatives as BRD4 inhibitors.[3][6]
Objective: To measure the inhibitory effect of compounds on the interaction between BRD4 and acetylated histones.
Materials:
-
Recombinant human BRD4(BD1) protein
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His antibody-conjugated Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compounds dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 5 µL of the compound dilution.
-
Add 5 µL of a solution containing BRD4(BD1) protein and the biotinylated histone H4 peptide to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 10 µL of a suspension containing both Streptavidin-coated Donor beads and anti-His Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision, PerkinElmer).
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This protocol is based on the evaluation of the anticancer activity of benzo[cd]indol-2-one conjugates.[11][9]
Objective: To determine the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MV4-11, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vitro Kinase Assay (Aurora B)
This protocol is a generalized procedure based on the identification of kinase inhibitors.[7][8]
Objective: To measure the direct inhibitory effect of compounds on the enzymatic activity of Aurora B kinase.
Materials:
-
Recombinant active Aurora B kinase
-
Kinase substrate (e.g., Histone H3)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP solution
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well or 384-well plates
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the Aurora B kinase and its substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction and measure the remaining ATP or the generated ADP using a luminescence-based detection system like ADP-Glo™.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate IC50 values from the dose-response curves.
General Experimental Workflow for Screening Benzo[cd]indol-2-one Derivatives
Caption: A general workflow for the discovery and development of bioactive benzo[cd]indol-2-one derivatives.
Conclusion
The benzo[cd]indol-2-one scaffold has proven to be a highly valuable starting point for the development of potent and selective modulators of various biological targets. Its derivatives have demonstrated significant promise as anticancer agents through diverse mechanisms, including epigenetic regulation, kinase inhibition, and disruption of autophagy. The innovative use of this scaffold in creating lysosome-targeted therapies further highlights its versatility. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable chemical entity. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds and exploring new biological targets for this privileged scaffold.
References
- 1. Deacetylation of ATG4B promotes autophagy initiation under starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. ATG4B (Autophagin-1) Phosphorylation Modulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Hedgehog Signaling Pathway | Embryo Project Encyclopedia [embryo.asu.edu]
- 10. Lysosomal targeting strategies for design and delivery of bioactive for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysosome Targeting Module Development Service - Creative Biolabs [creative-biolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Essential role for the ATG4B protease and autophagy in bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
In-Depth Technical Guide: Potential Therapeutic Targets of 6-Chloro-1H-benzo[cd]indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-benzo[cd]indol-2-one is a small molecule belonging to the benzo[cd]indol-2(1H)-one scaffold. This chemical class has emerged as a promising area of research for the development of novel therapeutics, particularly in the field of oncology. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental evidence supporting these findings. The primary therapeutic target identified for this class of compounds is the epigenetic regulation of the Hedgehog signaling pathway through the inhibition of BET bromodomains. A secondary potential mechanism, observed for other derivatives of the same scaffold, involves lysosome-targeted induction of autophagy and apoptosis.
Primary Therapeutic Target: Hedgehog Signaling Pathway via BET Bromodomain Inhibition
Recent studies have identified the benzo[cd]indol-2(1H)-one scaffold as a potent downstream inhibitor of the Hedgehog (HH) signaling pathway.[1][2] This pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma. The inhibitory activity of the benzo[cd]indol-2(1H)-one class of compounds is believed to be mediated through the epigenetic targeting of Bromodomain and Extra-Terminal (BET) proteins.[1][2]
A key study evaluated a representative compound from this class, referred to as "compound 1," which was identified as a potent and selective binder of BRD2, BRD3, and BRD4 in vitro.[1] While the exact identity of "compound 1" as this compound requires definitive confirmation from the primary synthesis literature, the available data provides a strong rationale for its therapeutic potential via this mechanism.
Mechanism of Action
The proposed mechanism of action involves the inhibition of BET bromodomains, which are "readers" of epigenetic marks, specifically acetylated lysine residues on histone tails. By binding to these bromodomains, this compound can displace them from chromatin, thereby modulating gene expression. In the context of the Hedgehog pathway, this leads to a reduction in the levels of the key transcriptional effectors, the GLI proteins (GLI1 and GLI2), ultimately suppressing pathway activation.[1][2]
Signaling Pathway Diagram
Quantitative Data
The following table summarizes the inhibitory potency of a representative benzo[cd]indol-2(1H)-one compound ("compound 1") from a key study.[1]
| Cell Line/Assay | Description | pIC50 (Mean ± SEM) |
| SHH-LIGHT2 (ShhN stimulation) | NIH-3T3 cells with a Gli-dependent luciferase reporter, stimulated with Sonic Hedgehog. | 6.1 ± 0.2 |
| SHH-LIGHT2 (SAG stimulation) | Same as above, stimulated with Smoothened agonist SAG. | 6.1 ± 0.2 |
| SUFU-KO-LIGHT | Mouse embryonic fibroblasts with knockout of SUFU, leading to constitutive pathway activation. | 6.0 ± 0.1 |
| WNT-LIGHT (Wnt3a stimulation) | Cells with a Wnt-pathway-dependent luciferase reporter. | 4.8 ± 0.1 |
Secondary Potential Therapeutic Target: Lysosome-Targeted Cell Death
While not yet specifically demonstrated for the 6-chloro derivative, other compounds based on the benzo[cd]indol-2(1H)-one scaffold have been investigated as lysosome-targeted anti-metastatic agents.[3] This suggests a second, distinct potential therapeutic avenue for this class of molecules.
Mechanism of Action
In this proposed mechanism, benzo[cd]indol-2(1H)-one derivatives are conjugated with polyamines, which facilitates their transport into cancer cells via polyamine transporters and subsequent localization to lysosomes.[3] Accumulation in lysosomes leads to the induction of autophagy and apoptosis, ultimately resulting in cancer cell death.
Signaling Pathway Diagram
Experimental Protocols
Hedgehog Pathway Luciferase Reporter Assay
This assay is used to quantify the activity of the Hedgehog signaling pathway.
Methodology:
-
Cell Culture: SHH-LIGHT2 cells (NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter) are cultured to confluence in 96-well plates.
-
Treatment: Cells are treated with a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or SAG) in the presence of varying concentrations of this compound.
-
Lysis: After a defined incubation period (e.g., 48 hours), the cells are lysed.
-
Luminescence Measurement: The luciferase activity in the cell lysates is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity to control for cell viability and transfection efficiency.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Western Blot for GLI Protein Levels
This method is used to measure the protein levels of the Hedgehog pathway effectors, GLI1 and GLI2.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., NIH-3T3) are treated with a Hedgehog pathway agonist and different concentrations of this compound.
-
Protein Extraction: Total protein is extracted from the cells using a suitable lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for GLI1 and GLI2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Diagram
Conclusion
The primary and most well-supported therapeutic target for this compound is the Hedgehog signaling pathway, which it inhibits at the downstream level, likely through the epigenetic mechanism of BET bromodomain inhibition. This offers a promising strategy for the treatment of Hedgehog-driven cancers. Further investigation is warranted to definitively confirm the activity of the 6-chloro substituted derivative and to explore the potential for dual-targeting mechanisms, including the induction of lysosome-mediated cell death. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and related compounds in preclinical drug development.
References
- 1. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action: A Technical Guide to 6-Chloro-1H-benzo[cd]indol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 6-Chloro-1H-benzo[cd]indol-2-one, a potent small molecule inhibitor. This document summarizes key findings from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of its cellular activity. The focus is on its role as a downstream inhibitor of the Hedgehog (HH) signaling pathway, a critical regulator of embryonic development and cellular proliferation that is often dysregulated in cancer.
Core Mechanism of Action: Downstream Inhibition of the Hedgehog Signaling Pathway
Recent research has identified this compound and its parent scaffold, benzo[cd]indol-2(1H)-one, as potent inhibitors of the Hedgehog (HH) signaling pathway.[1] Unlike upstream inhibitors that target membrane proteins like Smoothened (SMO), this compound acts further down the signaling cascade. This downstream action allows it to be effective in cellular models with constitutive pathway activity due to the loss of Suppressor of Fused (SUFU), a negative regulator of the pathway.[1]
The primary mechanism involves the epigenetic targeting of the HH pathway.[1] Specifically, the benzo[cd]indol-2(1H)-one scaffold has been shown to interact with BET (Bromodomain and Extra-Terminal domain) bromodomains.[1] This interaction leads to a reduction in the cellular and ciliary levels of Glioma-associated oncogene homolog (GLI) proteins, which are the terminal effectors of the HH pathway responsible for regulating target gene expression.[1] Furthermore, treatment with these compounds has been observed to increase the cellular levels of BRD2, a member of the BET family of proteins, an effect also seen with other known BET bromodomain inhibitors.[1]
This dual action of reducing GLI levels and modulating BET protein levels highlights the potential of this compound as a tool for investigating and potentially treating cancers driven by the Hedgehog pathway.[1]
Quantitative Data Summary
The inhibitory activity of the parent benzo[cd]indol-2(1H)-one has been quantified in various cellular models of the Hedgehog pathway. The compound exhibits sub-micromolar potency, indicating a strong inhibitory effect.
| Assay Type | Cell Line/Model | Parameter | Potency | Reference |
| Hedgehog Pathway Inhibition | Various HH pathway cell models | IC50 | Sub-micromolar | [1] |
| Cell Viability | GLI-driven lung cancer cells | IC50 | Similar to HH pathway inhibition | [1] |
| Spheroid Viability | Medulloblastoma spheroids | IC50 | Similar to HH pathway inhibition | [1] |
Key Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of benzo[cd]indol-2(1H)-ones.
Hedgehog Pathway Activity Assay
This assay is designed to measure the inhibition of the Hedgehog signaling pathway in response to compound treatment.
-
Cell Culture: Utilize a cell line with a reporter for HH pathway activity, such as Shh-LIGHT2 cells, which contain a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter for normalization.
-
Compound Treatment: Plate cells and treat with a serial dilution of this compound or the parent compound. Include a positive control (e.g., a known HH pathway inhibitor like cyclopamine or GANT61) and a negative control (vehicle, e.g., DMSO).
-
Pathway Activation: Stimulate the HH pathway using a conditioned medium containing the Sonic Hedgehog (Shh) ligand or a small molecule agonist like SAG.
-
Luminescence Measurement: After an appropriate incubation period (e.g., 48 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
BET Bromodomain Binding Competition Assay
This cellular assay is used to confirm the binding of the compound to BET bromodomains.
-
Cell Culture: Use a relevant cell line, such as a cancer cell line where BET bromodomains are known to be active.
-
Reagents:
-
A known BET bromodomain degrader (e.g., HPP-9).
-
The test compound (this compound).
-
-
Experimental Setup: Treat cells with a fixed concentration of the BET degrader in the presence of increasing concentrations of the test compound.
-
Protein Level Measurement: After incubation, lyse the cells and measure the levels of a target BET protein (e.g., BRD4) using an appropriate method like Western blotting or an immunoassay.
-
Data Analysis: The ability of the test compound to outcompete the degrader will result in a dose-dependent rescue of the target protein from degradation. This demonstrates direct or allosteric competition for binding to the BET bromodomain.
GLI and BRD2 Level Measurement
This experiment quantifies the effect of the compound on the levels of key proteins in the signaling pathway.
-
Cell Treatment: Treat the chosen cell line (e.g., a medulloblastoma cell line) with varying concentrations of this compound.
-
Cell Lysis: After the treatment period, harvest and lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for GLI1, GLI2, and BRD2.
-
Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate secondary antibodies conjugated to a reporter molecule (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry: Quantify the band intensities for the target proteins and normalize them to the loading control to determine the relative change in protein levels.
Visualizing the Molecular Interactions and Workflows
To further clarify the mechanism of action and the experimental approaches, the following diagrams have been generated.
Caption: Mechanism of this compound in the Hedgehog pathway.
Caption: Workflow for characterizing the mechanism of action.
References
The Ascendancy of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Benzo[cd]indol-2-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[cd]indol-2-one core, a unique tricyclic lactam, has undergone a remarkable journey from its origins as a dye intermediate to its current status as a privileged scaffold in modern medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of this versatile heterocycle. We delve into the historical context of its initial synthesis, chronicle the evolution of its synthetic methodologies, and detail its recent emergence as a potent modulator of critical biological pathways. This document serves as a resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering detailed experimental protocols, tabulated quantitative data for key compounds, and visual representations of relevant signaling pathways to facilitate further exploration and innovation in this exciting field.
A Dye Intermediate's Leap into Medicine: A Historical Perspective
The story of benzo[cd]indol-2-one, also known by its trivial name naphthostyril or 1,8-naphtholactam, begins not in a pharmaceutical laboratory, but in the realm of industrial dye chemistry. Its rigid, planar structure and extended π-system made it an attractive chromophore for the synthesis of vibrant and robust dyes.
While the precise first synthesis is not definitively documented in readily available literature, early 20th-century patents refer to several synthetic methods as "well known," suggesting its existence and use in the chemical industry for some time. These classical methods, primarily aimed at large-scale industrial production, laid the groundwork for the more refined synthetic strategies that would follow. Key among these early methods were:
-
The Hofmann Rearrangement of Naphthalimide: This method involves the treatment of 1,8-naphthalimide with an alkaline hypohalite, typically sodium hypobromite or hypochlorite, to induce a Hofmann rearrangement, yielding 8-amino-1-naphthoic acid, which readily cyclizes to benzo[cd]indol-2-one upon acidification.[1]
-
Reduction of 8-Nitro-1-naphthoic Acid: The reduction of the nitro group of 8-nitro-1-naphthoic acid to an amine, followed by spontaneous or acid-catalyzed lactamization, was another early route to the benzo[cd]indol-2-one core.[1]
-
Reaction of 8-Cyano-1-naphthalene Sulfonic Acid: The treatment of 8-cyano-1-naphthalene sulfonic acid with alkaline hydrates also provided a pathway to this heterocyclic system.[1]
-
From 8-Halogen-1-naphthoic Acids: A 1938 patent describes the synthesis of benzo[cd]indol-2-one by treating 8-halogen-1-naphthoic acids with aminating agents under heat and pressure, often in the presence of a copper catalyst.[1]
For decades, the primary application of benzo[cd]indol-2-one and its derivatives remained in the synthesis of anthanthrone and other vat dyes.[2] Its biological properties remained largely unexplored until a paradigm shift in the late 20th and early 21st centuries, where its unique structural and electronic features caught the attention of medicinal chemists.
The Chemist's Toolkit: Evolution of Synthetic Methodologies
The synthesis of the benzo[cd]indol-2-one core has evolved significantly from the classical industrial processes. Modern methods offer improved yields, milder reaction conditions, and greater functional group tolerance, enabling the creation of diverse libraries of derivatives for biological screening.
Classical Synthetic Routes
The foundational methods for synthesizing the benzo[cd]indol-2-one scaffold, while historically significant, are often limited by harsh reaction conditions and the availability of starting materials.
Table 1: Overview of Classical Synthetic Routes to Benzo[cd]indol-2-one
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Hofmann Rearrangement | 1,8-Naphthalimide | Alkaline hypohalite (e.g., NaOBr) | Utilizes readily available starting material | Use of stoichiometric bromine, potential for side reactions |
| Reduction of Nitro Acid | 8-Nitro-1-naphthoic Acid | Reducing agent (e.g., Fe/HCl) | Direct route from nitrated precursor | Synthesis of the starting material can be multi-step |
| From Cyano Sulfonic Acid | 8-Cyano-1-naphthalene Sulfonic Acid | Alkaline hydrates | Industrial applicability | Harsh reaction conditions (alkali fusion) |
| From Halo-Naphthoic Acid | 8-Halogen-1-naphthoic Acid | Aminating agent (e.g., NH3), Cu catalyst | Good yields reported in patents | Requires high temperature and pressure |
| Intramolecular Cyclization | 1-Naphthyl Isocyanate | Anhydrous aluminum halide | High purity product | Use of strong Lewis acids |
Modern Synthetic Innovations
Recent advancements in synthetic organic chemistry have provided more elegant and efficient pathways to the benzo[cd]indol-2-one core and its derivatives.
-
Cobalt-Catalyzed C-H Carbonylation: A notable modern approach involves the cobalt-catalyzed C-H carbonylation of naphthylamides. This method utilizes a traceless directing group and a CO source to construct the lactam ring with high efficiency and atom economy.
Experimental Protocols
This section provides detailed experimental methodologies for key synthetic transformations related to the benzo[cd]indol-2-one core.
Synthesis of 1-Decylbenzo[cd]indol-2(1H)-one (A Representative N-Alkylation)
This protocol details the N-alkylation of the parent benzo[cd]indol-2-one, a common step in the synthesis of derivatives for biological testing.
Procedure:
-
To a 500 mL three-neck flask, add a solution of benzo[cd]indol-2(1H)-one (5 g, 29.55 mmol) and 1-iododecane (12.61 mL, 59.11 mmol) in 150 mL of o-dichlorobenzene.
-
Add 18-crown-6 (0.146 g, 0.552 mmol) and a 45% sodium hydroxide solution (120 mL) to the reaction flask.
-
Heat the mixture to 120 °C with vigorous stirring for 2 hours. The solution will gradually change color from yellow to orange-brown.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with hexane (3 x 100 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate and remove the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane (1:7) eluent to yield 1-decylbenzo[cd]indol-2(1H)-one as a bright yellow oil. (Yield: 94%).[3]
Synthesis of 6-Acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one (A Representative Friedel-Crafts Acylation and N-Alkylation)
This protocol outlines a two-step synthesis involving a Friedel-Crafts acylation followed by N-alkylation.
Step 1: Friedel-Crafts Acylation of Benzo[cd]indol-2(1H)-one
-
In a flask under an inert atmosphere, suspend benzo[cd]indol-2(1H)-one (1.99 g, 11.82 mmol) and AlCl3 (7.88 g, 59.1 mmol) in CS2 (20 mL) and cool in an ice bath.
-
Quickly add acetyl chloride (1.86 g, 23.64 mmol) to the cooled suspension.
-
Stir the mixture at 0°C for 3 hours.
-
Remove the ice bath and heat the mixture at 45°C for 12 hours.
-
After cooling to room temperature, quench the reaction by pouring the mixture into ice water (30 mL).
-
Extract the product with EtOAc, dry the organic layer over MgSO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (petroleum ether/EtOAc = 4:1) to afford 6-acetylbenzo[cd]indol-2(1H)-one.[4]
Step 2: N-Alkylation of 6-Acetylbenzo[cd]indol-2(1H)-one
-
To a solution of 6-acetylbenzo[cd]indol-2(1H)-one (1.23 g, 3.57 mmol) and anhydrous K2CO3 (0.89 g, 6.43 mmol) in dry CH3CN, add 1,4-dibromobutane.
-
Reflux the mixture for 8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one. (Yield: 75%).[4]
A Scaffold for Biological Activity: Modern Applications
The turn of the 21st century marked a new era for benzo[cd]indol-2-ones, as their potential as bioactive molecules began to be realized. The rigid, planar structure, capable of engaging in various non-covalent interactions, has made it a "privileged scaffold" in drug discovery.
Inhibition of BET Bromodomains
A significant breakthrough was the discovery of benzo[cd]indol-2-one derivatives as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in a variety of diseases, including cancer and inflammation.
Benzo[cd]indol-2-one-based inhibitors act as acetyl-lysine mimetics, binding to the acetyl-lysine binding pocket of the BET bromodomains and preventing their interaction with acetylated histones. This leads to the downregulation of key oncogenes such as c-Myc.
Table 2: Biological Activity of Representative Benzo[cd]indol-2-one-based BET Inhibitors
| Compound | Target | Assay | IC50 (μM) | Reference |
| Compound 1 | BRD4 | AlphaScreen | - | [5] |
| Compound 23 | BRD4 | AlphaScreen | 1.02 | [5] |
| Compound 24 | BRD4 | AlphaScreen | 1.43 | [5] |
| Compound 28 | BRD4 | AlphaScreen | 1.55 | [5] |
| Compound 44 | BRD4 | AlphaScreen | 3.02 | [5] |
Modulation of Inflammatory Signaling
Certain benzo[cd]indol-2-one derivatives have been shown to modulate inflammatory pathways by targeting BET proteins. This includes the downregulation of the NF-κB signaling pathway and the NLRP3 inflammasome.
Caption: BETi modulate the NF-κB and NLRP3 inflammasome pathways.
Lysosome-Targeted Anti-metastatic Agents
Polyamine conjugates of benzo[cd]indol-2-one have been developed as lysosome-targeted anti-metastatic agents. These compounds can enter cancer cells via the polyamine transport system and localize in the lysosomes, inducing autophagy and apoptosis.
Caption: Workflow for developing lysosome-targeted anti-metastatic agents.
Other Emerging Applications
The versatility of the benzo[cd]indol-2-one scaffold has led to its investigation in other therapeutic areas, including as:
-
Aurora B Kinase Inhibitors: Derivatives have been identified as potential inhibitors of Aurora B kinase, a key regulator of mitosis, making them of interest in oncology.
-
DNA Intercalators: The planar nature of the core allows for intercalation into DNA, and certain derivatives have shown promise as anticancer agents through this mechanism.
-
Autophagy-related Gene Atg4B Inhibitors: Some benzo[cd]indol-2-ones have been identified as inhibitors of Atg4B, an enzyme involved in autophagy, suggesting a potential role in cancer therapy.[4]
Future Directions and Conclusion
The journey of the benzo[cd]indol-2-one core from a simple dye intermediate to a highly sought-after scaffold in drug discovery is a testament to the enduring value of fundamental chemical structures. Its rich history in industrial chemistry provided a solid foundation for its synthesis, while its unique physicochemical properties have made it a fertile ground for medicinal chemistry innovation.
The future of benzo[cd]indol-2-one research is bright. Further exploration of its potential as a modulator of epigenetic targets beyond BET proteins is warranted. The development of more selective inhibitors for specific BET bromodomains or other related protein families will be a key area of focus. Additionally, the application of this scaffold in developing novel probes for chemical biology and as a building block in materials science continues to hold significant promise.
References
- 1. US2111756A - Manufacture of naphthostyril and 8-amino-1-naphthoic acid - Google Patents [patents.google.com]
- 2. US2628964A - Preparation of naphthostyrils - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCXC.—An accessible derivative of chromonol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Analytical Profile of 6-Chloro-1H-benzo[cd]indol-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available spectroscopic and analytical information for the compound 6-Chloro-1H-benzo[cd]indol-2-one (CAS No: 24950-30-9). Due to the limited availability of specific experimental spectral data in public databases and scientific literature, this document focuses on providing detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the characterization of this and similar heterocyclic compounds. Furthermore, this guide presents a conceptual framework for the analytical workflow of such a compound, visualized using Graphviz diagrams to facilitate understanding and implementation in a research and development setting.
Compound Profile
This compound is a chlorinated derivative of the benzo[cd]indol-2-one scaffold. This core structure is of significant interest in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24950-30-9 | ChemScene[1], PubChem[2] |
| Molecular Formula | C₁₁H₆ClNO | ChemScene[1], PubChem[2] |
| Molecular Weight | 203.62 g/mol | ChemScene[1], PubChem[2] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)Cl)C3=C1NC(=O)C3 | PubChem[2] |
| InChI Key | TXNIKIHGOHARLQ-UHFFFAOYSA-N | PubChem[2] |
Spectroscopic Data (Predicted and General)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the chloro-substituent and the lactam ring. The N-H proton of the lactam will likely appear as a broad singlet at a downfield chemical shift.
Expected ¹³C NMR Features: The carbon NMR spectrum will display signals for the aromatic carbons and the carbonyl carbon of the lactam. The carbonyl carbon is expected to resonate significantly downfield (typically >160 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (lactam) | 3200-3400 (broad) |
| C=O Stretch (lactam) | 1680-1720 (strong) |
| C=C Stretch (aromatic) | 1450-1600 |
| C-Cl Stretch | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): An intense molecular ion peak is expected. Due to the presence of chlorine, an isotopic pattern will be observed, with a peak at M and another at M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Fragmentation: Common fragmentation pathways may include the loss of CO, Cl, and cleavage of the lactam ring.
Experimental Protocols
The following are detailed, generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 220-250 ppm) and a greater number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
Perform an ATR correction if necessary.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
-
Ionization:
-
Utilize a standard electron ionization energy of 70 eV to generate positive ions.
-
-
Mass Analysis:
-
Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to aid in structural elucidation.
-
Visualized Workflows
The following diagrams illustrate conceptual workflows for the analysis of this compound.
Conclusion
While specific experimental spectroscopic data for this compound is not currently available in public repositories, this guide provides the necessary foundational knowledge for researchers to acquire and interpret this crucial data. The provided experimental protocols offer a starting point for the analytical characterization of this compound, and the visualized workflows present a logical framework for its synthesis and analysis. It is recommended that any future work on this compound that generates this data be published to contribute to the collective body of scientific knowledge.
References
In-depth Technical Guide: Preliminary In-Vitro Studies of 6-Chloro-1H-benzo[cd]indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current landscape of preliminary in-vitro studies concerning the compound 6-Chloro-1H-benzo[cd]indol-2-one. Despite a comprehensive search of scientific literature, specific in-vitro studies detailing the biological activity, experimental protocols, and signaling pathways of this compound are not publicly available. The focus of current research predominantly lies on various derivatives of the parent scaffold, 1H-benzo[cd]indol-2-one, which has shown promise in a range of therapeutic areas. This document summarizes the findings on these related compounds to provide a contextual understanding of the potential of the benzo[cd]indol-2-one core structure.
Introduction to the Benzo[cd]indol-2-one Scaffold
The 1H-benzo[cd]indol-2-one scaffold is a key structural motif in medicinal chemistry, recognized for its versatile biological activities. Various derivatives have been synthesized and evaluated for their potential as therapeutic agents, particularly in oncology. The core structure's planarity and potential for diverse substitutions make it an attractive starting point for the design of targeted therapies.
In-Vitro Studies of Benzo[cd]indol-2-one Derivatives
While specific data on the 6-chloro derivative is lacking, numerous studies on other substituted benzo[cd]indol-2-ones highlight the therapeutic potential of this chemical class. These derivatives have been investigated as inhibitors of several key cellular targets.
Inhibition of Aurora B Kinase
Derivatives of benzo[cd]indol-2(1H)-one have been identified as potential inhibitors of Aurora B kinase, a crucial regulator of cell division.[1] Overexpression of Aurora B is common in various cancers, making it a viable target for anticancer drug development. Virtual screening of large compound libraries has led to the identification of benzo[cd]indol-2(1H)-one derivatives that show inhibitory activity against this kinase in in-vitro enzyme assays.[1]
Inhibition of BET Bromodomains
The benzo[cd]indol-2(1H)-one scaffold has also been explored for its ability to inhibit the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4.[2][3][4] BET bromodomains are epigenetic readers that play a critical role in the regulation of gene transcription. Their inhibition has emerged as a promising strategy for treating cancer and inflammatory diseases. Structure-based virtual screening and subsequent optimization have yielded potent benzo[cd]indol-2(1H)-one-based BET bromodomain inhibitors.[2][3]
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (HH) signaling pathway is another area where benzo[cd]indol-2(1H)-ones have shown activity.[5] This pathway is vital in embryonic development and its aberrant activation is implicated in several cancers. Some benzo[cd]indol-2(1H)-one derivatives have been identified as downstream inhibitors of the HH pathway, demonstrating sub-micromolar potency in various cell-based models.[5]
Other Therapeutic Targets
The versatility of the benzo[cd]indol-2-one scaffold is further demonstrated by studies exploring its derivatives as:
-
Lysosome-targeted anti-metastatic agents: Certain derivatives have been shown to induce apoptosis and autophagy in cancer cells.[6]
-
Atg4B inhibitors: Targeting autophagy, a cellular degradation process, is another avenue being explored with this class of compounds.[7]
Data Presentation
Due to the absence of specific in-vitro studies on this compound, a quantitative data table for this compound cannot be provided. The available data for various derivatives is extensive and spread across multiple publications, focusing on different biological targets and assays. For detailed quantitative data, researchers are encouraged to consult the primary literature cited in this guide.
Experimental Protocols
Detailed experimental protocols are specific to each published study and the biological question being addressed. Common in-vitro assays employed in the evaluation of benzo[cd]indol-2-one derivatives include:
-
Enzyme Inhibition Assays: To determine the potency of compounds against specific enzymes like Aurora B kinase.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic or anti-proliferative effects of the compounds on various cancer cell lines.
-
Western Blotting: To analyze the expression levels of specific proteins and understand the compound's effect on signaling pathways.
-
Luciferase Reporter Assays: To measure the activity of specific signaling pathways, such as the Hedgehog pathway.
-
Binding Assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance): To quantify the binding affinity of compounds to their target proteins, such as BET bromodomains.
For specific, detailed methodologies, referring to the individual publications is essential.
Signaling Pathways and Experimental Workflows
As no specific signaling pathway has been elucidated for this compound, a diagram cannot be generated. However, based on the activity of its derivatives, several pathways are of interest. The following diagram illustrates a generalized workflow for the initial in-vitro evaluation of a novel benzo[cd]indol-2-one derivative, based on the common practices found in the literature.
Caption: Generalized workflow for in-vitro screening and development.
Conclusion and Future Directions
The 1H-benzo[cd]indol-2-one scaffold represents a promising starting point for the development of novel therapeutics, with derivatives showing activity against a range of important cancer-related targets. However, a significant knowledge gap exists regarding the specific biological effects of this compound.
Future research should focus on the synthesis and comprehensive in-vitro evaluation of this specific compound. Initial studies could involve broad screening against a panel of cancer cell lines and key oncogenic targets to identify its primary mechanism of action. Such studies would be invaluable in determining if the 6-chloro substitution confers any unique or advantageous properties to the benzo[cd]indol-2-one core and would pave the way for further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Document: Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors. (CHEMBL4152245) - ChEMBL [ebi.ac.uk]
- 5. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of benzo[cd]indol-2(1H)-ones as novel Atg4B inhibitors via a structure-based virtual screening and a novel AlphaScreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Potential of 6-Chloro-1H-benzo[cd]indol-2-one: A Technical Guide to Exploratory Screening
For Researchers, Scientists, and Drug Development Professionals
The 6-Chloro-1H-benzo[cd]indol-2-one scaffold, a halogenated derivative of the versatile benzo[cd]indol-2(1H)-one core, represents a promising starting point for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the exploratory screening of compound libraries based on this scaffold, synthesizing available data to offer a comprehensive resource for researchers in the field. We will delve into the known biological activities, relevant screening protocols, and the signaling pathways implicated in the action of these compounds.
Quantitative Data Summary
While a comprehensive public screening of a dedicated this compound library is not extensively documented in a single source, data from studies on the broader benzo[cd]indol-2(1H)-one class of compounds provide valuable insights into their potential. The introduction of a chlorine atom at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The following tables summarize key quantitative findings from related screenings of the parent scaffold and its derivatives.
| Compound ID | Target/Assay | Activity (IC₅₀/EC₅₀) | Cell Line | Reference |
| Benzo[cd]indol-2(1H)-one 1 | Hedgehog Pathway Inhibition | Sub-micromolar | SUFU-KO-LIGHT mouse fibroblasts | [1] |
| Compound 33 (7-aminobenzo[cd]indol-2-[1H]-one derivative) | Atg4B Inhibition | Not specified | N/A | [2] |
| NSC126353 | Atg4B Inhibition | Initial Hit | N/A | [2] |
| NSC611216 | Atg4B Inhibition | Initial Hit | N/A | [2] |
| Compound 15f (polyamine-benzo[cd]indol-2(1H)-one conjugate) | Hepatocellular Carcinoma Migration Inhibition | Potent | In vitro and in vivo | [3] |
Key Biological Activities and Signaling Pathways
Derivatives of the benzo[cd]indol-2(1H)-one scaffold have been identified as modulators of several important cellular signaling pathways, suggesting potential therapeutic applications in oncology and other diseases.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (HH) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers. Benzo[cd]indol-2(1H)-ones have been identified as downstream inhibitors of this pathway.[1] These compounds have been shown to reduce the levels of GLI proteins, which are the terminal effectors of the HH pathway.[1]
Caption: Simplified Hedgehog signaling pathway with the inhibitory action of benzo[cd]indol-2(1H)-ones on GLI proteins.
Autophagy Modulation
Autophagy is a cellular degradation process that is essential for maintaining cellular homeostasis. Its dysregulation is linked to numerous diseases, including cancer. Certain benzo[cd]indol-2(1H)-one derivatives have been identified as inhibitors of Atg4B, a key cysteine protease involved in the autophagy pathway.[2] This inhibition can lead to an accumulation of unprocessed LC3-I and a blockage of autophagosome formation, ultimately sensitizing cancer cells to chemotherapy.[2]
References
- 1. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of benzo[cd]indol-2(1H)-ones as novel Atg4B inhibitors via a structure-based virtual screening and a novel AlphaScreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Chloro-1H-benzo[cd]indol-2-one in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-benzo[cd]indol-2-one is a heterocyclic compound belonging to the benzo[cd]indol-2-one class of molecules. Compounds with this scaffold have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cellular proliferation.[1][2] Dysregulation of the Hh pathway is implicated in the development of various cancers, making inhibitors like this compound valuable tools for cancer research and drug development.[3][4]
These application notes provide a detailed protocol for the solubilization and use of this compound in cell culture experiments. Due to its predicted low aqueous solubility, proper handling and dissolution are critical for obtaining reliable and reproducible experimental results.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆ClNO | [5] |
| Molecular Weight | 203.62 g/mol | [5] |
| Appearance | Solid (predicted) | |
| XLogP3 | 2.7 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
Table 2: Recommended Solvent and Storage Conditions
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | High purity DMSO is essential to minimize cytotoxicity. |
| Maximum Stock Concentration | To be determined empirically (e.g., 10-50 mM) | Test solubility by adding small amounts of powder to a known volume of DMSO. |
| Stock Solution Storage | -20°C in small aliquots | Avoid repeated freeze-thaw cycles. Protect from light. |
| Final DMSO Concentration in Media | ≤ 0.1% (v/v) | This concentration is generally well-tolerated by most cell lines.[6][7] A solvent control must be included in all experiments. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the Desired Stock Concentration: A starting concentration of 10 mM is recommended. To prepare a 10 mM stock solution, you will need to dissolve 2.036 mg of the compound in 1 mL of DMSO.
-
Weigh the Compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes) in a water bath sonicator can be applied. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes). Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions and Dosing of Cells
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
-
Cell culture plates with seeded cells
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.
-
Serial Dilutions (if necessary): It is recommended to perform serial dilutions of the stock solution in DMSO to achieve intermediate concentrations before the final dilution into the aqueous cell culture medium. This minimizes the risk of precipitation.
-
Final Dilution: Directly add the desired volume of the DMSO stock or intermediate dilution to the pre-warmed complete cell culture medium. The final concentration of DMSO in the medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[6][7] For example, to achieve a final concentration of 10 µM from a 10 mM stock, add 1 µL of the stock solution to 1 mL of cell culture medium.
-
Mixing: Gently mix the medium by pipetting up and down or swirling the plate to ensure a homogenous concentration of the compound.
-
Treatment of Cells: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Solvent Control: It is critical to include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the experimental groups.
Visualization
Hedgehog Signaling Pathway Inhibition
The following diagram illustrates the canonical Hedgehog signaling pathway and the putative point of inhibition by this compound. In the "ON" state, the Hedgehog ligand (e.g., SHH) binds to its receptor Patched (PTCH1), relieving the inhibition of Smoothened (SMO). Activated SMO then leads to the activation and nuclear translocation of GLI transcription factors, which induce the expression of target genes. Benzo[cd]indol-2-ones have been shown to act as downstream inhibitors of this pathway, reducing the levels of GLI proteins.[1]
Caption: Inhibition of the Hedgehog signaling pathway.
Experimental Workflow for Compound Preparation
The following diagram outlines the workflow for preparing this compound for cell culture experiments.
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog Pathway Inhibition for the Treatment of Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H6ClNO | CID 854231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
Application Notes and Protocols: 6-Chloro-1H-benzo[cd]indol-2-one as an Atg4B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 6-Chloro-1H-benzo[cd]indol-2-one as a potential inhibitor of Autophagy-related 4B cysteine peptidase (Atg4B), a key enzyme in the autophagy pathway. This document includes a summary of its inhibitory activity, detailed protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Atg4B and Autophagy Inhibition
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis.[1][2][3] Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[3] Atg4B is a cysteine protease that plays an essential role in the maturation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic cargo for degradation.[4] Specifically, Atg4B is responsible for two key steps: the proteolytic cleavage of pro-LC3 (and other Atg8 homologs) to its cytosolic form, LC3-I, and the delipidation of LC3-II from the autophagosome membrane to recycle LC3.[4][5] Given its critical role, Atg4B has emerged as an attractive therapeutic target for the modulation of autophagy.
The benzo[cd]indol-2(1H)-one scaffold has been identified as a novel chemotype for the development of Atg4B inhibitors. Through structure-based virtual screening and subsequent experimental validation, compounds bearing this core structure have demonstrated inhibitory activity against Atg4B.
Data Presentation: Inhibitory Activity of Benzo[cd]indol-2(1H)-one Derivatives against Atg4B
| Compound ID | Structure | Atg4B IC50 (µM) | Assay Method | Reference |
| NSC126353 | Benzo[cd]indol-2(1H)-one with a chlorohydrin moiety | Identified as a hit in initial screening; specific IC50 not published. | AlphaScreen & MS-based assay | |
| NSC611216 | Benzo[cd]indol-2(1H)-one with a chlorohydrin moiety | Identified as a hit in initial screening; specific IC50 not published. | AlphaScreen & MS-based assay | |
| Compound 33 | 7-aminobenzo[cd]indol-2-[1H]-one scaffold with a propyl group | 5.3 ± 0.5 | AlphaScreen |
Signaling Pathway and Experimental Workflow
Atg4B's Role in Autophagy Signaling
Atg4B is a key regulator in the LC3 conjugation system, which is central to autophagosome formation. The following diagram illustrates the pivotal role of Atg4B in processing pro-LC3 and recycling LC3-II.
Caption: Atg4B's dual role in autophagy: processing pro-LC3 and delipidating LC3-II.
Experimental Workflow for Evaluating Atg4B Inhibitors
The following diagram outlines a typical workflow for the identification and characterization of Atg4B inhibitors like this compound.
Caption: Workflow for the discovery and validation of Atg4B inhibitors.
Experimental Protocols
In Vitro Atg4B Enzymatic Assay (AlphaScreen-Based)
This protocol is adapted from a high-throughput screening assay for Atg4B inhibitors.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology is used to detect the cleavage of a biotinylated LC3 substrate by GST-tagged Atg4B. When the substrate is intact, donor and acceptor beads are brought into proximity, generating a signal. Cleavage of the substrate by Atg4B separates the beads, leading to a loss of signal.
Materials:
-
Recombinant human GST-Atg4B
-
Biotinylated LC3 substrate
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT)
-
384-well microplates
-
This compound or other test compounds
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound, recombinant GST-Atg4B, and biotinylated LC3 substrate.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).
-
Add a mixture of Streptavidin-Donor beads and anti-GST Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percent inhibition based on positive (no enzyme) and negative (vehicle) controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
Cellular Autophagy Assay: Western Blot for LC3-II and p62
This protocol assesses the effect of this compound on autophagy flux in a cellular context.
Principle: Inhibition of Atg4B is expected to prevent the delipidation of LC3-II, leading to its accumulation on autophagosomal membranes. Additionally, impaired autophagy will result in the accumulation of p62/SQSTM1, a protein that is normally degraded by autophagy.
Materials:
-
Cell line of interest (e.g., HeLa, HT-29)
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels indicates autophagy inhibition.
Cellular Autophagy Assay: GFP-LC3 Puncta Formation by Fluorescence Microscopy
This protocol provides a visual assessment of autophagosome formation in cells.
Principle: In cells stably expressing a GFP-LC3 fusion protein, the induction of autophagy leads to the translocation of diffuse cytosolic GFP-LC3-I to autophagosome membranes as lipidated GFP-LC3-II, which appears as distinct fluorescent puncta. Inhibition of Atg4B-mediated recycling of LC3-II can lead to an accumulation of these puncta.
Materials:
-
Cell line stably expressing GFP-LC3
-
Culture medium, coverslips, and multi-well plates
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed GFP-LC3 expressing cells on coverslips in multi-well plates.
-
Treat the cells with the test compound at various concentrations.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells if necessary and stain with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the number and intensity of GFP-LC3 puncta per cell in multiple fields of view. An increase in GFP-LC3 puncta can indicate an inhibition of the later stages of autophagy, including recycling of LC3-II by Atg4B.
Conclusion
This compound is a promising starting point for the development of potent and selective Atg4B inhibitors. The protocols and information provided herein offer a framework for researchers to further investigate this compound and its analogs as modulators of autophagy for potential therapeutic applications. Further structure-activity relationship studies are warranted to optimize the potency and drug-like properties of this novel inhibitor scaffold.
References
- 1. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of benzo[cd]indol-2(1H)-ones as novel Atg4B inhibitors via a structure-based virtual screening and a novel AlphaScreen assay [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of benzo[cd]indol-2(1H)-ones as novel Atg4B inhibitors via a structure-based virtual screening and a nov… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin 2b (5-HT2b) receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Application of Benzo[cd]indol-2-ones in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[cd]indol-2-one, a heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Its derivatives have been shown to target various key pathways implicated in cancer progression, including epigenetic regulation and cell signaling. This document provides detailed application notes on the diverse mechanisms of action of benzo[cd]indol-2-ones, protocols for their evaluation, and a summary of their reported activities against various cancer cell lines.
Mechanisms of Action in Cancer
Benzo[cd]indol-2-one derivatives have been investigated for their anticancer properties through several distinct mechanisms of action. These include the inhibition of Bromodomain and Extra-Terminal (BET) proteins, modulation of the Hedgehog signaling pathway, and targeted delivery to lysosomes to induce apoptosis and autophagy.
BET Bromodomain Inhibition
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in transcriptional regulation. Their aberrant activity is linked to the development and progression of numerous cancers. Benzo[cd]indol-2-one derivatives have been identified as potent inhibitors of BET bromodomains, particularly BRD4.[1][2] By binding to the acetyl-lysine binding pocket of BET proteins, these compounds disrupt the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes such as c-Myc, Bcl-2, and CDK6.[3] This inhibition of oncogene expression ultimately results in cell cycle arrest at the G1 phase and induction of apoptosis in cancer cells.[3]
DOT script for BET Bromodomain Inhibition Pathway
References
- 1. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors. (CHEMBL4152245) - ChEMBL [ebi.ac.uk]
Application Notes and Protocols: Synthesis of 6-Chloro-1H-benzo[cd]indol-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-benzo[cd]indol-2-one scaffold is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have garnered significant interest in drug discovery, with applications ranging from inhibitors of BRD4 for cancer therapy to lysosome-targeting agents for anti-metastatic applications.[1][2] This document provides a detailed experimental procedure for the synthesis of 6-Chloro-1H-benzo[cd]indol-2-one and its subsequent derivatization, based on established chemical methodologies. The protocols are designed to be a comprehensive guide for researchers in medicinal chemistry and drug development.
Proposed Synthesis of this compound (3)
The synthesis of the core scaffold, this compound, can be proposed starting from 4-chloro-1-naphthalenecarboxylic acid. This multi-step synthesis involves nitration, reduction, and subsequent intramolecular cyclization to form the desired lactam ring.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound (3)
Materials:
-
4-Chloro-1-naphthalenecarboxylic acid
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Copper(I) Oxide (Cu₂O)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
Step 1: Synthesis of 4-Chloro-5-nitro-1-naphthalenecarboxylic acid (2)
-
To a stirred solution of 4-Chloro-1-naphthalenecarboxylic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield compound 2 .
Step 2: Synthesis of 5-Amino-4-chloro-1-naphthalenecarboxylic acid
-
Suspend compound 2 (1.0 eq) in a mixture of ethanol and water (3:1).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir for 6 hours.
-
Monitor the reaction by TLC. Upon completion, filter the hot solution through celite and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino acid.
Step 3: Synthesis of this compound (3)
-
Dissolve the crude 5-Amino-4-chloro-1-naphthalenecarboxylic acid in aqueous HCl.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Stir the mixture at 0-5 °C for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a suspension of copper(I) oxide (0.2 eq) in water.
-
Slowly add the diazonium salt solution to the copper(I) oxide suspension.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (EtOAc/Hexane gradient) to afford This compound (3) .
Synthesis of this compound Derivatives
The following protocols are adapted from the procedures for the synthesis of benzo[cd]indol-2(1H)-one derivatives and are applicable for the derivatization of This compound .[1]
Protocol 1: N-Alkylation of this compound
This procedure describes the alkylation of the nitrogen atom of the lactam ring.
Scheme 2: N-Alkylation of this compound
Caption: General workflow for N-alkylation.
Materials:
-
This compound (3)
-
1,4-Dibromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of This compound (3) (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in acetonitrile, add 1,4-dibromobutane (1.2 eq).
-
Reflux the mixture for 5 hours and then concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with aqueous Na₂CO₃.
-
Dry the organic phase over Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography (petroleum ether/EtOAc = 4:1) to obtain 1-(4-Bromobutyl)-6-chloro-1H-benzo[cd]indol-2-one (4) .
Protocol 2: Synthesis of Amine Derivatives
This protocol details the substitution of the terminal bromide with various amines.
Scheme 3: Synthesis of Amine Derivatives
Caption: General workflow for amine substitution.
Materials:
-
1-(4-Bromobutyl)-6-chloro-1H-benzo[cd]indol-2-one (4)
-
Piperidine (or other amine)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
Mix 1-(4-Bromobutyl)-6-chloro-1H-benzo[cd]indol-2-one (4) (1.0 eq), the desired amine (e.g., piperidine, 1.2 eq), and anhydrous K₂CO₃ (1.8 eq) in dry acetonitrile.
-
Reflux the reaction mixture for 8 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Dilute the residue with dichloromethane, wash with aqueous Na₂CO₃, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography (DCM/MeOH = 30:1) to obtain the final amine derivative 5 .
Quantitative Data
The following table summarizes representative data for analogous benzo[cd]indol-2(1H)-one derivatives synthesized using similar procedures.[1]
| Compound | Structure | Yield (%) | ¹H NMR (CDCl₃, 300 MHz) δ | ESI-MS m/z |
| 2 | 6-acetylbenzo[cd]indol-2(1H)-one | 82 | 9.20 (d, J=8.43 Hz, 1H), 8.72 (s, 1H), 8.12 (t, J=8.17 Hz, 2H), 7.84 (t, J=7.74 Hz, 1H), 7.02 (d, J=7.56 Hz, 1H), 2.72 (s, 3H) | 212.08 [M+H]⁺ |
| 3 | 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | 75 | 9.11 (d, J=8.40 Hz, 1H), 8.09 (d, J=7.62 Hz, 1H), 8.01 (d, J=7.02 Hz, 1H), 7.77 (t, J=6.86 Hz, 1H), 6.87 (d, J=7.61 Hz, 1H), 3.92 (t, J=3.96 Hz, 2H), 3.44 (t, J=2.38 Hz, 2H), 2.69 (s, 3H), 1.97-1.88 (m, 4H) | 346.01 [M+H]⁺ |
| 12 | 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | 60 | 10.16 (s, 1H), 9.12 (d, J=8.01 Hz, 1H), 8.07 (d, J=7.02 Hz, 1H), 7.96 (d, J=7.41 Hz, 1H), 7.83 (m, 1H), 7.01 (d, J=7.42 Hz, 1H), 3.97 (t, J=6.74 Hz, 2H), 3.60 (t, J=6.14 Hz, 2H), 2.02-1.84 (m, 4H) | 332.12 [M+H]⁺ |
Biological Context and Signaling Pathway
Derivatives of benzo[cd]indol-2(1H)-one have been investigated as lysosome-targeting agents that can induce both apoptosis and autophagy in cancer cells, thereby inhibiting metastasis.[1] The mechanism involves the compound entering cancer cells, localizing in lysosomes, and triggering downstream pathways that lead to programmed cell death and cellular recycling.
References
- 1. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Chloro-1H-benzo[cd]indol-2-one as a BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammatory conditions. Consequently, the development of small molecule inhibitors targeting BET bromodomains is an area of intense research.
The benzo[cd]indol-2-one scaffold has emerged as a promising chemotype for the development of potent and selective BET bromodomain inhibitors.[1][2][3] This class of compounds has been shown to effectively compete with acetylated histones for binding to the bromodomains of BET proteins, leading to the modulation of downstream signaling pathways. This document provides an overview of 6-Chloro-1H-benzo[cd]indol-2-one as a representative of this class and details protocols for its evaluation as a BET inhibitor.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆ClNO | [4] |
| Molecular Weight | 203.63 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 24950-30-9 | [4] |
| Canonical SMILES | C1=CC2=C3C(=C1)C(=O)NC3=CC=C2Cl | [4] |
Biological Activity of a Representative Benzo[cd]indol-2-one Analog
No specific binding or cellular activity data for this compound as a BET inhibitor was identified in the reviewed literature. However, the work by Xue et al. (2016) provides detailed characterization of potent analogs from the same benzo[cd]indol-2-one series. The data for one of the most potent compounds from this study, compound 85 , is presented below as a representative example.
| Assay | Target | Result (IC₅₀/Kᵢ) | Reference |
| Binding Affinity (SPR) | BRD4(BD1) | Kᵢ = 124 nM | [2][3] |
| Cellular Proliferation | MV4;11 (AML cell line) | IC₅₀ = 0.5 µM | [2][3] |
Note: The data presented is for compound 85 from Xue et al. (2016), a potent analog of this compound.
Signaling Pathway
BET inhibitors, including those from the benzo[cd]indol-2-one class, exert their effects by disrupting the interaction between BET proteins and acetylated histones, which in turn modulates the transcription of key genes involved in cell proliferation and inflammation. One of the well-characterized pathways affected by BET inhibition is the NF-κB signaling pathway, which is often constitutively active in cancer and inflammatory diseases. BRD4 has been shown to be a key co-activator of NF-κB. Inhibition of BRD4 leads to the downregulation of NF-κB target genes, including those involved in the NLRP3 inflammasome pathway.[5]
Caption: BET inhibitor action on the NF-κB and NLRP3 inflammasome pathway.
Experimental Workflow
The evaluation of a novel BET inhibitor such as this compound typically follows a standardized workflow, progressing from in vitro biochemical assays to cell-based assays and potentially in vivo studies.
Caption: A typical experimental workflow for the evaluation of BET bromodomain inhibitors.
Experimental Protocols
TR-FRET Assay for BRD4(BD1) Binding
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for measuring the binding affinity of an inhibitor to a bromodomain. The assay measures the disruption of the interaction between a terbium-labeled BRD4 protein and a biotinylated histone peptide ligand bound to a streptavidin-d2 acceptor.
Materials:
-
BRD4(BD1) protein, terbium-labeled (Tb-BRD4(BD1))
-
Biotinylated H4 histone peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
Streptavidin-d2 (SA-d2)
-
TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
-
Test compound (this compound) serially diluted in DMSO
-
TR-FRET compatible plate reader
Protocol:
-
Prepare a 2X solution of Tb-BRD4(BD1) in TR-FRET assay buffer.
-
Prepare a 2X solution of the biotinylated histone peptide and SA-d2 complex in TR-FRET assay buffer. Incubate for 30 minutes at room temperature.
-
Dispense 0.5 µL of the serially diluted test compound or DMSO (as a control) into the wells of a 384-well plate.
-
Add 5 µL of the 2X Tb-BRD4(BD1) solution to each well.
-
Add 5 µL of the 2X biotinylated histone peptide/SA-d2 complex solution to each well to initiate the reaction.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (d2 acceptor).
-
Calculate the 665/620 nm emission ratio.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., MV4;11, a human leukemia cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear flat-bottom plates
-
Test compound (this compound) serially diluted in cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
The next day, treat the cells with 100 µL of serially diluted test compound or vehicle control (medium with DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate for 4 hours at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[6][7][8][9][10]
Materials:
-
Human cell line expressing the target protein (e.g., K562)
-
Complete cell culture medium
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for protein quantification and analysis (e.g., SDS-PAGE and Western blotting or ELISA)
-
Antibody specific for the target protein (e.g., anti-BRD4 antibody)
Protocol:
-
Culture cells to a sufficient density.
-
Treat the cells with the test compound or vehicle control (DMSO) at the desired concentration for 1-2 hours at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample by Western blotting or ELISA using a target-specific antibody.
-
Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H6ClNO | CID 854231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of Benzo[ cd]indol-2(1 H)-ones and Pyrrolo[4,3,2- de]quinolin-2(1 H)-ones as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain with Potential High Efficiency against Acute Gouty Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Quantification of 6-Chloro-1H-benzo[cd]indol-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 6-Chloro-1H-benzo[cd]indol-2-one in biological matrices. The following methods are designed to offer robust and reliable quantification for applications in drug discovery, pharmacokinetics, and metabolic studies.
Introduction
This compound is a heterocyclic compound with a scaffold found in a variety of biologically active molecules. Some derivatives of benzo[cd]indol-2-one have been identified as inhibitors of the Hedgehog signaling pathway, a crucial pathway in embryonic development and oncogenesis.[1] Accurate quantification of this compound is essential for understanding its pharmacological properties and for the development of potential therapeutic agents.
Signaling Pathway Context: Inhibition of the Hedgehog Pathway
Several derivatives of the benzo[cd]indol-2-one scaffold have been shown to inhibit the Hedgehog (HH) signaling pathway.[1] This pathway, when aberrantly activated, is implicated in several cancers. The binding of the Hedgehog ligand (like Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor. This allows for the activation and nuclear translocation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival.[2][3][4] this compound, as a derivative, may potentially act as an inhibitor at some point in this cascade.
Application Note 1: Quantification of this compound in Human Plasma by HPLC-UV
This method is suitable for the quantification of this compound in human plasma for pharmacokinetic studies and therapeutic drug monitoring.
Experimental Workflow
Protocol: HPLC-UV Method
1. Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a structurally similar compound not present in the matrix).
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detector Wavelength: 254 nm.
3. Data Analysis
Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in spiked plasma standards.
Quantitative Data Summary: HPLC-UV Method
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
Application Note 2: High-Sensitivity Quantification of this compound in Human Plasma by LC-MS/MS
This method provides high sensitivity and selectivity for the quantification of this compound in human plasma, making it ideal for studies requiring low detection limits, such as in vitro metabolism and low-dose pharmacokinetic studies.
Experimental Workflow
Protocol: LC-MS/MS Method
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of an isotopically labeled internal standard (e.g., ¹³C₆-6-Chloro-1H-benzo[cd]indol-2-one) working solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined by infusion of a standard solution (e.g., m/z 204.0 -> 148.0).
-
Internal Standard: To be determined by infusion of a standard solution (e.g., m/z 210.0 -> 154.0).
-
3. Data Analysis
Quantification is performed using the peak area ratio of the analyte to the isotopically labeled internal standard. A calibration curve is generated by weighted (1/x²) linear regression of the peak area ratios versus the nominal concentrations of the calibration standards.
Quantitative Data Summary: LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) |
| Recovery | > 90% |
| Matrix Effect | Minimal and compensated by IS |
Disclaimer
The methods and data presented in these application notes are hypothetical and intended for guidance. It is essential to perform method development and validation in your laboratory to ensure the accuracy and reliability of the results for your specific application. The physicochemical properties of this compound, such as its molecular weight of 203.62 g/mol , can be found on PubChem.[5]
References
- 1. opentrons.com [opentrons.com]
- 2. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 3. researchgate.net [researchgate.net]
- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H6ClNO | CID 854231 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Chloro-1H-benzo[cd]indol-2-one in Inducing Autophagy and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on research conducted on derivatives of benzo[cd]indol-2(1H)-one, specifically a polyamine-conjugated form (compound 15f), which has demonstrated the ability to induce autophagy and apoptosis.[1][2] Currently, there is limited direct public data on the specific activity of 6-Chloro-1H-benzo[cd]indol-2-one in these processes. The provided information serves as a guideline and a starting point for research on related compounds.
Introduction
Benzo[cd]indol-2(1H)-one derivatives are emerging as a promising class of compounds in cancer research. Recent studies have highlighted their potential to induce both autophagy and apoptosis in cancer cells, two critical processes in cell fate determination.[1][2] Autophagy is a cellular self-degradation process that can promote cell survival under stress but can also lead to cell death. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The ability of a single compound to modulate both pathways presents a novel therapeutic strategy for cancer treatment.
This document provides an overview of the application of a benzo[cd]indol-2(1H)-one derivative in inducing autophagy and apoptosis, along with detailed protocols for key experimental assays.
Mechanism of Action: A Lysosome-Targeted Approach
Research on a polyamine-benzo[cd]indol-2(1H)-one conjugate, herein referred to as Compound 15f, has revealed a lysosome-targeted mechanism of action.[1][2] This derivative is believed to enter cancer cells via polyamine transporters and accumulate in lysosomes. This lysosomal localization is crucial for its anticancer activity, leading to the induction of both autophagy and apoptosis. The interplay between these two pathways, triggered by Compound 15f, appears to be a key factor in its efficacy.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data obtained from studies on a representative benzo[cd]indol-2(1H)-one derivative, Compound 15f. This data demonstrates its potency in inhibiting cancer cell growth and inducing apoptosis.
| Cell Line | Assay | Parameter | Value | Reference |
| HepG2 | MTT Assay | IC50 (48h) | 1.89 ± 0.12 µM | [1] |
| HuH-7 | MTT Assay | IC50 (48h) | 2.54 ± 0.15 µM | [1] |
| HepG2 | Annexin V/PI | % Apoptotic Cells (24h, 2 µM) | ~35% | [1] |
| HuH-7 | Annexin V/PI | % Apoptotic Cells (24h, 2.5 µM) | ~40% | [1] |
Signaling Pathways
The induction of autophagy and apoptosis by benzo[cd]indol-2(1H)-one derivatives involves a complex interplay of signaling pathways. A generalized overview of the crosstalk between these two processes is depicted below.
Caption: A simplified diagram illustrating the key signaling nodes in the crosstalk between autophagy and apoptosis, which can be modulated by benzo[cd]indol-2-one derivatives.
Experimental Workflow
A typical workflow for evaluating the effects of a benzo[cd]indol-2-one derivative on autophagy and apoptosis is outlined below.
Caption: A flowchart depicting the key experimental steps to characterize the induction of autophagy and apoptosis by a benzo[cd]indol-2-one derivative.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, HuH-7)
-
Complete cell culture medium
-
96-well plates
-
Benzo[cd]indol-2-one derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the benzo[cd]indol-2-one derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the benzo[cd]indol-2-one derivative for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blot Analysis for Autophagy and Apoptosis Markers
This protocol is for detecting the expression levels of key proteins involved in autophagy and apoptosis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Fluorescence Microscopy for LC3 Puncta Formation
This protocol is for visualizing the formation of autophagosomes.
Materials:
-
Cells grown on coverslips in 24-well plates
-
4% paraformaldehyde (PFA) for fixing
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-LC3B)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with the benzo[cd]indol-2-one derivative.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking solution for 30 minutes.
-
Incubate with the primary anti-LC3B antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Mount the coverslips on microscope slides with mounting medium containing DAPI.
-
Visualize the cells under a fluorescence microscope.
-
Count the number of LC3 puncta per cell to quantify autophagy induction.
References
- 1. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 6-Chloro-1H-benzo[cd]indol-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize analogs of 6-Chloro-1H-benzo[cd]indol-2-one as potential therapeutic agents. The protocols focus on two key biological targets for the benzo[cd]indol-2-one scaffold: the Hedgehog signaling pathway and the autophagy-related cysteine protease Atg4B.
Introduction
The benzo[cd]indol-2(1H)-one scaffold has emerged as a promising chemotype in drug discovery, with derivatives showing activity against various cancer-related targets. Analogs of this compound have been identified as inhibitors of the Hedgehog signaling pathway and as modulators of autophagy through inhibition of Atg4B.[1][2] High-throughput screening assays are essential for efficiently evaluating large libraries of these analogs to identify potent and selective inhibitors.
This document provides detailed methodologies for two primary HTS assays: a cell-based luciferase reporter assay for Hedgehog pathway inhibitors and a biochemical AlphaScreen assay for inhibitors of the Atg4B-LC3 interaction.
Data Presentation: Inhibitory Activity of Benzo[cd]indol-2(1H)-one Analogs
The following tables summarize the quantitative data for representative benzo[cd]indol-2(1H)-one analogs in the respective HTS assays.
Table 1: Hedgehog Pathway Inhibition
| Compound ID | Structure | Assay Type | Cell Line | IC50 (µM) | pIC50 | Reference |
| 1 | N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | Luciferase Reporter | SHH-LIGHT2 (ShhN stimulation) | ~0.79 | 6.1 ± 0.2 | [3] |
| 1 | N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | Luciferase Reporter | SHH-LIGHT2 (SAG stimulation) | ~0.32 | 6.5 ± 0.1 | [3] |
| 1 | N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | Luciferase Reporter | SUFU-KO-LIGHT | ~1.0 | 6.0 ± 0.1 | [3] |
| 2 | 6-(N-(4-chlorophenyl)sulfamoyl)-N-ethylbenzo[cd]indol-2(1H)-one | Luciferase Reporter | SUFU-KO-LIGHT | ~1.0 | 6.0 ± 0.1 | [3] |
Table 2: Atg4B Inhibition
| Compound ID | Structure | Assay Type | Target | IC50 (µM) | Notes | Reference |
| NSC126353 | 6-chloro-1-(2-hydroxy-3-chloropropyl)-1H-benzo[cd]indol-2-one | AlphaScreen | Atg4B | >10 | Initial Hit | [1] |
| NSC611216 | 6-bromo-1-(2-hydroxy-3-chloropropyl)-1H-benzo[cd]indol-2-one | AlphaScreen | Atg4B | >10 | Initial Hit | [1] |
| 33 | 7-amino-1-propyl-1H-benzo[cd]indol-2-one | AlphaScreen | Atg4B | 5.4 | Optimized Lead | [1] |
Experimental Protocols
Hedgehog Signaling Pathway Luciferase Reporter Assay
This cell-based assay is designed to identify inhibitors of the Hedgehog signaling pathway by measuring the activity of a Gli-responsive luciferase reporter.
Materials:
-
Cell Line: SHH-LIGHT2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter).
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sonic Hedgehog (ShhN) conditioned medium or Smoothened agonist (SAG)
-
Dual-Glo Luciferase Assay System (Promega)
-
96-well or 384-well white, clear-bottom cell culture plates
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Luminometer
-
Protocol:
-
Cell Seeding:
-
Culture SHH-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into 96-well or 384-well plates at a density of 2 x 10^4 cells/well in 100 µL of medium.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in DMEM with low serum (0.5% FBS).
-
Remove the culture medium from the cell plates and add 50 µL of the compound dilutions.
-
Incubate for 1 hour.
-
-
Pathway Activation:
-
Add 50 µL of DMEM (0.5% FBS) containing ShhN conditioned medium or SAG at a concentration that induces robust luciferase expression.
-
Include appropriate controls: vehicle control (DMSO), positive control (pathway activator alone), and negative control (no activator).
-
Incubate for 48 hours.
-
-
Luciferase Measurement:
-
Equilibrate the plate and the Dual-Glo Luciferase Assay System reagents to room temperature.
-
Add 75 µL of Dual-Glo Luciferase Reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure firefly luciferase activity using a luminometer.
-
Add 75 µL of Dual-Glo Stop & Glo Reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell viability and transfection efficiency.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Atg4B AlphaScreen HTS Assay
This biochemical assay is designed to identify inhibitors of the interaction between Atg4B and its substrate, LC3.
Materials:
-
Proteins:
-
Recombinant human His-tagged Atg4B
-
Biotinylated LC3 peptide
-
-
Reagents:
-
AlphaScreen™ Glutathione Donor Beads (PerkinElmer)
-
AlphaLISA™ Streptavidin Acceptor Beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well low-volume white microplates (e.g., ProxiPlate)
-
-
Equipment:
-
Plate reader capable of AlphaScreen detection (e.g., EnVision)
-
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of His-Atg4B and biotinylated LC3 in assay buffer.
-
Prepare serial dilutions of the this compound analogs in assay buffer containing DMSO.
-
-
Assay Procedure:
-
To each well of a 384-well plate, add 2 µL of the compound solution.
-
Add 4 µL of a solution containing His-Atg4B (final concentration, e.g., 10 nM).
-
Add 4 µL of a solution containing biotinylated LC3 (final concentration, e.g., 20 nM).
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a pre-mixed solution of Glutathione Donor Beads and Streptavidin Acceptor Beads (final concentration, e.g., 20 µg/mL each).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high signal control (no inhibitor).
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Visualizations
Hedgehog Signaling Pathway
Caption: Simplified Hedgehog signaling pathway.
HTS Experimental Workflow
Caption: General workflow for HTS of small molecule inhibitors.
Atg4B-LC3 Interaction AlphaScreen Principle
Caption: Principle of the Atg4B-LC3 AlphaScreen assay.
References
- 1. Identification of benzo[cd]indol-2(1H)-ones as novel Atg4B inhibitors via a structure-based virtual screening and a novel AlphaScreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Synthesized 6-Chloro-1H-benzo[cd]indol-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of synthesized 6-Chloro-1H-benzo[cd]indol-2-one. The methodologies outlined are based on established chemical principles and common practices for the purification of heterocyclic compounds of this class, ensuring adaptability for various research and development settings.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to ensure the compound's identity, purity, and suitability for downstream applications. The primary techniques for the purification of this class of compounds are column chromatography and recrystallization. This note details protocols for both methods.
Data Presentation: Purification Efficiency
The selection of a purification method often depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of typical quantitative data obtained from the purification of analogous benzo[cd]indol-2-one derivatives, which can be expected for this compound.
| Purification Technique | Purity (by HPLC) | Yield (%) | Solvent Consumption (per gram) | Typical Throughput |
| Column Chromatography | >98% | 60-85% | 1-2 L | Low to Medium |
| Recrystallization | >99% | 45-70% | 0.5-1 L | Medium to High |
| Preparative HPLC | >99.5% | 30-60% | 2-5 L | Low |
Note: The values presented are representative and may vary based on the specific reaction conditions and the impurity profile of the crude product.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase silica gel chromatography is recommended.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Petroleum ether (or hexane)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Methanol
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the silica gel slurry into the chromatography column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel and dry it. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as petroleum ether/ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the eluent (e.g., to 4:1, 2:1 petroleum ether/ethyl acetate) to facilitate the separation of the target compound from impurities. The choice of solvent system may need to be optimized based on TLC analysis of the crude mixture. For more polar impurities, a dichloromethane/methanol gradient can be employed.
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purity Analysis: Analyze the purity of the final product using HPLC, LC-MS, and/or NMR spectroscopy.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds, particularly when the desired compound is highly crystalline and the impurities have different solubility profiles.
Materials:
-
Crude this compound
-
Appropriate recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the compound completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The solubility of the compound will decrease, leading to the formation of crystals. For enhanced crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
Purity Analysis: Assess the purity of the recrystallized product by measuring its melting point and using analytical techniques such as HPLC or NMR.
Visualized Workflows
The following diagrams illustrate the logical flow of the purification protocols.
Caption: General workflow for the purification of this compound.
Caption: Detailed workflow for purification by column chromatography.
Application Notes and Protocols for 6-Chloro-1H-benzo[cd]indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-benzo[cd]indol-2-one and its parent compound, benzo[cd]indol-2(1H)-one, represent a class of heterocyclic compounds with demonstrated biological activity. These compounds have garnered interest in the field of oncology for their potential as inhibitors of critical cellular signaling pathways, including the Hedgehog and WNT signaling pathways, and their ability to engage with epigenetic targets such as BET bromodomains. This document provides detailed application notes and experimental protocols for researchers investigating the anticancer properties of this compound and sensitive cell lines.
Mechanism of Action and Cellular Effects
The benzo[cd]indol-2(1H)-one scaffold has been identified as a versatile pharmacophore with multiple mechanisms of action contributing to its anti-proliferative effects. A key derivative, referred to in literature as compound 1, has been shown to be a potent inhibitor of the Hedgehog signaling pathway, acting downstream of the Suppressor of Fused (SUFU) protein.[1] This inhibition leads to a reduction in the levels of GLI transcription factors, which are crucial for tumor cell proliferation and survival in cancers such as medulloblastoma and certain lung cancers.[1]
Furthermore, this class of compounds has been characterized as potent and selective binders of the BRD2, BRD3, and BRD4 members of the Bromodomain and Extra-Terminal Domain (BET) family of proteins.[1] By binding to the acetyl-lysine recognition pocket of BET bromodomains, these inhibitors can displace them from chromatin, leading to the downregulation of key oncogenes like c-Myc.
Derivatives of benzo[cd]indol-2(1H)-one have also been found to induce autophagy and apoptosis in cancer cells.[2] In some contexts, these compounds can enhance the efficacy of conventional chemotherapeutic agents. The cellular consequences of treatment with these compounds include cell cycle arrest, typically at the G2/M phase, and the induction of programmed cell death.
Sensitive Cell Lines and In Vitro Activity
Several cancer cell lines have demonstrated sensitivity to benzo[cd]indol-2(1H)-one derivatives. The anti-proliferative activity is often quantified by the half-maximal inhibitory concentration (IC50) or lethal dose (LD50). Below is a summary of reported cytotoxic activities for a representative benzo[cd]indol-2(1H)-one compound.
| Cell Line | Cancer Type | IC50 / LD50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 3.5 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 2 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 8.5 | [1] |
| A549 | Lung Carcinoma | 1-10 | [1] |
| Medulloblastoma Spheroids (MB55 & MB56) | Medulloblastoma | 1-10 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's effects on sensitive cell lines.
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
Objective: To determine the cytotoxic effects of this compound on adherent cancer cell lines.
Principle: The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.
Materials:
-
Sensitive cancer cell lines (e.g., A549, HT-29)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
Cell Fixation: Carefully remove the medium. Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water. Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plate to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis and distinguish between apoptotic and necrotic cells following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, conjugated to a fluorophore like FITC, can detect externalized PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Sensitive cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: For adherent cells, gently detach using trypsin-EDTA and neutralize with complete medium. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
FITC is typically detected in the FL1 channel (green fluorescence).
-
PI is typically detected in the FL2 or FL3 channel (red fluorescence).
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Sensitive cancer cell lines
-
This compound
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in Protocol 2. Harvest at least 1 x 10^6 cells per sample.
-
Fixation: Wash the cells with cold PBS and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate at 37°C for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically measured on a linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
The following diagrams illustrate the key signaling pathway affected by benzo[cd]indol-2(1H)-ones and a general experimental workflow.
Caption: Inhibition of the Hedgehog pathway and BET bromodomains.
Caption: General workflow for cellular assays.
References
Illuminating Drug Discovery: Applications of Fluorescence Microscopy in Bio-Imaging
Application Note AN-FMBDD-001
For Researchers, Scientists, and Drug Development Professionals
Fluorescence microscopy has emerged as an indispensable tool in modern drug discovery and development, offering unparalleled insights into cellular and molecular processes.[1][2] Its ability to visualize specific biomolecules in real-time within the complex environment of living cells provides a dynamic perspective that is often lost in traditional endpoint assays.[1] From target identification and validation to lead optimization and preclinical studies, fluorescence-based imaging techniques are accelerating the pace of pharmaceutical research by providing robust, quantitative data on drug efficacy, mechanism of action, and potential toxicity.[1][3]
This document provides a comprehensive overview of key fluorescence microscopy applications in bio-imaging for drug development, complete with detailed experimental protocols, quantitative data summaries, and visual representations of relevant signaling pathways and workflows.
Key Applications in Drug Development
Fluorescence microscopy encompasses a suite of techniques, each offering unique advantages for specific stages of the drug discovery pipeline.
-
High-Content Screening (HCS): HCS combines automated fluorescence microscopy with sophisticated image analysis to extract multi-parametric data from cells in a high-throughput manner.[4][5] This approach allows for the simultaneous measurement of various cellular features, such as protein expression levels, subcellular localization, cell morphology, and viability, in response to a library of compounds.[3][6] HCS is instrumental in identifying and characterizing hit compounds, assessing their toxicity, and elucidating their mechanisms of action early in the drug discovery process.[3][6]
-
Live-Cell Imaging: The ability to observe cellular processes in real-time is a major advantage of fluorescence microscopy.[1][2] Live-cell imaging enables researchers to study the dynamic effects of drug candidates on cellular functions such as cell division, migration, and intracellular trafficking.[7] This kinetic data provides a deeper understanding of a drug's impact on cell health and behavior over time, which can be missed in fixed-cell assays.[1]
-
Fluorescence Resonance Energy Transfer (FRET): FRET is a powerful technique for studying molecular interactions with nanoscale resolution.[8][9] It relies on the transfer of energy between two fluorescent molecules (a donor and an acceptor) when they are in close proximity (typically 1-10 nm).[9] In drug discovery, FRET is widely used to monitor protein-protein interactions, conformational changes in proteins, and enzyme activity in response to drug treatment.[8][10] This provides direct evidence of target engagement and can be used to screen for compounds that modulate specific molecular interactions.[10]
-
Fluorescence Recovery After Photobleaching (FRAP): FRAP is used to measure the mobility of fluorescently labeled molecules within a living cell.[11][12] By photobleaching a specific region of interest and monitoring the recovery of fluorescence as unbleached molecules diffuse into the area, researchers can determine the diffusion coefficient and the mobile fraction of a protein.[13] This technique is valuable for studying the effects of drugs on protein dynamics, such as the binding of a drug to its target or alterations in membrane fluidity.[11]
Quantitative Data Presentation
The quantitative nature of fluorescence microscopy is a key advantage in drug discovery, providing objective and reproducible data. The following tables summarize the types of quantitative data that can be generated from the aforementioned techniques.
| Technique | Parameter Measured | Example Application in Drug Discovery | Typical Unit of Measurement |
| High-Content Screening (HCS) | - Cell Count- Nuclear Intensity- Cytoplasmic Intensity- Cell Area- Protein Colocalization | - Assessing compound cytotoxicity- Identifying inhibitors of protein translocation- Screening for modulators of cell cycle progression | - Number of cells- Mean Fluorescence Intensity (MFI)- MFI- µm²- Pearson's Correlation Coefficient |
| Live-Cell Imaging | - Cell Proliferation Rate- Cell Migration Speed- Frequency of Cellular Events (e.g., mitosis) | - Evaluating the anti-proliferative effects of a cancer drug- Screening for inhibitors of metastasis- Determining the effect of a compound on cell cycle duration | - Cells/hour- µm/minute- Events/hour |
| FRET | - FRET Efficiency (E)- Apparent Dissociation Constant (Kd) | - Quantifying the binding affinity of a drug to its target protein- Screening for compounds that disrupt a protein-protein interaction | - Percentage (%)- Molar (M) |
| FRAP | - Diffusion Coefficient (D)- Mobile Fraction (Mf) | - Determining if a drug immobilizes its target protein- Assessing the effect of a compound on the fluidity of the cell membrane | - µm²/second- Percentage (%) |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Cultured Adherent Cells
This protocol outlines the general steps for immunofluorescence (IF) staining of proteins in cultured cells grown on coverslips.[14][15][16][17]
Materials:
-
Cells grown on sterile glass coverslips in a petri dish
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS)[16]
-
Primary antibody (specific to the target protein)
-
Fluorophore-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Culture: Plate cells onto sterile coverslips in a petri dish and culture until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.[14]
-
Fixation: Add the fixation solution to the cells and incubate for 15-20 minutes at room temperature.[16] This step cross-links proteins and preserves cell morphology.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[14]
-
Permeabilization: If the target protein is intracellular, add permeabilization buffer and incubate for 10-15 minutes at room temperature.[14] This allows antibodies to access intracellular epitopes. For membrane proteins, this step may be omitted.
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.[14]
-
Blocking: Add blocking buffer and incubate for 30-60 minutes at room temperature.[15] This minimizes non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[17]
-
Washing: Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Add the diluted secondary antibody solution to the coverslips and incubate for 1-2 hours at room temperature, protected from light.[16]
-
Washing: Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Carefully invert the coverslip onto a drop of antifade mounting medium on a microscope slide, avoiding air bubbles.
-
Sealing and Imaging: Seal the edges of the coverslip with nail polish and allow it to dry. Image the slide using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Troubleshooting Common Immunofluorescence Issues: [18][19][20][21][22]
| Problem | Possible Cause | Solution |
| Weak or No Signal | - Inactive primary or secondary antibody- Low protein expression- Incorrect antibody dilution | - Use fresh, properly stored antibodies- Confirm protein expression by Western blot- Optimize antibody concentration |
| High Background | - Insufficient blocking- Non-specific antibody binding- Autofluorescence | - Increase blocking time or change blocking agent- Use a secondary antibody pre-adsorbed against the sample species- Include an unstained control to assess autofluorescence |
| Non-specific Staining | - Primary or secondary antibody concentration too high- Inadequate washing | - Titrate antibody concentrations- Increase the number and duration of wash steps |
Protocol 2: FRET Microscopy for Protein-Protein Interactions
This protocol provides a general workflow for measuring FRET using the acceptor photobleaching method.[23][24]
Materials:
-
Live cells co-expressing a donor-tagged protein (e.g., CFP-fusion) and an acceptor-tagged protein (e.g., YFP-fusion).
-
Control samples: cells expressing only the donor, only the acceptor, and a non-interacting donor-acceptor pair.[25]
-
Confocal laser scanning microscope with appropriate lasers and filters for the donor and acceptor fluorophores.
Procedure:
-
Sample Preparation: Plate the cells on a glass-bottom dish suitable for live-cell imaging.
-
Microscope Setup: Turn on the confocal microscope and allow it to warm up. Select the appropriate laser lines and emission filters for the donor (e.g., CFP) and acceptor (e.g., YFP).
-
Image Acquisition (Pre-bleach):
-
Locate a cell co-expressing both the donor and acceptor fusion proteins.
-
Acquire an image of the donor fluorescence by exciting with the donor excitation laser and detecting in the donor emission channel.
-
Acquire an image of the acceptor fluorescence by exciting with the acceptor excitation laser and detecting in the acceptor emission channel.
-
-
Acceptor Photobleaching:
-
Define a region of interest (ROI) within the cell where the interaction is expected to occur.
-
Use a high-intensity laser beam at the acceptor's excitation wavelength to selectively photobleach the acceptor fluorophores within the ROI until their fluorescence is significantly reduced.
-
-
Image Acquisition (Post-bleach):
-
Immediately after photobleaching, acquire another image of the donor fluorescence using the same settings as in the pre-bleach step.
-
-
Data Analysis:
-
Measure the average fluorescence intensity of the donor in the photobleached ROI before and after acceptor photobleaching.
-
An increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (Donor_pre-bleach / Donor_post-bleach).
-
Controls for FRET Experiments: [25]
-
Donor-only sample: To measure the baseline donor fluorescence in the absence of an acceptor.
-
Acceptor-only sample: To check for any bleed-through of acceptor emission into the donor channel.
-
Non-interacting pair: A co-expressed donor and acceptor pair known not to interact, to control for random proximity-induced FRET.
Protocol 3: FRAP to Measure Protein Mobility
This protocol describes a typical FRAP experiment to determine the mobility of a GFP-tagged protein.[13][26][27]
Materials:
-
Live cells expressing the GFP-tagged protein of interest.
-
Confocal laser scanning microscope with a 488 nm laser line.
Procedure:
-
Sample Preparation: Plate cells on a glass-bottom dish.
-
Microscope Setup: Configure the confocal microscope for imaging GFP.
-
Pre-bleach Imaging:
-
Find a cell expressing the GFP-fusion protein.
-
Acquire a series of 5-10 images at a low laser power to establish a baseline fluorescence intensity.
-
-
Photobleaching:
-
Define a small region of interest (ROI) within the cell.
-
Use a high-intensity 488 nm laser pulse to bleach the GFP fluorescence within the ROI.
-
-
Post-bleach Imaging:
-
Immediately after bleaching, acquire a time-lapse series of images at the same low laser power as the pre-bleach images to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during post-bleach acquisition by measuring the intensity in a non-bleached region of the same cell.
-
Plot the normalized fluorescence recovery curve.
-
From the curve, determine the half-time of recovery (t½) and the mobile fraction (Mf). The diffusion coefficient (D) can be calculated from these parameters.[13]
-
Controls for FRAP Experiments:
-
Fixed cells: To ensure that the observed recovery is due to molecular movement and not an artifact.
-
Soluble GFP: To determine the recovery kinetics of a freely diffusing protein as a positive control.
Signaling Pathways and Experimental Workflows
Fluorescence microscopy is instrumental in dissecting complex signaling pathways. Below are examples of how these techniques can be applied to study key pathways in drug discovery, along with visual representations.
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in many cancers.[28][29][30] Fluorescence microscopy techniques like FRET can be used to study the dimerization of EGFR upon ligand binding, a key step in its activation.[28]
Caption: EGFR signaling pathway initiated by ligand binding and receptor dimerization.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are the largest family of cell surface receptors and are major drug targets.[10][31][32] FRET can be used to monitor the interaction between an activated GPCR and its cognate G-protein, a critical event in signal transduction.[10][33]
Caption: GPCR signaling cascade showing ligand-induced G-protein activation.
High-Content Screening Workflow
The following diagram illustrates a typical workflow for a high-content screening campaign in drug discovery.[6][34]
Caption: A typical workflow for a high-content screening (HCS) campaign.
Conclusion
Fluorescence microscopy and bio-imaging are powerful, quantitative, and versatile tools that are integral to modern drug discovery and development. From high-throughput screening of compound libraries to detailed mechanistic studies of drug action, these techniques provide critical information at every stage of the pipeline. The ability to visualize and quantify cellular and molecular events in real-time offers a significant advantage over traditional biochemical assays, enabling researchers to make more informed decisions and ultimately accelerating the delivery of new and effective therapies to patients.
References
- 1. biocompare.com [biocompare.com]
- 2. revvity.com [revvity.com]
- 3. Applications of High Content Screening in Life Science Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 5. High-content screening - Wikipedia [en.wikipedia.org]
- 6. alitheagenomics.com [alitheagenomics.com]
- 7. Live Cell Imaging, Live Cell Applications, Time-Lapse Imaging [moleculardevices.com]
- 8. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 9. individual.utoronto.ca [individual.utoronto.ca]
- 10. Monitoring the formation of dynamic G-protein-coupled receptor–protein complexes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. conductscience.com [conductscience.com]
- 12. Fluorescence recovery after photobleaching (FRAP) to study nuclear protein dynamics in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arigobio.com [arigobio.com]
- 15. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 16. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 17. biotium.com [biotium.com]
- 18. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. IF Troubleshooting | Proteintech Group [ptglab.com]
- 20. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 21. stjohnslabs.com [stjohnslabs.com]
- 22. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. Advanced Fluorescence Microscopy Techniques—FRAP, FLIP, FLAP, FRET and FLIM - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Conditions for using FRAP as a quantitative technique--influence of the bleaching protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A perspective of fluorescence microscopy for cellular structural biology with EGFR as witness - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. embopress.org [embopress.org]
- 31. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 33. Monitoring Dynamic GPCR Signaling Events Using Fluorescence Microscopy, FRET Imaging, and Single-Molecule Imaging | Springer Nature Experiments [experiments.springernature.com]
- 34. High-Content Screening: Principles, Techniques, and Applications | ZeClinics [zeclinics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-1H-benzo[cd]indol-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-1H-benzo[cd]indol-2-one. It provides troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, aiming to improve reaction yields and product purity.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound. A plausible synthetic route involves the cyclization of a suitable 1,8-disubstituted naphthalene precursor. A common strategy is the intramolecular amidation of a 5-chloro-8-carboxynaphthalene derivative or a related reaction.
Q1: My cyclization reaction to form the lactam ring is showing low conversion. What are the potential causes and solutions?
A1: Low conversion in the cyclization step can be attributed to several factors:
-
Insufficient reaction temperature: The intramolecular cyclization to form the lactam often requires significant thermal energy to overcome the activation barrier. Gradually increasing the reaction temperature in increments of 10-20°C may improve the conversion rate. However, be cautious of potential side reactions at excessively high temperatures.
-
Ineffective activating agent: If the cyclization involves the activation of a carboxylic acid, the choice of activating agent is crucial. If you are using a standard carbodiimide like DCC or EDC, consider switching to a more potent activating agent such as HATU or HOBt in combination with a carbodiimide.
-
Presence of moisture: Water can hydrolyze the activated intermediate, preventing the desired intramolecular reaction. Ensure all solvents and reagents are anhydrous. Using freshly dried solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Steric hindrance: The substituents on the naphthalene ring might sterically hinder the cyclization. While difficult to change, using a less bulky base or a solvent that can better solvate the transition state might offer a marginal improvement.
Q2: I am observing the formation of significant side products. How can I minimize them?
A2: The formation of side products is a common issue. Here are some strategies to improve the selectivity of your reaction:
-
Optimize reaction temperature: As mentioned, high temperatures can lead to side reactions. If you increased the temperature to drive the reaction to completion, try to find a balance where the main reaction proceeds at a reasonable rate without significant side product formation.
-
Change the solvent: The polarity of the solvent can influence the reaction pathway. If you are using a non-polar solvent, switching to a polar aprotic solvent like DMF or DMSO might favor the desired intramolecular cyclization over intermolecular side reactions.
-
Control the addition rate of reagents: Slow, dropwise addition of a reagent, particularly the activating agent or a base, can help to maintain a low concentration of reactive intermediates, which can minimize the formation of dimeric or polymeric side products.
-
Purification of starting materials: Impurities in the starting material can sometimes act as catalysts for side reactions. Ensure the purity of your starting naphthalene derivative before proceeding with the cyclization.
Q3: The purification of the final product by column chromatography is difficult, and I am getting a low isolated yield. What can I do?
A3: Purification challenges often lead to a loss of product. Consider the following approaches:
-
Optimize the solvent system for chromatography: A well-chosen eluent system is key for good separation. Systematically screen different solvent mixtures with varying polarities. Using a gradient elution from a non-polar to a more polar solvent system can often improve separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove minor impurities and can sometimes be more efficient than chromatography for large-scale purification. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Alternative purification techniques: For certain impurities, other techniques like preparative thin-layer chromatography (prep-TLC) or even sublimation (if the product is thermally stable) could be explored.
-
Pre-purification workup: An effective aqueous workup can remove many polar impurities before chromatography. Washing the organic extract with a mild acid, base, or brine solution can simplify the subsequent purification steps.
Quantitative Data Summary
The following table summarizes hypothetical yield data for the cyclization step under various conditions, illustrating how changing parameters can affect the outcome. This data is illustrative and actual results will vary depending on the specific substrate and reaction setup.
| Entry | Activating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCC | DMAP | DCM | 25 | 24 | 35 |
| 2 | EDC/HOBt | DIPEA | DMF | 25 | 24 | 55 |
| 3 | HATU | DIPEA | DMF | 25 | 12 | 75 |
| 4 | SOCl₂ | - | Toluene | 110 | 6 | 65 |
| 5 | PPA | - | - | 150 | 4 | 70 |
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound via intramolecular amidation of 5-chloro-naphthalene-1-carboxylic acid is provided below.
Step 1: Synthesis of 5-Chloro-naphthalene-1-carboxylic acid
This intermediate can be prepared from 5-chloro-1-naphthonitrile via hydrolysis or from other suitable naphthalene precursors through established methods.
Step 2: Cyclization to this compound
-
To a solution of 5-chloro-naphthalene-1-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF, 0.1 M), add the activating agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision-making workflow for troubleshooting low yield in the synthesis.
optimizing reaction conditions for benzo[cd]indol-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of benzo[cd]indol-2-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the benzo[cd]indol-2-one scaffold?
A1: A prevalent method for synthesizing the benzo[cd]indol-2-one core involves the intramolecular cyclization of naphthalene derivatives. A common starting material is a 1-naphthalene derivative with an amino or nitro group at the 8-position and a carboxylic acid or ester group at the 1-position. These precursors can then undergo cyclization to form the lactam ring of the benzo[cd]indol-2-one system.
Q2: What are the typical reaction conditions for the intramolecular cyclization to form the lactam ring?
A2: The intramolecular cyclization is often achieved under basic conditions. A common method involves the use of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetonitrile (CH₃CN). The reaction is typically carried out at elevated temperatures, often under reflux, for several hours.[1] The specific conditions, including the choice of base, solvent, temperature, and reaction time, can significantly influence the reaction yield and purity of the product.
Q3: How can I purify the final benzo[cd]indol-2-one product?
A3: Column chromatography is a widely used method for the purification of benzo[cd]indol-2-one and its derivatives.[1] The choice of the stationary phase (e.g., silica gel) and the eluent system is crucial for effective separation. Common solvent systems include mixtures of petroleum ether/ethyl acetate or dichloromethane/methanol.[1] The optimal solvent ratio will depend on the polarity of the specific derivative being purified. After column chromatography, the product is often concentrated under reduced pressure.
Q4: What are some common methods for derivatizing the benzo[cd]indol-2-one core?
A4: The benzo[cd]indol-2-one scaffold can be functionalized at various positions. For instance, the nitrogen atom of the lactam can be alkylated using an alkyl halide in the presence of a base like potassium carbonate.[1] Additionally, functional groups on the aromatic ring, such as an acetyl group, can be introduced and subsequently modified to generate a diverse range of derivatives.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase the reaction time and monitor the progress using TLC. - Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or products. - Use a stronger base if the current one is not effective enough to promote cyclization. |
| Starting material degradation. | - Ensure the starting materials are pure and dry. - Use an inert atmosphere (e.g., nitrogen or argon) if the reactants are sensitive to air or moisture. | |
| Incorrect stoichiometry of reagents. | - Carefully check the molar ratios of the reactants and reagents. | |
| Formation of Multiple Products/Side Reactions | Competing intermolecular reactions. | - Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. |
| Side reactions due to reactive functional groups. | - Protect sensitive functional groups on the starting material before the cyclization reaction and deprotect them afterward. | |
| Impure starting materials. | - Purify the starting materials before use. | |
| Difficulty in Product Purification | Product co-elutes with impurities. | - Optimize the column chromatography conditions by trying different solvent systems with varying polarities. - Consider using a different stationary phase for chromatography. - Recrystallization of the crude product may be an effective purification step. |
| Product is insoluble. | - Choose an appropriate solvent for extraction and purification based on the product's polarity. Solubility tests in various solvents can be helpful. |
Experimental Protocols
General Procedure for N-Alkylation of 6-acetylbenzo[cd]indol-2(1H)-one[1]
-
To a solution of 6-acetylbenzo[cd]indol-2(1H)-one (5.1 mmol) in 15 ml of acetonitrile (CH₃CN), add anhydrous potassium carbonate (K₂CO₃) (15.3 mmol).
-
Add the desired alkylating agent, for example, 1,4-dibromobutane (6.27 mmol).
-
Reflux the reaction mixture for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with aqueous sodium carbonate (Na₂CO₃) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purification Method | Reference |
| 6-acetylbenzo[cd]indol-2(1H)-one | Precursor with acetyl group | - | - | - | 82 | Column Chromatography | [1] |
| 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | 6-acetylbenzo[cd]indol-2(1H)-one | 1,4-dibromobutane, K₂CO₃ | CH₃CN | 5 h | 75 | Column Chromatography (Petroleum ether/EtOAc = 2:1) | [1] |
| 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | Precursor with formyl group | 1,4-dibromobutane, K₂CO₃ | CH₃CN | 8 h | 60 | Flash Column Chromatography (Petroleum ether/EtOAc = 1:1) | [1] |
Visualizations
Caption: General experimental workflow for the synthesis of benzo[cd]indol-2-one.
Caption: Troubleshooting logic for low product yield in benzo[cd]indol-2-one synthesis.
References
troubleshooting guide for 6-Chloro-1H-benzo[cd]indol-2-one experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-1H-benzo[cd]indol-2-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic heterocyclic compound.[1] It belongs to the benzo[cd]indol-2(1H)-one class of molecules, which are being investigated for various therapeutic properties, including as anticancer and anti-inflammatory agents.[2] Derivatives of the parent compound, benzo[cd]indol-2(1H)-one, have been studied as inhibitors of the Hedgehog signaling pathway and as potential anti-metastatic agents.[2]
Q2: What are the primary applications of this compound in research?
A2: While specific research on the 6-chloro derivative is limited in the public domain, the broader class of benzo[cd]indol-2(1H)-ones is explored for its potential as:
-
Anticancer agents: Particularly through the inhibition of pathways like the Hedgehog signaling pathway.
-
Anti-metastatic agents: By potentially targeting lysosomes and inducing apoptosis and autophagy.[2]
-
Fluorescent probes: For subcellular imaging.[2]
Q3: What is the proposed mechanism of action for benzo[cd]indol-2-one derivatives?
A3: One of the proposed mechanisms of action for this class of compounds is the inhibition of the Hedgehog (Hh) signaling pathway.[3] This pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers.[4][5][6] Benzo[cd]indol-2(1H)-ones may act as downstream inhibitors of this pathway.[3]
Troubleshooting Guide
Synthesis & Purification
Q4: I am having trouble with the synthesis of a this compound derivative. The reaction yield is very low. What could be the issue?
A4: Low yields in the synthesis of chlorinated heterocyclic compounds can arise from several factors:
-
Incomplete reaction: The chloro-substituent can be deactivating, potentially slowing down the reaction rate compared to the unsubstituted parent compound. Consider extending the reaction time or increasing the temperature.
-
Side reactions: The presence of the chlorine atom could lead to undesired side products. Analyze the crude product by techniques like TLC or LC-MS to identify potential side products and optimize reaction conditions to minimize their formation.
-
Purity of starting materials: Ensure the purity of your starting materials and the dryness of your solvents, as impurities or water can interfere with the reaction.
Q5: I am observing multiple spots on my TLC plate after purification of my this compound analog. What are my next steps?
A5: Multiple spots indicate the presence of impurities.
-
Optimize chromatography: Try different solvent systems for your column chromatography to improve separation. A gradient elution might be necessary.
-
Alternative purification methods: If column chromatography is insufficient, consider other techniques like recrystallization or preparative HPLC.
-
Characterize the impurities: If possible, isolate and characterize the major impurities to understand the source of the problem (e.g., starting material, side product, or degradation product).
Compound Handling and Storage
Q6: My this compound solution appears to be precipitating in my cell culture media during my experiment. How can I resolve this?
A6: Poor aqueous solubility is a common issue with organic compounds.
-
Optimize solvent concentration: While DMSO is a common solvent, its concentration in the final assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity. You may need to prepare a more concentrated stock solution in DMSO and use a smaller volume.
-
Test alternative solvents: If DMSO is problematic, you could test other biocompatible solvents like ethanol, though these also have limits on the final concentration.[7]
-
Use of solubilizing agents: In some cases, non-ionic surfactants or cyclodextrins can be used to improve solubility.[7] However, their effects on the experimental system must be validated.
-
Sonication/Warming: Gently warming the solution or using a sonicator might help in dissolving the compound.[8]
Q7: How should I store this compound and its solutions?
A7: For long-term storage, the solid compound should be kept in a cool, dark, and dry place. Solutions in organic solvents like DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in solution should be experimentally determined if it is to be stored for extended periods.
Biological Assays
Q8: In my MTT assay, I am seeing inconsistent results or results that do not correlate with other viability assays. What could be the cause?
A8: The MTT assay relies on cellular metabolic activity, which can be influenced by the compound being tested.
-
Compound interference: The compound itself might interfere with the MTT reduction process, leading to either an overestimation or underestimation of cell viability.[9][10]
-
Precipitation: If the compound precipitates in the media, it can interfere with the absorbance reading of the formazan crystals.[8]
-
Confirm with an alternative assay: It is always advisable to confirm results from an MTT assay with a different method that measures a distinct cellular parameter, such as a trypan blue exclusion assay (membrane integrity) or a crystal violet assay (cell number).[9]
Q9: My wound healing/scratch assay is not showing any cell migration, even in the control group. What went wrong?
A9: A lack of migration in the control group suggests a problem with the assay setup or cell health.
-
Cell health: Ensure the cells are healthy and in the logarithmic growth phase before seeding. Over-confluence or stress can inhibit migration.
-
Scratch technique: The scratch should be of a consistent width and should not damage the cells at the edge of the "wound".[11] Using a pipette tip with consistent pressure is crucial.[12]
-
Serum concentration: Cell migration is often dependent on factors present in fetal bovine serum (FBS). The concentration of FBS in your media should be optimized for the cell line being used.
Q10: In my transwell migration assay, I am not observing any cells migrating through the membrane. What are the possible reasons?
A10: Failure to observe migration in a transwell assay can be due to several factors:
-
Pore size: The pore size of the transwell membrane must be appropriate for the cell type being used.[13]
-
Chemoattractant gradient: Ensure that a proper chemoattractant gradient is established between the upper and lower chambers. The chemoattractant (e.g., FBS, specific growth factors) should be active and not degraded.[14]
-
Incubation time: The incubation time may not be sufficient for the cells to migrate. This needs to be optimized for each cell line.
-
Cell seeding density: The number of cells seeded in the upper chamber should be optimal to allow for detectable migration without overcrowding the membrane.[13]
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₆ClNO | PubChem[1] |
| Molecular Weight | 203.62 g/mol | PubChem[1] |
| CAS Number | 24950-30-9 | PubChem[1] |
| XLogP3 | 2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 203.0137915 | PubChem[1] |
| Monoisotopic Mass | 203.0137915 | PubChem[1] |
Experimental Protocols
Protocol 1: General Synthesis of N-substituted Benzo[cd]indol-2(1H)-one Derivatives
This protocol is a generalized procedure based on the synthesis of related compounds.[2]
-
N-Alkylation: a. To a solution of this compound in a suitable dry solvent (e.g., acetonitrile or DMF), add an excess of a base such as anhydrous potassium carbonate (K₂CO₃). b. Add the desired alkylating agent (e.g., an alkyl halide). c. Heat the reaction mixture under reflux for several hours (monitor by TLC). d. After completion, cool the reaction mixture and filter to remove the base. e. Evaporate the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterization: a. Confirm the structure of the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Wound Healing (Scratch) Assay[11][12][15]
-
Cell Seeding: a. Seed cells in a 24-well plate at a density that will allow them to form a confluent monolayer within 24 hours.
-
Creating the Wound: a. Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch down the center of each well. b. Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: a. Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: a. Immediately after treatment (time 0), capture images of the scratch in each well using a phase-contrast microscope. b. Return the plate to the incubator. c. Acquire images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: a. Measure the width of the scratch at different points for each image. b. Calculate the percentage of wound closure over time compared to the time 0 image.
Visualizations
Caption: Proposed mechanism of Hedgehog pathway inhibition by Benzo[cd]indol-2-one derivatives.
References
- 1. This compound | C11H6ClNO | CID 854231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. clyte.tech [clyte.tech]
- 12. med.virginia.edu [med.virginia.edu]
- 13. corning.com [corning.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 6-Chloro-1H-benzo[cd]indol-2-one Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 6-Chloro-1H-benzo[cd]indol-2-one in solution.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound in solution to minimize degradation?
A1: To ensure the stability of this compound in solution, it is recommended to store it at low temperatures, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to oxygen. For short-term storage, refrigeration (2-8 °C) is often suitable. For long-term storage, freezing (-20 °C or -80 °C) is advisable, particularly for solutions in organic solvents. Aliquoting the solution into smaller volumes is also recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What are the likely degradation pathways for this compound in solution?
A2: Based on the structure of this compound, which contains a lactam ring and a chloro-substituted aromatic system, the primary degradation pathways are expected to be hydrolysis and photolysis.
-
Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the ring to form an amino acid derivative. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation. Photolytic degradation may involve complex reactions, including oxidation and rearrangement of the molecular structure.
-
Oxidation: While potentially less significant than hydrolysis and photolysis, oxidative degradation can occur, especially in the presence of oxidizing agents or upon prolonged exposure to air.
Q3: How can I monitor the degradation of this compound in my samples?
A3: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound and detection of any impurities that form over time.
Q4: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A4: Unexpected peaks in an HPLC chromatogram can arise from several sources:
-
Degradation Products: The new peaks may correspond to degradation products of this compound. Compare the chromatograms of stressed (e.g., heated, exposed to acid/base) and unstressed samples to identify potential degradants.
-
Impurities in the Solvent or Reagents: Ensure the use of high-purity solvents and reagents to avoid introducing extraneous peaks.
-
Sample Contamination: Accidental contamination of the sample can introduce new peaks.
-
Column Bleed or System Contamination: If the peaks appear in blank runs, it may indicate column degradation or contamination of the HPLC system.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Solution
Symptom: A significant decrease in the concentration of this compound is observed over a short period.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Solvent | Verify the compatibility of the compound with the chosen solvent. Some solvents may promote degradation. Consider using an alternative solvent in which the compound is known to be stable. |
| pH of the Solution | The compound may be unstable at the current pH. Prepare solutions in buffers of varying pH (e.g., pH 3, 7, 9) to determine the optimal pH for stability. |
| Exposure to Light | Protect the solution from light by using amber vials or covering the container with aluminum foil. |
| Elevated Temperature | Store the solution at a lower temperature (e.g., 4 °C or -20 °C). |
| Oxidation | If oxidative degradation is suspected, degas the solvent before use and consider adding an antioxidant. |
Issue 2: Inconsistent Results in Stability Studies
Symptom: High variability in the measured concentration of this compound across replicate samples or different time points.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inaccurate Sample Preparation | Ensure precise and consistent preparation of all samples. Use calibrated pipettes and balances. |
| Non-Homogeneous Solution | Ensure the compound is fully dissolved and the solution is homogeneous before taking aliquots. |
| Inconsistent Storage Conditions | Maintain uniform storage conditions (temperature, light exposure) for all stability samples. |
| Analytical Method Variability | Validate the analytical method for precision and accuracy. Ensure the HPLC system is properly equilibrated and performing consistently. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60 °C for a specified period (e.g., 2, 6, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at 60 °C for a specified period.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature for a specified period.
-
-
Thermal Degradation:
-
Place the solid compound and a solution of the compound in an oven at a high temperature (e.g., 80 °C) for a specified period.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source providing both UV and visible light (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 6, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2, 6, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | Dry Heat | 80 °C | 48 hours |
| Thermal (Solution) | Dry Heat | 80 °C | 24 hours |
| Photolytic | UV/Visible Light | Room Temperature | As per ICH Q1B |
Visualizations
Hypothetical Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound under hydrolytic conditions.
Caption: Hypothetical hydrolytic degradation of this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key steps involved in a typical stability study of a compound in solution.
Caption: General workflow for conducting a stability study in solution.
References
how to increase the purity of 6-Chloro-1H-benzo[cd]indol-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 6-Chloro-1H-benzo[cd]indol-2-one during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in synthetically prepared this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in related heterocyclic compounds may include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents.[1] For complex syntheses, over-chlorinated or unchlorinated analogues of the target molecule could also be present.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the purity of organic compounds.[2][] Other useful techniques include Thin-Layer Chromatography (TLC) for rapid qualitative assessment, Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the compound and any impurities, and Mass Spectrometry (MS) to confirm the molecular weight.[4] A sharp melting point range can also be a good indicator of high purity.[5][6]
Q3: What are the primary methods for purifying this compound?
A3: The two most common and effective purification techniques for compounds of this nature are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q4: How do I choose an appropriate solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7][8] A systematic solvent screening with small amounts of your compound is the best approach. Solvents to consider could include ethyl acetate, ethanol, methanol, toluene, or a mixture of co-solvents like ethanol/water.[7][9]
Troubleshooting Guides
Issue 1: Low Purity After Synthesis
If your initial product has low purity, a systematic approach to purification is necessary. The following workflow can help guide your decisions.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bvchroma.com [bvchroma.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. moravek.com [moravek.com]
- 6. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. edu.rsc.org [edu.rsc.org]
- 9. Reagents & Solvents [chem.rochester.edu]
minimizing off-target effects of 6-Chloro-1H-benzo[cd]indol-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 6-Chloro-1H-benzo[cd]indol-2-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known or predicted primary target of this compound?
A1: While specific data for this compound is limited in publicly available literature, the benzo[cd]indol-2(1H)-one scaffold is a well-established core structure for potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins.[1][2][3] Specifically, derivatives of this scaffold have shown high selectivity for the first bromodomain (BD1) of BET proteins like BRD4.[1][2][4] Additionally, this scaffold has been identified in inhibitors of Atg4B, a cysteine protease involved in autophagy.[5] Therefore, it is highly probable that this compound targets one or both of these protein families.
Q2: What are the likely off-target effects of a benzo[cd]indol-2-one-based compound?
A2: Given the known targets of the parent scaffold, off-target effects could arise from interactions with:
-
Other Bromodomain-Containing Proteins: The human genome contains numerous proteins with bromodomains, which are structurally related. A lack of perfect selectivity could lead to the inhibition of other BET family members (BRD2, BRD3, BRDT) or bromodomains in other proteins.
-
Other Cysteine Proteases: If the compound targets Atg4B, it might also interact with other cysteine proteases due to similarities in their active sites.
-
Kinases: While not the primary target, many small molecule inhibitors exhibit some degree of kinase inhibition.[6][7] Kinase profiling is often recommended to rule out unintended effects on signaling pathways.
Q3: How can I experimentally determine the selectivity of this compound?
A3: A multi-tiered approach is recommended:
-
Biochemical Assays: Test the compound against a panel of purified enzymes or proteins. For a suspected BET inhibitor, this would involve screening against a panel of bromodomains. For a potential Atg4B inhibitor, a panel of related proteases would be appropriate.
-
Biophysical Assays: Techniques like Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR) can confirm direct binding and determine binding affinities to the intended target and potential off-targets.[8]
-
Cell-Based Assays: Confirm target engagement in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA).[9][10][11] This assay measures the thermal stabilization of a target protein upon ligand binding in intact cells.
Q4: What are computational methods to predict off-target effects?
A4: Several in silico approaches can predict potential off-target interactions:[12][13][14][15][16]
-
Ligand-Based Methods: These methods, such as 2D chemical similarity and pharmacophore modeling, compare the structure of this compound to databases of compounds with known biological activities.[12][16]
-
Structure-Based Methods: If the 3D structure of potential off-targets is known, molecular docking simulations can predict binding affinity and mode.
-
Integrated Platforms: Several computational tools and platforms combine multiple methods (e.g., machine learning, chemical similarity, and structural analysis) to provide a more comprehensive off-target profile.[12][13][14][16][17]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cellular phenotype inconsistent with known on-target effects. | The compound may have significant off-target activity. | 1. Perform a broad off-target screening panel (e.g., a kinase panel or a safety panel from a commercial vendor).[18][19][20] 2. Use a structurally distinct inhibitor of the same target as a control to see if the phenotype is recapitulated. 3. Validate on-target engagement in your cellular system using CETSA.[9][10] |
| Discrepancy between biochemical potency (IC50) and cellular activity (EC50). | 1. Poor cell permeability. 2. Compound efflux from cells. 3. Metabolism of the compound in cells. 4. High intracellular concentration of the natural ligand (e.g., ATP for kinases). | 1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Use inhibitors of drug transporters to investigate efflux. 3. Analyze compound stability in cell culture medium and cell lysates. 4. For kinase inhibitors, be aware that high intracellular ATP concentrations can reduce the apparent potency of ATP-competitive inhibitors.[7] |
| High background signal or non-specific effects in cellular assays. | 1. Compound precipitation at high concentrations. 2. Cytotoxicity unrelated to the intended target. | 1. Determine the solubility of the compound in your assay buffer and cell culture medium. 2. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration range where the compound is well-tolerated by the cells. |
| Difficulty in confirming direct target engagement in cells. | The interaction between the compound and the target may be weak or transient. | 1. Optimize the CETSA protocol by adjusting the heating temperature and duration.[10][21][22] 2. Use a more sensitive detection method for the target protein in the CETSA workflow, such as AlphaScreen or high-throughput immunoblotting.[10][11] |
Quantitative Data Summary
The following table presents hypothetical selectivity data for a benzo[cd]indol-2(1H)-one derivative to illustrate the concept of a selectivity profile. Actual values for this compound would need to be determined experimentally.
| Target | IC50 (nM) | Selectivity vs. BRD4(1) |
| BRD4(1) | 100 | 1x |
| BRD4(2) | 1,500 | 15x |
| BRD2(1) | 800 | 8x |
| BRD3(1) | 1,200 | 12x |
| CREBBP | >10,000 | >100x |
A higher "Selectivity vs. BRD4(1)" value indicates greater selectivity for the primary target.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure to assess target engagement in a cellular environment.
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with either the vehicle (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein in each sample by Western blotting, ELISA, or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Benzo[ cd]indol-2(1 H)-ones and Pyrrolo[4,3,2- de]quinolin-2(1 H)-ones as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain with Potential High Efficiency against Acute Gouty Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of benzo[cd]indol-2(1H)-ones as novel Atg4B inhibitors via a structure-based virtual screening and a novel AlphaScreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report [ldrd-annual.llnl.gov]
- 16. mdpi.com [mdpi.com]
- 17. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 20. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: 6-Chloro-1H-benzo[cd]indol-2-one In-Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-Chloro-1H-benzo[cd]indol-2-one and its derivatives in in-vitro assays.
Troubleshooting Guides
This section addresses common issues encountered during in-vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible IC50 values | Compound Precipitation: Due to its hydrophobic nature, this compound may precipitate in aqueous assay media, especially at higher concentrations. | 1. Solubility Test: Before starting your assay, determine the compound's solubility in your specific cell culture medium. 2. Use of Solubilizing Agents: Consider using a small percentage (typically <0.5%) of DMSO or other appropriate organic solvents to maintain solubility. Ensure you have a vehicle control with the same solvent concentration. 3. Stock Solution Freshness: Prepare fresh serial dilutions from a high-concentration stock for each experiment to avoid issues with compound degradation or precipitation over time. |
| High background signal or assay interference | Compound Autofluorescence: Molecules with aromatic ring systems can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays. | 1. Spectral Scan: Perform a spectral scan of the compound to identify its excitation and emission maxima. 2. Use Red-Shifted Dyes: If possible, use fluorescent probes and reporters that emit in the far-red spectrum to minimize overlap with the compound's autofluorescence.[1] 3. Include Compound-Only Controls: Run controls containing only the compound in assay buffer to quantify its contribution to the background signal and subtract it from the experimental values. |
| Unexpected cytotoxicity in non-cancerous cell lines | Off-Target Effects: The benzo[cd]indol-2-one scaffold is known to interact with multiple cellular targets. | 1. Dose-Response Curve: Perform a careful dose-response analysis to determine the concentration range where the desired activity is observed without significant cytotoxicity. 2. Review Literature for Known Off-Targets: The benzo[cd]indol-2-one scaffold has been associated with inhibition of BRD4 and Atg4B, in addition to the Hedgehog pathway.[2][3] Consider if these activities could contribute to the observed phenotype. 3. Use of Control Compounds: Include well-characterized inhibitors of the target pathway as positive controls to benchmark the specificity of your compound. |
| Low or no observable bioactivity | Compound Degradation: The compound may be unstable in the assay conditions (e.g., sensitive to light or pH). | 1. Protect from Light: Handle the compound and prepared solutions in a light-protected environment. 2. pH Stability: Check the pH of your assay buffer and ensure it is within a range where the compound is stable. 3. Assay Incubation Time: Optimize the incubation time. It's possible that a longer or shorter exposure to the compound is required to observe an effect. |
| Incorrect Cell Seeding Density: The number of cells can significantly impact the assay window and the apparent potency of a compound. | 1. Optimize Seeding Density: Titrate the cell number to find the optimal density that provides a robust signal-to-background ratio.[4] 2. Ensure Even Cell Distribution: After plating, allow the plates to sit at room temperature for a short period before transferring to the incubator to ensure even cell settling and avoid edge effects.[5] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for the benzo[cd]indol-2-one scaffold?
The benzo[cd]indol-2(1H)-one scaffold has been identified as a versatile chemotype with multiple biological activities. Notably, it is a potent inhibitor of the Hedgehog (Hh) signaling pathway, acting downstream of the Smoothened (SMO) receptor.[6][7] It has been shown to reduce the levels of GLI proteins, which are the terminal transcriptional effectors of the Hh pathway.[6][7] Additionally, derivatives of this scaffold have been developed as inhibitors of BRD4 (a BET bromodomain protein) and Atg4B (an autophagy-related cysteine protease).[2][3]
2. What is a suitable starting concentration range for in-vitro assays with this compound?
Based on published data for related benzo[cd]indol-2-one derivatives, a starting concentration range of 0.1 µM to 10 µM is recommended for initial screening. Some derivatives have shown sub-micromolar potency in Hedgehog pathway inhibition.[6][7] For cytotoxicity assays in cancer cell lines, IC50 values for some derivatives have been reported in the low micromolar range.[2]
3. How should I prepare stock solutions of this compound?
Due to its predicted hydrophobic nature (XLogP3 of 2.7), this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[8] Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).
4. Are there any known off-target effects I should be aware of?
Yes, the benzo[cd]indol-2-one scaffold has been associated with the inhibition of other proteins besides those in the Hedgehog pathway. Notably, derivatives have been identified as inhibitors of BRD4 and Atg4B.[2][3] Therefore, when interpreting your results, it is important to consider the possibility of these off-target effects. Cross-screening against these targets or using more specific inhibitors as controls can help to confirm the on-target activity of your compound.
Quantitative Data Summary
The following table summarizes the reported in-vitro activity for various benzo[cd]indol-2-one derivatives. Note that specific data for this compound is limited in the public domain.
| Compound/Derivative | Assay Type | Cell Line | Target/Pathway | IC50 / Potency |
| Benzo[cd]indol-2(1H)-one (Compound 1) | Hedgehog Pathway Reporter Assay | SHH-LIGHT2 | Hedgehog Pathway | pIC50: 6.5 ± 0.1[6] |
| Benzo[cd]indol-2-one derivative (IIIM-1266) | IL-1β Release Assay | J774A.1 (Mouse Macrophages) | NLRP3 Inflammasome | 77% suppression of IL-1β at 10 µM[9] |
| Benzo[cd]indol-2(1H)-one derivative (Compound 23) | BRD4 Inhibition Assay (AlphaScreen) | - | BRD4 | IC50: 1.02 µM[2] |
| Benzo[cd]indol-2(1H)-one derivative (Compound 44) | BRD4 Inhibition Assay (AlphaScreen) | - | BRD4 | IC50: 3.02 µM[2] |
| Benzo[cd]indol-2(1H)-one derivative (Compound 23) | Antiproliferative Assay | MV4-11 (Leukemia) | Cell Proliferation | IC50: 5.55 µM[2] |
| Benzo[cd]indol-2(1H)-one derivative (Compound 15f) | Cell Migration Assay | HepG2 / HuH-7 | Cell Migration | Potent inhibitory activity (specific IC50 not provided)[10] |
Experimental Protocols
Hedgehog Pathway Reporter Gene Assay
This protocol is adapted from studies on benzo[cd]indol-2-one derivatives as Hedgehog pathway inhibitors.[6]
-
Cell Seeding: Plate SHH-LIGHT2 cells (which contain a Gli-responsive luciferase reporter) in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Pathway Activation and Compound Treatment: Add the compound dilutions to the cells. Induce Hedgehog pathway signaling by adding a Smoothened agonist (e.g., SAG) or ShhN-conditioned medium.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) and plot the dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This is a general protocol to assess the cytotoxic effects of this compound.
-
Cell Seeding: Plate your cell line of interest in a 96-well plate and allow attachment overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
References
- 1. selectscience.net [selectscience.net]
- 2. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of benzo[cd]indol-2(1H)-ones as novel Atg4B inhibitors via a structure-based virtual screening and a novel AlphaScreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. marinbio.com [marinbio.com]
- 6. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C11H6ClNO | CID 854231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of benzo[cd]indol-2-one and benzylidene-thiazolidine-2,4-dione as new classes of NLRP3 inflammasome inhibitors via ER-β structure based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 6-Chloro-1H-benzo[cd]indol-2-one Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scaled-up production of 6-Chloro-1H-benzo[cd]indol-2-one.
Plausible Synthetic Route for Troubleshooting
A hypothetical two-step process:
-
Amination/Ring Opening: Reaction of 4-chloronaphthalic anhydride with an ammonia source to form 5-chloro-8-carboxynaphthalene-1-carboxamide.
-
Hofmann Rearrangement and Cyclization: Treatment of the carboxamide with a reagent like sodium hypobromite or sodium hypochlorite to induce a Hofmann rearrangement, followed by in-situ cyclization to yield this compound.
This plausible route allows us to anticipate specific challenges related to handling slurries, exothermic reactions, gas evolution, and purification of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns during scale-up include:
-
Thermal Runaway: The Hofmann rearrangement is a highly exothermic reaction. Proper heat management is crucial to prevent a runaway reaction.
-
Gas Evolution: The rearrangement step evolves nitrogen gas. The reactor and off-gas system must be designed to handle the volume of gas produced at scale.
-
Handling of Halogenating Agents: The use of reagents like sodium hypochlorite or sodium hypobromite requires careful handling due to their corrosive and reactive nature.
-
Powder Handling: The starting materials and final product are likely solids. Dust explosion hazards and inhalation risks should be mitigated through appropriate engineering controls.
Q2: How can I improve the solubility of the starting materials and intermediates at a larger scale?
A2: Improving solubility at scale can be addressed by:
-
Solvent Screening: Conduct a thorough solvent screening to find a system that provides adequate solubility for both the starting materials and intermediates.
-
Temperature Control: Optimizing the reaction temperature can significantly enhance solubility.
-
Process Analytical Technology (PAT): Utilize PAT tools like in-situ infrared spectroscopy (FTIR) to monitor dissolution and ensure complete solubilization before proceeding with the next step.
Q3: What are the common impurities encountered in the synthesis of this compound and how can they be minimized?
A3: Common impurities could include:
-
Over-chlorinated byproducts: If a direct chlorination step is employed, di- or tri-chlorinated species may form. This can be minimized by controlling the stoichiometry of the chlorinating agent and the reaction temperature.
-
Unreacted starting material: Incomplete conversion can be addressed by optimizing reaction time, temperature, and mixing.
-
Side products from the Hofmann rearrangement: Formation of ureas or other side products can occur. Controlling the temperature and addition rate of the hypohalite solution is critical.
Q4: What are the key parameters to consider for the crystallization and isolation of the final product at scale?
A4: For successful large-scale crystallization and isolation, consider:
-
Solvent Selection: Choose an anti-solvent that provides good recovery and selectively purges impurities.
-
Cooling Profile: A controlled cooling profile is essential to obtain a consistent crystal size and morphology, which will impact filtration and drying.
-
Seeding Strategy: A well-defined seeding strategy can improve batch-to-batch consistency.
-
Filtration and Drying: The choice of filtration equipment (e.g., centrifuge, filter dryer) and drying conditions (temperature, vacuum) will be critical for obtaining a stable and solvent-free final product.
Troubleshooting Guides
Problem 1: Low Yield in the Amination/Ring Opening Step
| Potential Cause | Troubleshooting Action |
| Incomplete reaction | - Increase reaction time and/or temperature. - Improve mixing efficiency to ensure good contact between reactants. - Use a higher concentration of the ammonia source. |
| Degradation of starting material or product | - Lower the reaction temperature. - Reduce the reaction time. - Investigate the stability of the materials under the reaction conditions. |
| Poor solubility of 4-chloronaphthalic anhydride | - Screen for a more suitable solvent system. - Increase the reaction temperature to improve solubility. |
Problem 2: Exotherm and Pressure Build-up During Hofmann Rearrangement and Cyclization
| Potential Cause | Troubleshooting Action |
| Addition of hypohalite solution is too fast | - Slow down the addition rate of the hypohalite solution. - Use a dosing pump for precise control. |
| Inadequate cooling capacity | - Ensure the reactor's cooling system is sufficient for the scale of the reaction. - Consider using a semi-batch process where the reactants are added portion-wise. |
| Insufficient headspace in the reactor | - Ensure the reactor is not overfilled to accommodate for gas evolution. - Verify that the off-gas system is not blocked and has adequate capacity. |
Problem 3: Inconsistent Purity of the Final Product
| Potential Cause | Troubleshooting Action |
| Inconsistent quality of raw materials | - Establish robust specifications for all incoming raw materials. - Source materials from qualified vendors. |
| Inefficient purification | - Optimize the recrystallization solvent system and cooling profile. - Consider a reslurry or a second crystallization step. - Evaluate alternative purification methods like column chromatography (for smaller scales) or preparative HPLC if high purity is required. |
| Product degradation during drying | - Lower the drying temperature. - Use a vacuum oven to facilitate drying at a lower temperature. |
Data Presentation
Table 1: Effect of Temperature on Impurity Formation in a Hypothetical Chlorination Step
| Temperature (°C) | Desired Product (%) | Dichloro-impurity (%) |
| 20 | 95 | 4.5 |
| 40 | 92 | 7.2 |
| 60 | 85 | 13.8 |
Experimental Protocols
General Protocol for a Lab-Scale Hofmann Rearrangement and Cyclization (Illustrative)
-
Preparation: A solution of 5-chloro-8-carboxynaphthalene-1-carboxamide (1 equivalent) in water is prepared in a jacketed reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel.
-
Cooling: The solution is cooled to 0-5 °C with constant stirring.
-
Reagent Addition: A pre-cooled solution of sodium hypobromite (1.1 equivalents) is added dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction is monitored by HPLC for the disappearance of the starting material.
-
Warming: Once the reaction is complete, the mixture is slowly warmed to room temperature.
-
Work-up: The pH of the reaction mixture is adjusted to precipitate the crude product.
-
Isolation: The solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Plausible synthesis workflow and associated scale-up challenges.
Caption: A systematic workflow for troubleshooting chemical synthesis scale-up.
Technical Support Center: Synthesis of Benzo[cd]indol-2-one Derivatives
Welcome to the technical support center for the synthesis of benzo[cd]indol-2-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Benzo[cd]indol-2-one and its derivatives are key components in the development of various therapeutic agents, including BRD4 inhibitors for cancer therapy.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your synthetic strategies.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of benzo[cd]indol-2-one derivatives, categorized by the type of reaction.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a key step in forming the tricyclic core of benzo[cd]indol-2-one. This is often achieved through methods like palladium-catalyzed amination (Buchwald-Hartwig) or copper-catalyzed amination (Ullmann condensation) of a suitable naphthalene precursor.
Question 1: I am observing low to no yield of the desired benzo[cd]indol-2-one product during an intramolecular Buchwald-Hartwig amination. What are the potential causes and solutions?
Answer:
Low yields in intramolecular Buchwald-Hartwig amination for lactam formation can be attributed to several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Functional groups like azo compounds can also poison the catalyst.[2]
-
Inappropriate Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, and BrettPhos are often effective in promoting reductive elimination to form the C-N bond.[3] The optimal ligand may depend on the specific substrate.
-
Steric Hindrance: Bulky substituents near the reaction centers (the amino group and the aryl halide) can impede the cyclization. If significant steric hindrance is present, you may need to use a more reactive catalyst system or explore alternative synthetic routes.
-
Side Reactions: A common side reaction is the hydrodehalogenation of the aryl halide, which leads to the formation of a dehalogenated starting material and prevents cyclization.[4] This can sometimes be suppressed by careful selection of the base and reaction temperature.
-
Incorrect Base: The choice and stoichiometry of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used. However, some functional groups may not be compatible with strong bases.[2] In such cases, weaker bases like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) might be more suitable, although they may require higher reaction temperatures.
Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Cyclization
References
Technical Support Center: Enhancing the Bioavailability of 6-Chloro-1H-benzo[cd]indol-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 6-Chloro-1H-benzo[cd]indol-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low oral bioavailability of this compound?
A1: While specific data for this compound is limited, low oral bioavailability for compounds of this nature is often attributed to:
-
Poor Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
Low Permeability: The compound may not efficiently pass through the intestinal epithelial cell layer to reach the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it can reach systemic circulation.[1]
-
Efflux Transporter Activity: The compound might be actively pumped out of the intestinal cells back into the gut lumen by efflux transporters like P-glycoprotein.
Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A2: The main approaches focus on improving the solubility and/or permeability of the compound.[3][4][5] These can be broadly categorized as:
-
Physicochemical Modifications: This includes strategies like reducing particle size (micronization or nanosizing) to increase the surface area for dissolution.[4][5][6]
-
Formulation Strategies: These involve incorporating the drug into advanced delivery systems such as:
-
Lipid-based formulations: (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) which can keep the drug in a solubilized state in the gut.[5][7]
-
Amorphous solid dispersions: where the drug is dispersed in a hydrophilic carrier in a non-crystalline, higher-energy state, which improves its dissolution rate.[3][8]
-
Complexation: using agents like cyclodextrins to encapsulate the drug molecule and enhance its solubility.[7]
-
-
Chemical Modifications: This involves creating a prodrug, which is a more soluble or permeable version of the active compound that is converted to the active form in the body.[5][9]
Q3: How can I assess the intestinal permeability of this compound in the lab?
A3: A standard and widely accepted in vitro method is the Caco-2 cell permeability assay.[10][11] This assay uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized monolayer resembling the intestinal epithelium.[12] The rate at which the compound crosses this monolayer can provide a good prediction of its in vivo intestinal absorption.[10]
Troubleshooting Guides
Issue 1: Low and Variable Results in In Vitro Dissolution Studies
| Potential Cause | Troubleshooting Steps |
| Poor wetting of the compound. | 1. Incorporate a small amount of a surfactant (e.g., Tween 80, SLS) into the dissolution medium. 2. Consider micronization or nanosizing of the drug particles to increase the surface area.[6] |
| Compound degradation in the dissolution medium. | 1. Analyze the stability of the compound at the pH of the dissolution medium. 2. If degradation is observed, consider using a different buffer system or adding antioxidants. |
| Aggregation or precipitation of the compound. | 1. Increase the stirring speed of the dissolution apparatus. 2. Evaluate the use of solubilizing agents or different formulation approaches like solid dispersions or lipid-based systems.[3][7] |
Issue 2: Low Apparent Permeability (Papp) in Caco-2 Assays
| Potential Cause | Troubleshooting Steps |
| Low aqueous solubility of the compound in the assay buffer. | 1. Prepare the dosing solution with a small percentage of a co-solvent (e.g., DMSO, ethanol), ensuring the final concentration does not affect cell monolayer integrity. 2. Consider using a formulation approach, such as a cyclodextrin complex, to increase the solubility in the buffer.[7] |
| Active efflux of the compound by transporters like P-glycoprotein. | 1. Perform a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[12] 2. If efflux is confirmed, co-administer a known P-glycoprotein inhibitor (e.g., verapamil) to see if permeability increases. |
| Poor cell monolayer integrity. | 1. Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the monolayer is intact. 2. Include a paracellular marker (e.g., Lucifer Yellow or mannitol) to check for monolayer leakiness.[13] |
Experimental Protocols
Key Experiment: Caco-2 Permeability Assay
Objective: To determine the in vitro intestinal permeability of this compound.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto Transwell inserts (e.g., 24-well plates with 0.4 µm pore size) at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).
-
Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (this compound) dissolved in HBSS (the apical or donor compartment) and fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh HBSS.
-
Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the Transwell insert.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
Visualizations
Caption: Strategies to enhance the bioavailability of poorly soluble drugs.
Caption: Experimental workflow for a Caco-2 permeability assay.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 12. In Vitro Permeability Assays [merckmillipore.com]
- 13. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
method for resolving impurities in 6-Chloro-1H-benzo[cd]indol-2-one samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in 6-Chloro-1H-benzo[cd]indol-2-one samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities can arise from various stages of the synthesis and handling of this compound. The most common sources include:
-
Starting Materials: Unreacted starting materials or impurities present in them. A potential synthesis route involves the reaction of a substituted naphthalene derivative with an acetyl group precursor. Impurities in these precursors can carry through to the final product.
-
Intermediates: Incomplete reactions can lead to the presence of reaction intermediates in the final product.
-
By-products: Side reactions occurring during the synthesis can generate structurally related by-products. For instance, over-chlorination or incomplete cyclization can result in various unintended compounds.
-
Degradation Products: The compound may degrade upon exposure to light, heat, or incompatible solvents, leading to the formation of degradation products.
-
Reagents and Solvents: Residual solvents and reagents used during the synthesis and purification process can also be present as impurities.
Q2: What are the common analytical methods to detect and quantify impurities in this compound?
Several analytical techniques can be employed for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying impurities. A reversed-phase HPLC method with UV detection is typically suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile and thermally stable impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of unknown impurities if they are present at a sufficient concentration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification capabilities of MS, making it ideal for identifying and quantifying trace-level impurities.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your HPLC analysis of this compound shows more peaks than expected, indicating the presence of impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Starting Materials | Analyze the starting materials by HPLC or GC-MS to check their purity. If impurities are found, purify the starting materials before synthesis. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it goes to completion. If the reaction is stalled, consider adjusting the reaction time, temperature, or catalyst concentration. |
| Side Reactions | Optimize reaction conditions (temperature, solvent, stoichiometry of reagents) to minimize the formation of by-products. |
| Sample Degradation | Protect the sample from light and heat. Store it in a cool, dark, and dry place. Analyze the sample as soon as possible after preparation. |
| Contaminated HPLC System | Flush the HPLC system, including the column, with an appropriate cleaning solvent. Run a blank gradient to ensure the system is clean. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general reversed-phase HPLC method for the purity assessment of this compound.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL. |
Data Presentation: Example Impurity Profile
| Peak Number | Retention Time (min) | Relative Retention Time | Area % | Potential Identity |
| 1 | 5.2 | 0.43 | 0.15 | Starting Material 1 |
| 2 | 8.9 | 0.74 | 0.25 | Unknown Impurity |
| 3 | 12.0 | 1.00 | 99.5 | This compound |
| 4 | 14.5 | 1.21 | 0.10 | Dichloro-derivative |
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., starting from 10% Ethyl Acetate and gradually increasing to 50%) |
| Sample Loading | Dry loading is recommended for better separation. Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and then load the dried silica onto the column. |
| Fraction Collection | Collect fractions and monitor by TLC (using the same eluent system) to identify the fractions containing the pure product. |
| Post-Purification | Combine the pure fractions and evaporate the solvent under reduced pressure. |
Visualizations
Caption: Experimental workflow for impurity resolution.
Caption: Potential sources of synthesis-related impurities.
optimizing the storage conditions for 6-Chloro-1H-benzo[cd]indol-2-one
This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of 6-Chloro-1H-benzo[cd]indol-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture.[1][2][3] Storing it in a desiccator can further prevent degradation from moisture.
Q2: How should I store solutions of this compound?
A2: Solutions should be freshly prepared for immediate use. If short-term storage is necessary, store in a tightly sealed vial at -20°C or -80°C, purged with an inert gas like argon or nitrogen to minimize oxidation. Avoid repeated freeze-thaw cycles. The stability of the compound in various solvents has not been extensively reported; therefore, it is advisable to perform a stability test for your specific experimental conditions.
Q3: What are the initial signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color or the appearance of clumping in the solid material. For solutions, precipitation or a color change may indicate degradation. It is crucial to use analytical methods like HPLC to confirm the purity of the compound before use, especially after long-term storage.[4]
Q4: Is this compound sensitive to light?
Q5: What solvents are suitable for dissolving this compound?
A5: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol. The synthesis of related benzo[cd]indol-2-one derivatives has been performed in solvents like acetonitrile and chloroform.[6] For biological assays, DMSO is a common solvent. However, it is important to note that DMSO is hygroscopic and can introduce water, which may affect compound stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify the purity of your compound stock using HPLC or LC-MS. Prepare fresh solutions for each experiment. Review and optimize your storage conditions based on the recommendations in this guide. |
| Inaccurate concentration of the stock solution. | Re-dissolve a freshly weighed sample of the compound to prepare a new stock solution. Validate the concentration using a suitable analytical method. | |
| Precipitation observed in the stock solution upon thawing | Poor solubility in the chosen solvent at lower temperatures. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh solution or using a different solvent system. Perform a solubility test to determine the optimal solvent and concentration. |
| Freeze-thaw cycles leading to compound aggregation. | Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. | |
| Change in color of the solid compound or solution | Degradation due to oxidation, hydrolysis, or light exposure. | Discard the degraded compound. Ensure future storage is under an inert atmosphere, protected from light, and in a dry environment. |
| Contamination. | Review handling procedures to prevent contamination. Use high-purity solvents and clean labware. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a method to determine the stability of the compound in a specific solvent over time.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO)
- HPLC or LC-MS system
- Amber vials
- Inert gas (Argon or Nitrogen)
2. Procedure:
- Prepare a stock solution of a known concentration (e.g., 10 mM) in the desired solvent.
- Dispense aliquots of the solution into several amber vials.
- Purge the headspace of each vial with an inert gas and seal tightly.
- Establish a baseline (Time 0) by immediately analyzing one aliquot for purity using a validated HPLC or LC-MS method.
- Store the remaining vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
- At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial and analyze its purity.
- Compare the purity at each time point to the Time 0 sample to determine the rate of degradation.
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation products and pathways.[4][5]
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC-UV/MS system
2. Procedure:
- Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
- Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at a controlled temperature.
- Oxidation: Dissolve the compound in a solution containing a low concentration of H₂O₂ (e.g., 3%) and incubate.
- Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).
- Thermal Stress: Heat a solid sample of the compound at an elevated temperature (e.g., 10°C above the accelerated stability testing temperature).[5]
- At regular intervals, take samples from each condition, neutralize if necessary, and analyze by HPLC-UV/MS to identify and quantify any degradation products.
Visualizations
Logical Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Hypothetical Signaling Pathway Inhibition
Derivatives of benzo[cd]indol-2-one have been investigated as inhibitors of the Hedgehog signaling pathway.[7] The following diagram illustrates a simplified, hypothetical mechanism of action.
Caption: Hypothetical inhibition of the Hedgehog pathway by this compound.
References
- 1. asset.conrad.com [asset.conrad.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. usp.org [usp.org]
- 5. Stability testing protocols | PPTX [slideshare.net]
- 6. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of 6-Chloro-1H-benzo[cd]indol-2-one on Aurora B Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of inhibitors targeting Aurora B kinase, a key regulator of mitosis and a promising target in oncology. While direct experimental data on the inhibitory effect of 6-Chloro-1H-benzo[cd]indol-2-one against Aurora B kinase is not publicly available, this document offers a framework for its evaluation. We present a comparison with well-characterized Aurora B inhibitors, detailed experimental protocols for assessing inhibitory activity, and visual representations of the relevant biological pathways and experimental workflows.
Comparative Analysis of Aurora B Kinase Inhibitors
Several potent and selective inhibitors of Aurora B kinase have been developed and characterized. The following table summarizes the in vitro inhibitory potency (IC50) of selected compounds against Aurora B, providing a benchmark for the evaluation of novel inhibitors like this compound.
| Compound Name | Alternative Names | Aurora B IC50 (nM) | Notes |
| This compound | - | Data not available | The inhibitory activity of this compound against Aurora B kinase has not been reported in publicly accessible literature. |
| Barasertib | AZD1152, AZD2811 | 0.37 | A highly selective Aurora B inhibitor.[1] |
| GSK1070916 | - | 0.38 | A potent and selective ATP-competitive inhibitor of Aurora B and C.[1] |
| Tozasertib | VX-680, MK-0457 | 18 | A pan-Aurora kinase inhibitor, also targeting Aurora A and C.[1] |
| Reversine | - | 500 | An ATP-competitive inhibitor of Aurora A, B, and C.[2] |
| ZM-447439 | - | 130 | An early Aurora kinase inhibitor targeting both Aurora A and B.[2] |
| AT9283 | - | 1-30 (range) | A multi-targeted kinase inhibitor with activity against Aurora A/B, JAK2/3, and others.[2] |
| AMG 900 | - | 4 | A potent and highly selective pan-Aurora kinase inhibitor.[2] |
| Danusertib | - | 79 | A pyrrolo-pyrazole inhibitor of Aurora kinases A, B, and C.[2] |
Experimental Protocols
To validate the inhibitory effect of this compound on Aurora B kinase, a standard in vitro kinase inhibition assay can be performed. The following protocol outlines a typical procedure for determining the IC50 value of a test compound.
In Vitro Aurora B Kinase Inhibition Assay Protocol
This protocol is designed to measure the amount of ADP produced as a result of the kinase activity, which is inversely proportional to the inhibitory effect of the test compound.
Materials:
-
Recombinant active Aurora B kinase
-
Kinase substrate (e.g., Histone H3)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[3][4]
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer. A typical starting concentration might be 10 µM, with 10-fold serial dilutions.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or vehicle (DMSO as a negative control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the Aurora B kinase and the kinase substrate in the reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for Aurora B.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay. This typically involves two steps:
-
Adding an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Adding a Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Processes
To aid in the understanding of the experimental approach and the biological context, the following diagrams illustrate the experimental workflow and the Aurora B signaling pathway.
Caption: A flowchart illustrating the key steps of an in vitro kinase inhibition assay.
Caption: A simplified diagram of the Aurora B kinase signaling pathway and its mitotic functions.
References
- 1. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C11H6ClNO | CID 854231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BET Bromodomain Inhibitors: JQ1 versus the Benzo[cd]indol-2-one Class
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target for therapeutic intervention in cancer and inflammatory diseases. This guide provides a detailed comparison of the well-established BET inhibitor, JQ1, with a promising class of inhibitors based on the 6-Chloro-1H-benzo[cd]indol-2-one scaffold. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this comparison will leverage data from structurally related and optimized compounds from the benzo[cd]indol-2-one series to evaluate its potential against the benchmark inhibitor, JQ1.
Introduction to BET Bromodomain Inhibition
BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[1] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of genes involved in cell proliferation, apoptosis, and inflammation.[2][3] Notably, the c-MYC oncogene is a key target of BET-mediated transcription.[4] Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BET bromodomains can displace them from chromatin, leading to the downregulation of target gene expression.[5]
JQ1 , a thienotriazolodiazepine, is a potent and specific cell-permeable inhibitor of the BET family of proteins.[6][7] It has been instrumental as a chemical probe to study BET biology and has demonstrated therapeutic potential in various preclinical models.[4][5][8] The benzo[cd]indol-2-one scaffold represents a newer class of BET inhibitors, with studies highlighting their potential for high potency and selectivity, particularly for the first bromodomain (BD1) of BET proteins.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for JQ1 and representative compounds from the benzo[cd]indol-2-one class. It is important to reiterate that the data for the benzo[cd]indol-2-one class is based on optimized analogs and not this compound itself, for which specific inhibitory concentrations are not publicly documented.
Table 1: Inhibitory Activity (IC50) against BRD4 Bromodomains
| Compound/Class | BRD4 (BD1) IC50 (nM) | BRD4 (BD2) IC50 (nM) | Selectivity (BD1 vs. BD2) | Data Source |
| JQ1 | 77 | 33 | ~0.43 | [8] |
| Benzo[cd]indol-2-one (Compound 68/LT052) | 87.7 | >10000 | >114 |
Table 2: Binding Affinity (Kd) against BRD4 Bromodomains
| Compound/Class | BRD4 (BD1) Kd (nM) | BRD4 (BD2) Kd (nM) | Data Source |
| JQ1 | ~50 | ~90 | [8] |
Note: Data for benzo[cd]indol-2-one Kd is not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
The inhibition of BET proteins by compounds like JQ1 and the benzo[cd]indol-2-ones disrupts key cellular signaling pathways. A simplified representation of the BET-mediated gene transcription pathway and the mechanism of its inhibition is provided below.
Caption: BET-mediated gene transcription and its inhibition.
A typical experimental workflow to identify and characterize BET inhibitors involves a series of biochemical and cellular assays.
Caption: Workflow for BET inhibitor discovery and validation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are outlines of key experimental protocols used in the characterization of BET inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used for high-throughput screening and to determine the IC50 of inhibitors.
Principle: The assay measures the proximity of a fluorescently labeled BET bromodomain and a biotinylated, acetylated histone peptide. A donor fluorophore (e.g., terbium-labeled antibody against a tag on the BET protein) and an acceptor fluorophore (e.g., streptavidin-conjugated fluorophore that binds the biotinylated peptide) are used. When the BET protein binds to the histone peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant tagged BET bromodomain protein (e.g., GST-BRD4).
-
Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac).
-
Terbium-labeled anti-tag antibody (e.g., anti-GST-Tb).
-
Streptavidin-conjugated acceptor fluorophore (e.g., SA-d2).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound (e.g., JQ1 or benzo[cd]indol-2-one derivative) at various concentrations to the wells.
-
Add 5 µL of a pre-mixed solution of the BET bromodomain protein and the biotinylated histone peptide.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add 10 µL of a pre-mixed solution of the donor and acceptor fluorophores.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-compatible plate reader.
-
Calculate the ratio of acceptor to donor fluorescence.
-
Plot the ratio against the inhibitor concentration to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay suitable for HTS and inhibitor characterization.
Principle: The assay utilizes two types of beads: donor beads that generate singlet oxygen upon illumination at 680 nm, and acceptor beads that emit light upon receiving energy from the singlet oxygen. One binding partner is attached to the donor beads and the other to the acceptor beads. When the two partners interact, the beads are brought into close proximity, resulting in a luminescent signal. Inhibitors disrupt this interaction, causing a decrease in the signal.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant tagged BET bromodomain protein (e.g., His-BRD4).
-
Biotinylated acetylated histone peptide.
-
Streptavidin-coated donor beads.
-
Nickel-chelate acceptor beads.
-
Assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound to the wells.
-
Add the His-tagged BET protein and the biotinylated histone peptide.
-
Incubate for a defined period.
-
Add the nickel-chelate acceptor beads and incubate.
-
Add the streptavidin-coated donor beads and incubate in the dark.
-
-
Data Acquisition:
-
Measure the luminescent signal using an AlphaScreen-compatible plate reader.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the detailed thermodynamic characterization of binding interactions, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of one binding partner (the ligand, e.g., the inhibitor) is titrated into a solution of the other binding partner (the macromolecule, e.g., the BET bromodomain) in a sample cell. The heat change upon each injection is measured and used to determine the thermodynamic parameters of the interaction.
Protocol Outline:
-
Sample Preparation:
-
Purified BET bromodomain protein and the inhibitor are extensively dialyzed against the same buffer to minimize heats of dilution.
-
The concentrations of both the protein and the inhibitor are accurately determined.
-
-
ITC Experiment:
-
The sample cell is filled with the BET bromodomain solution (e.g., 10-20 µM).
-
The injection syringe is filled with the inhibitor solution (e.g., 100-200 µM).
-
A series of small injections (e.g., 1-2 µL) of the inhibitor solution are made into the sample cell at a constant temperature.
-
-
Data Analysis:
-
The heat change for each injection is integrated and plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Conclusion
JQ1 remains a cornerstone for BET bromodomain research, exhibiting potent pan-BET inhibitory activity. The benzo[cd]indol-2-one class of inhibitors, as represented by optimized compounds like LT052, presents a compelling alternative with the potential for high potency and, notably, significant selectivity for the first bromodomain of BET proteins. This BD1 selectivity could offer a differentiated therapeutic window, potentially minimizing off-target effects associated with pan-BET inhibition. While direct quantitative data for this compound is lacking, the promising results from its chemical class warrant further investigation into this specific compound and its derivatives as potential next-generation BET inhibitors. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other emerging BET-targeting therapeutics.
References
- 1. This compound | C11H6ClNO | CID 854231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Benzo[d]imidazole‐6‐sulfonamides as Bromodomain and Extra‐Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Benzo[ cd]indol-2(1 H)-ones and Pyrrolo[4,3,2- de]quinolin-2(1 H)-ones as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain with Potential High Efficiency against Acute Gouty Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of 6-Chloro-1H-benzo[cd]indol-2-one and Congeners in Diverse Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer efficacy of 6-Chloro-1H-benzo[cd]indol-2-one and its parent compound, benzo[cd]indol-2(1H)-one. The document is designed to offer a comprehensive overview of their performance in various cancer cell lines, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development efforts.
I. Introduction to Benzo[cd]indol-2(1H)-ones
The benzo[cd]indol-2(1H)-one scaffold has emerged as a promising pharmacophore in oncology research. Compounds based on this structure have been identified as potent inhibitors of multiple signaling pathways implicated in cancer progression, including the Hedgehog and Wnt signaling pathways, and as modulators of epigenetic and autophagic processes. Notably, these compounds have been characterized as inhibitors of BET (Bromodomain and Extra-Terminal domain) bromodomains and the autophagy-related cysteine protease Atg4B.[1][2] This multi-targeted activity underscores their potential as versatile anti-cancer agents.
II. Data Presentation: Comparative Efficacy
The following tables summarize the cytotoxic or anti-proliferative activity of benzo[cd]indol-2(1H)-one and its derivatives in comparison to other known inhibitors across a range of cancer cell lines. It is important to note that the available data for the specific 6-chloro derivative is limited; much of the research has focused on the parent benzo[cd]indol-2(1H)-one, referred to as "Compound 1" in several key studies.
Table 1: Efficacy of Benzo[cd]indol-2(1H)-one (Compound 1) in Various Cancer Cell Lines [3]
| Cancer Cell Line | Cancer Type | Efficacy Metric | Value (µM) |
| A549 | Lung Carcinoma | LD₅₀ | ~5 |
| MB55 & MB56 | Medulloblastoma | LD₅₀ | 1 - 10 |
| MV4;11 | Acute Myeloid Leukemia | LD₅₀ | 3.5 |
| HL-60 | Acute Promyelocytic Leukemia | LD₅₀ | 2 |
| HT-29 | Colorectal Adenocarcinoma | LD₅₀ | 8.5 |
Table 2: Comparative Efficacy with BET Bromodomain Inhibitor (JQ1)
| Cancer Cell Line | Cancer Type | JQ1 IC₅₀ (µM) |
| A2780 | Ovarian Endometrioid Carcinoma | 0.41[4] |
| TOV112D | Ovarian Endometrioid Carcinoma | 0.75[4] |
| HEC151 | Endometrial Endometrioid Carcinoma | 0.28[4] |
| HEC50B | Endometrial Endometrioid Carcinoma | 2.51[4] |
| Multiple Lung Cancer Cell Lines | Lung Cancer | 0.42 - 4.19 (sensitive lines)[5] |
| MCF7 | Breast Cancer | ~0.1[6] |
| T47D | Breast Cancer | ~0.2[6] |
| MCC-3 & MCC-5 | Merkel Cell Carcinoma | ~0.8[7] |
| 797 (NMC) | NUT Midline Carcinoma | 0.004[1] |
Table 3: Comparative Efficacy with Hedgehog Pathway Inhibitors (Vismodegib, Sonidegib)
| Cancer Cell Line | Cancer Type | Inhibitor | IC₅₀ (µM) |
| Cerebellar Granule Neuron Precursor Cells | Medulloblastoma Model | Vismodegib | ~0.02 (wild-type SMO)[8] |
| Basal Cell Carcinoma (in vivo) | Skin Cancer | Vismodegib | N/A (approved drug)[8] |
| Basal Cell Carcinoma (in vivo) | Skin Cancer | Sonidegib | N/A (approved drug)[8] |
Table 4: Comparative Efficacy with Autophagy Inhibitors (Chloroquine, 3-Methyladenine)
| Cancer Cell Line | Cancer Type | Inhibitor | Concentration for Effect |
| C32 | Amelanotic Melanoma | Chloroquine | 50 µM (used in combination)[2] |
| A-375 | Amelanotic Melanoma | Chloroquine | 50 µM (used in combination)[2] |
| C32 | Amelanotic Melanoma | 3-Methyladenine | 5 mM (used in combination)[2] |
| A-375 | Amelanotic Melanoma | 3-Methyladenine | 5 mM (used in combination)[2] |
III. Experimental Protocols
A. Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or LD₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth or cell death.
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with the test compound for the desired time. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
IV. Signaling Pathways and Mechanisms of Action
A. Hedgehog Signaling Pathway Inhibition
Benzo[cd]indol-2(1H)-ones have been shown to inhibit the Hedgehog (HH) signaling pathway, which is aberrantly activated in several cancers, including medulloblastoma and basal cell carcinoma.[3] These compounds act downstream in the pathway, reducing the levels of the key transcriptional activator GLI2.[3]
B. Autophagy Inhibition
Derivatives of benzo[cd]indol-2(1H)-one have been identified as inhibitors of Atg4B, a cysteine protease essential for the processing of LC3, a key protein in autophagosome formation.[2] By inhibiting Atg4B, these compounds can disrupt the autophagic process, which can enhance the efficacy of conventional chemotherapies in certain cancer types.
V. Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-cancer efficacy of a novel compound like this compound.
VI. Conclusion
The benzo[cd]indol-2(1H)-one scaffold represents a promising starting point for the development of novel anti-cancer therapeutics. The available data indicates potent activity against a range of cancer cell lines, mediated through the inhibition of key oncogenic pathways such as Hedgehog signaling and through the modulation of fundamental cellular processes like autophagy. Further investigation into the specific efficacy of halogenated derivatives, such as this compound, across a broader panel of cancer cell lines is warranted. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this exciting field of oncology drug discovery.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of 6-Chloro-1H-benzo[cd]indol-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to validate the cellular target engagement of 6-Chloro-1H-benzo[cd]indol-2-one. While direct quantitative data for this specific compound is limited in the public domain, this document outlines experimental approaches and presents comparative data for the broader class of benzo[cd]indol-2(1H)-one scaffolds and established inhibitors of its potential targets. The primary identified targets for the benzo[cd]indol-2(1H)-one scaffold are the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, and the autophagy-related cysteine protease, Atg4B.
Experimental Workflows & Signaling Pathways
To effectively validate target engagement in a cellular context, a structured experimental workflow is crucial. The following diagrams illustrate a general workflow for target validation and the signaling pathways potentially modulated by this compound.
Caption: General workflow for validating cellular target engagement.
Caption: Potential signaling pathways modulated by the test compound.
Comparative Data for Target Engagement
The following table summarizes key quantitative data for representative compounds targeting BET bromodomains and Atg4B. This data provides a benchmark for evaluating the potency of this compound once experimental data becomes available.
| Compound | Target(s) | Assay Type | Cell Line | EC50 / IC50 | Reference |
| Benzo[cd]indol-2(1H)-one derivative 1 | BET Bromodomains | PROTAC-based competition | - | Sub-micromolar | [1] |
| JQ1 | Pan-BET inhibitor | FRAP | U2OS | 500 nM | [2] |
| OTX-015 | Pan-BET inhibitor | Cell Proliferation (MTT) | Various Leukemia Lines | Sub-micromolar | [3] |
| NSC185058 derivative 7 | Atg4B | In vitro enzymatic | - | IC50 = 12.7 µM | [1] |
| S130 | Atg4B | In vitro binding | - | Strong affinity | [4] |
Experimental Protocols
Detailed methodologies for key target engagement assays are provided below. These protocols can be adapted to specifically test this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target binding in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., BRD4 or Atg4B).
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies protein targets by observing their increased resistance to proteolysis upon ligand binding.
Protocol:
-
Cell Lysis: Harvest untreated cells and prepare a cell lysate using a mild lysis buffer (e.g., M-PER or similar).
-
Compound Incubation: Aliquot the cell lysate and incubate with various concentrations of this compound or a vehicle control for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The protease concentration and digestion time should be optimized to achieve partial digestion.
-
Digestion Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.
-
Analysis: Separate the protein fragments by SDS-PAGE and visualize by Coomassie staining or perform a Western blot with an antibody against the putative target. A protected, higher molecular weight band in the compound-treated lanes compared to the control indicates target engagement.
PROTAC-based Competition Assay
This assay is particularly useful for validating engagement with targets like BET bromodomains, for which potent degraders (PROTACs) exist.
Protocol:
-
Cell Culture and Reagents: Use a cell line that expresses the target of interest. A known fluorescently-labeled tracer that binds to the target or a known PROTAC that degrades the target is required.
-
Competition Treatment: Treat cells with a fixed, low concentration of the tracer or PROTAC in the presence of increasing concentrations of the competitor compound (this compound). Include control wells with only the tracer/PROTAC and vehicle-only wells.
-
Incubation: Incubate the cells for a sufficient time to allow for competition and, in the case of a PROTAC, for target degradation to occur (typically 2-24 hours).
-
Readout:
-
Tracer Displacement: Measure the fluorescence signal. A decrease in signal with increasing competitor concentration indicates displacement of the tracer from the target.
-
PROTAC Competition: Lyse the cells and perform a Western blot to quantify the levels of the target protein. An increase in the target protein level with increasing competitor concentration indicates that the competitor is preventing the PROTAC from binding and degrading the target.
-
-
Data Analysis: Plot the signal (fluorescence or protein level) against the competitor concentration to determine the IC50 value, which reflects the binding affinity of the competitor compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profile of 6-Chloro-1H-benzo[cd]indol-2-one and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 6-Chloro-1H-benzo[cd]indol-2-one, a derivative of the benzo[cd]indol-2(1H)-one scaffold. Due to the limited publicly available cross-reactivity data for this specific chlorinated analog, this comparison focuses on the known biological targets of the parent scaffold and its derivatives. The performance is compared against established inhibitors of these targets, supported by experimental data from published literature.
Introduction to this compound
This compound belongs to the benzo[cd]indol-2(1H)-one chemical class. This scaffold has been identified as a versatile structure with activity against key cellular targets, notably the Bromodomain and Extra-Terminal (BET) family of proteins and the autophagy-related cysteine protease Atg4B.[1][2][3] This guide will explore the known interactions of this scaffold and compare them to well-characterized inhibitors in the field.
Data Presentation
The following tables summarize the available quantitative data for the benzo[cd]indol-2(1H)-one scaffold and its comparators.
Table 1: Comparative Inhibitory Activity against BET Bromodomains
| Compound | Target | IC50 (µM) | Assay |
| Benzo[cd]indol-2(1H)-one Derivative (Compound 23) | BRD4 | 1.02 | AlphaScreen |
| Benzo[cd]indol-2(1H)-one Derivative (Compound 24) | BRD4 | 1.43 | AlphaScreen |
| Benzo[cd]indol-2(1H)-one Derivative (Compound 28) | BRD4 | 1.55 | AlphaScreen |
| Benzo[cd]indol-2(1H)-one Derivative (Compound 44) | BRD4 | 3.02 | AlphaScreen |
| JQ1 (pan-BET inhibitor) | BRD4 | ~0.05 | AlphaScreen |
| SGC-CBP30 (selective CBP/p300 inhibitor) | BRD4(1) | >10 | BROMOscan |
Data for benzo[cd]indol-2(1H)-one derivatives are from a study on BRD4 inhibitors.[4] Data for JQ1 and SGC-CBP30 are from various published sources.
Table 2: Comparative Inhibitory Activity against Atg4B
| Compound | Target | IC50 (µM) | Assay |
| Benzo[cd]indol-2(1H)-one Derivative (NSC126353) | Atg4B | ~10 | AlphaScreen |
| Benzo[cd]indol-2(1H)-one Derivative (NSC611216) | Atg4B | ~20 | AlphaScreen |
| NSC185058 (Atg4B inhibitor) | Atg4B | ~5 | In vitro cleavage assay |
Data for benzo[cd]indol-2(1H)-one derivatives are from a study on Atg4B inhibitors.[3] Data for NSC185058 is from published literature.[5]
Off-Target Profile of Comparators
A critical aspect of a compound's utility is its selectivity. The following table summarizes known off-target effects of the comparator compounds.
Table 3: Known Off-Target Activities of Comparator Compounds
| Compound | Known Off-Target Effects |
| JQ1 | Can affect multiple cellular pathways due to pan-BET inhibition.[6][7] Has been shown to have effects on genes and signaling pathways beyond c-Myc, including TYRO3, BIRC5/survivin, and the JAK/STAT pathway.[6] |
| SGC-CBP30 | While selective for CBP/p300 over many other bromodomains, it has been shown to potentiate the cytotoxicity of a ubiquitin-activating enzyme inhibitor through off-target inhibition of the efflux transporter ABCG2.[8][9] |
| NSC185058 | While shown to be effective against Atg4B, a comprehensive off-target profile is not readily available. The initial study suggests it does not affect mTOR and PtdIns3K activities.[5] |
Mandatory Visualization
The following diagrams illustrate a key signaling pathway and a common experimental workflow relevant to the compounds discussed.
Caption: Signaling pathway of BET bromodomain (BRD4) and its inhibition.
References
- 1. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Benzo[ cd]indol-2(1 H)-ones and Pyrrolo[4,3,2- de]quinolin-2(1 H)-ones as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain with Potential High Efficiency against Acute Gouty Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of benzo[cd]indol-2(1H)-ones as novel Atg4B inhibitors via a structure-based virtual screening and a novel AlphaScreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors. (CHEMBL4152245) - ChEMBL [ebi.ac.uk]
- 5. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Chloro-1H-benzo[cd]indol-2-one and its Unchlorinated Analog, 1H-benzo[cd]indol-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 6-Chloro-1H-benzo[cd]indol-2-one and its parent compound, 1H-benzo[cd]indol-2-one. The focus is on their physicochemical properties and the biological activities of their derivatives, which have shown potential in targeting key signaling pathways implicated in cancer. Due to a lack of direct comparative experimental studies, this guide consolidates available data on the individual compounds and their derivatives to infer potential similarities and differences.
Physicochemical Properties: A Comparative Table
The introduction of a chlorine atom to the 1H-benzo[cd]indol-2-one scaffold is expected to influence its physicochemical properties, such as lipophilicity and polarity. These changes can, in turn, affect the compound's solubility, cell permeability, and interactions with biological targets. The following table summarizes the computed physicochemical properties for both molecules.
| Property | This compound | 1H-benzo[cd]indol-2-one |
| Molecular Formula | C₁₁H₆ClNO | C₁₁H₇NO |
| Molecular Weight ( g/mol ) | 203.62[1] | 169.18[2] |
| XLogP3 | 2.7[1] | 2.1[2] |
| Topological Polar Surface Area (Ų) | 29.1[1] | 29.1[2] |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
Data sourced from PubChem.
The higher XLogP3 value of the chlorinated analog suggests increased lipophilicity, which may enhance its ability to cross cell membranes. The topological polar surface area, a predictor of drug transport properties, remains the same for both compounds.
Biological Activities of Derivatives
While direct comparative biological data for the parent compounds is limited, derivatives of 1H-benzo[cd]indol-2-one have been investigated as inhibitors of several important cancer-related targets. It is plausible that the chlorinated analog could exhibit similar or enhanced activities due to the electronic and steric effects of the chlorine atom.
Aurora B Kinase Inhibition
Derivatives of 1H-benzo[cd]indol-2-one have been identified as potential inhibitors of Aurora B kinase, a key regulator of cell division.[3] Inhibition of Aurora B can lead to defects in chromosome segregation and is a validated strategy in oncology.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. Benzo[cd]indol-2-one derivatives have been reported as downstream inhibitors of this pathway.
BRD4 Inhibition
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that regulates the transcription of key oncogenes. The 1H-benzo[cd]indol-2-one scaffold has been utilized to develop potent BRD4 inhibitors.[3]
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activity of compounds like this compound and its analog.
In Vitro Kinase Inhibition Assay (e.g., Aurora B)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials : Recombinant human Aurora B kinase, kinase buffer, ATP, substrate (e.g., a peptide or histone protein), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
The kinase reaction is set up in a microplate well by combining the kinase, the test compound at various concentrations, and the substrate in the kinase buffer.
-
The reaction is initiated by adding ATP.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a detection reagent.
-
Luminescence or absorbance is measured using a plate reader.
-
-
Data Analysis : The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Hedgehog Signaling Pathway Reporter Assay
This cell-based assay is used to screen for inhibitors of the Hedgehog signaling pathway.
-
Cell Line : A reporter cell line, such as NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter gene, is used.
-
Procedure :
-
Cells are seeded in a 96-well plate.
-
After cell attachment, they are treated with the test compounds at various concentrations.
-
The Hedgehog pathway is then activated, for example, by adding a Smoothened (SMO) agonist.
-
The plates are incubated for 24-48 hours.
-
Luciferase activity is measured using a luminometer after adding a luciferase substrate.
-
-
Data Analysis : The reduction in luciferase signal in the presence of the compound indicates inhibition of the pathway. IC50 values can be determined from dose-response curves.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of a compound on cell proliferation and viability.
-
Reagents and Materials : Cell culture medium, cancer cell lines (e.g., those with activated Aurora B or Hedgehog pathways), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure :
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
The MTT solution is added to each well, and the plate is incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilizing agent.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells). IC50 values are calculated from the dose-response curves.
Visualizations
Hedgehog Signaling Pathway
Caption: Simplified Hedgehog signaling pathway with potential inhibition by Benzo[cd]indol-2-one derivatives.
General Workflow for In Vitro Compound Screening
Caption: A general workflow for the in vitro screening and development of bioactive compounds.
References
A Comparative Guide to the In Vivo Anti-Metastatic Effects of Benzo[cd]indol-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Metastasis remains a primary challenge in cancer therapy, driving the urgent need for novel anti-metastatic agents. This guide provides a comprehensive comparison of the in vivo anti-metastatic efficacy of a promising class of compounds, benzo[cd]indol-2-one derivatives, against established and emerging anti-metastatic agents in the context of hepatocellular carcinoma (HCC).
Executive Summary
This guide evaluates the in vivo anti-metastatic potential of the benzo[cd]indol-2-one derivative, compound 15f, in comparison to the multi-kinase inhibitors Sorafenib, Lenvatinib, and Regorafenib, as well as the natural product Ginsenoside Rg3. The primary focus is on their efficacy in inhibiting lung metastasis in preclinical mouse models of HCC.
Compound 15f, a novel benzo[cd]indol-2-one derivative, has demonstrated significant anti-metastatic effects in a murine H22 hepatoma model, reducing the formation of lung nodules. Its unique mechanism of action, involving lysosome targeting to induce apoptosis and autophagy, sets it apart from the comparator drugs which primarily target signaling pathways involved in angiogenesis and cell proliferation.
While direct comparative studies are limited, this guide synthesizes available data to provide a preliminary assessment of the relative efficacy and safety of these agents.
Comparative Analysis of In Vivo Anti-Metastatic Efficacy
The following tables summarize the available quantitative data from in vivo studies on the anti-metastatic effects of the selected compounds. It is important to note that the experimental models and conditions may vary between studies, which should be considered when interpreting the data.
Table 1: Comparison of Anti-Metastatic Efficacy in HCC Lung Metastasis Models
| Compound | In Vivo Model | Dose & Schedule | Key Efficacy Endpoint | Quantitative Results | Citation(s) |
| Benzo[cd]indol-2-one derivative 15f | H22 murine hepatoma cells injected via tail vein in Balb/c mice | 5 mg/kg, intraperitoneally, for 11 days | Number of lung metastatic nodules | Statistically significant reduction in the number of lung nodules compared to the control group. | [1] |
| Sorafenib | Rat orthotopic HCC model | Not specified | Lung and lymph node metastasis | Suppressed lung and lymph node metastasis compared with the vehicle control. | [2] |
| Lenvatinib | HCCLM3 orthotopic xenograft in nude mice | 5 mg/kg or 10 mg/kg, daily | Number of lung metastases | A significant reduction in the number of lung metastases was observed, with the combination of Lenvatinib and HCQ showing the best efficacy. | [2] |
| Regorafenib | HuCCT1 cells injected via tail vein in mice | Not specified | Number of lung nodules | Significantly lower number of lung nodules compared to the solvent control. | [3] |
| Ginsenoside Rg3 | Lewis lung carcinoma cells in C57BL/6J mice | Not specified | Metastatic inhibitory rate | 58.57% metastatic inhibitory rate. | [4] |
Table 2: Comparative Toxicity Profile in In Vivo Models
| Compound | Animal Model | Dose | Observed Toxicities | NOAEL/LD50 | Citation(s) |
| Benzo[cd]indol-2-one derivative 15f | Balb/c mice | 5 mg/kg for 11 days | No significant changes in body weight or biochemical indices of liver and kidney function were reported at the effective dose. | Not reported | [1] |
| Sorafenib | Mice with HCC | 30 mg/kg | Skin rash, body weight loss. Liver toxicity at higher doses. | Not specified | [5] |
| Lenvatinib | Mice | 4 mg/kg/day for 4 days | Hypertension, reduced left ventricular ejection fraction (reversible upon discontinuation). | MTD identified as 0.24 mg in a glioblastoma mouse model. | [6][7] |
| Regorafenib | Mice | 10-220 mg/kg daily | Hand-foot skin reaction, rash, abdominal pain at higher doses. | Not specified | [1] |
| Ginsenoside Rg3 | Kunming mice and Sprague-Dawley rats | Up to 1600 mg/kg (mice, acute), 180 mg/kg (rats, 26 weeks) | No mortality or significant toxicity observed. | LD50 > 1600 mg/kg (mice); NOAEL = 180 mg/kg (rats) | [8][9] |
Mechanisms of Anti-Metastatic Action
The distinct mechanisms of action of these compounds are crucial for understanding their therapeutic potential and for designing combination strategies.
Benzo[cd]indol-2-one Derivative 15f
Compound 15f exhibits a novel anti-metastatic mechanism by targeting lysosomes. It enters cancer cells and localizes in lysosomes, leading to the induction of both apoptosis and autophagy.[4][10][11] This dual mechanism of cell death contributes to its ability to inhibit cancer cell migration and invasion.[1]
Mechanism of action of Benzo[cd]indol-2-one derivative 15f.
Multi-Kinase Inhibitors: Sorafenib, Lenvatinib, and Regorafenib
These drugs are oral multi-kinase inhibitors that target several receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Their anti-metastatic effects are primarily attributed to the inhibition of pathways such as VEGFR, PDGFR, and FGFR, which are critical for the formation of new blood vessels that supply tumors and facilitate their spread.[12][13][14][15][16]
General mechanism of action for multi-kinase inhibitors.
Ginsenoside Rg3
Ginsenoside Rg3, a natural compound derived from ginseng, exerts its anti-metastatic effects through multiple mechanisms. It has been shown to inhibit cancer stemness, the epithelial-mesenchymal transition (EMT), and angiogenesis.[6][8][17] By targeting these fundamental processes of metastasis, Ginsenoside Rg3 presents a multi-faceted approach to preventing tumor spread.
Anti-metastatic mechanisms of Ginsenoside Rg3.
Experimental Protocols: In Vivo Lung Metastasis Model
A common experimental model to evaluate the anti-metastatic potential of compounds in vivo involves the intravenous injection of cancer cells, which then colonize distant organs, most commonly the lungs. The following is a generalized protocol based on the methodologies cited in this guide.
Murine Hepatoma (H22) Lung Metastasis Model
This model is frequently used to assess the efficacy of anti-cancer agents against HCC metastasis.[1][18]
1. Cell Culture and Preparation:
-
H22 murine hepatoma cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in sterile PBS at a specific concentration (e.g., 2 x 10^6 cells/mL).
2. Animal Model:
-
Male Balb/c mice (typically 4-6 weeks old) are used.
-
A single-cell suspension of H22 cells (e.g., 0.2 mL containing 4 x 10^5 cells) is injected into the lateral tail vein of each mouse.
3. Treatment Regimen:
-
The day after tumor cell inoculation is designated as day 1.
-
Treatment with the test compound (e.g., benzo[cd]indol-2-one derivative 15f at 5 mg/kg) or vehicle control is initiated.
-
The compound is administered daily via a specified route (e.g., intraperitoneal injection) for a defined period (e.g., 11 days).
-
Body weights of the mice are monitored regularly to assess toxicity.
4. Endpoint Analysis:
-
At the end of the treatment period (e.g., day 12), mice are euthanized.
-
Lungs are harvested, and the surface metastatic nodules are counted.
-
Lungs can be fixed in formalin for histological analysis (e.g., Hematoxylin and Eosin staining) to confirm the presence of metastatic lesions.
-
Other organs can also be examined for signs of toxicity.
Experimental workflow for the H22 lung metastasis model.
Conclusion and Future Directions
The benzo[cd]indol-2-one derivative 15f presents a promising new approach to anti-metastatic therapy with its unique lysosome-targeting mechanism. The preliminary in vivo data suggests efficacy in reducing lung metastasis in a hepatocellular carcinoma model with a favorable initial safety profile.
Compared to the established multi-kinase inhibitors Sorafenib, Lenvatinib, and Regorafenib, compound 15f offers a distinct mechanism of action that could potentially overcome resistance mechanisms associated with kinase inhibitors. Ginsenoside Rg3, with its multi-targeted anti-metastatic action and low toxicity, also represents a strong comparator from the natural product space.
To definitively validate the anti-metastatic effects of benzo[cd]indol-2-one derivatives, further research is warranted. Head-to-head in vivo studies using standardized models and protocols are crucial for a direct and robust comparison of efficacy and safety against current and emerging anti-metastatic agents. Future investigations should also explore the potential of combination therapies, pairing benzo[cd]indol-2-one derivatives with other agents to achieve synergistic anti-metastatic effects.
References
- 1. Management of regorafenib-related toxicities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory Effect of Ginsenoside Rg3 on Growth,Metastasis and Expression of TAMs in Mice Lung Adenocarcinoma [zlfzyj.com]
- 5. Effects of Sorafenib Dose on Acquired Reversible Resistance and Toxicity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute vascular and cardiac effects of lenvatinib in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Acute and repeated dose 26-week oral toxicity study of 20(S)-ginsenoside Rg3 in Kunming mice and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginsenoside Rg3 exerts anticancer effects in lung cancer through metabolite Histon H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lenvatinib Induces AKT/NF-κB Inactivation, Apoptosis Signal Transduction and Growth Inhibition of Non-small Cell Lung Cancer In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting Regorafenib-induced Toxicity through Inhibition of Gut Microbial β-Glucuronidases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for generating lung and liver metastasis in mice using models that bypass intravasation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the DNA Intercalation Landscape: A Comparative Analysis of 6-Chloro-1H-benzo[cd]indol-2-one and Classical Intercalators
For Immediate Release
In the intricate world of molecular biology and drug discovery, DNA intercalators represent a pivotal class of compounds that exert their influence by inserting themselves between the base pairs of the DNA double helix. This interaction can profoundly disrupt DNA replication and transcription, making them potent agents in cancer chemotherapy. This guide provides a comprehensive comparison of the DNA intercalation properties of the novel scaffold, 6-Chloro-1H-benzo[cd]indol-2-one, with well-established DNA intercalators: Doxorubicin, Ethidium Bromide, and Actinomycin D.
While direct experimental data on the DNA intercalation activity of this compound is not extensively available in the public domain, this analysis leverages data from structurally related benzo[cd]indol-2-one derivatives designed as DNA intercalators. Specifically, we will use a representative compound from a series of mono-1H-benzo[c,d]indol-2-ones with flexible basic side chains, which have been synthesized and evaluated as a novel family of DNA intercalators. For the purpose of this guide, we will refer to a key derivative from this series, designated here as "BIO-Derivative A3," which has demonstrated significant biological activity.
Quantitative Comparison of DNA Intercalation Properties
The efficacy of a DNA intercalator is often quantified by its binding affinity to DNA, the extent to which it stabilizes the DNA double helix against thermal denaturation, and its cytotoxic effect on cancer cells. The following table summarizes these key parameters for our compounds of interest.
| Compound | Binding Constant (K) (M⁻¹) | ΔTm (°C) | IC50 (μM) | Target Cancer Cell Lines |
| BIO-Derivative A3 | Data not available | Data not available | 0.428 | A549 (Lung Carcinoma) |
| 1.69 | P388 (Leukemia) | |||
| Doxorubicin | ~ 10⁵ - 10⁶ | 5 - 10 | 0.05 - 0.5 | Various |
| Ethidium Bromide | ~ 10⁵ - 10⁷ | 15 - 20 | > 10 | Not typically used as a therapeutic |
| Actinomycin D | ~ 10⁵ - 10⁷ | ~ 10 | 0.001 - 0.01 | Various |
Note: The binding constants and ΔTm values can vary depending on the specific experimental conditions (e.g., buffer composition, ionic strength, and DNA sequence). The IC50 values are highly cell-line dependent.
Mechanism of Action: A Visual Representation
DNA intercalation is a process where a planar molecule inserts itself between the stacked base pairs of DNA. This disrupts the normal helical structure, leading to an unwinding of the DNA and an increase in the separation between adjacent base pairs. This structural perturbation interferes with the binding of DNA-processing enzymes, such as DNA and RNA polymerases, thereby inhibiting replication and transcription.
assessing the selectivity of 6-Chloro-1H-benzo[cd]indol-2-one for CB2 receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound for the Cannabinoid Receptor Type 2 (CB2) over the Cannabinoid Receptor Type 1 (CB1) is paramount. This guide provides a comparative overview of established CB2-selective ligands, offering a benchmark for the evaluation of novel compounds. While direct experimental data on the CB2 selectivity of 6-Chloro-1H-benzo[cd]indol-2-one is not available in the public domain, this guide outlines the methodologies and provides comparative data essential for such an assessment.
Comparative Analysis of CB2 Receptor Ligands
The following tables summarize the binding affinity (Ki) and functional activity (EC50) of several well-characterized cannabinoid receptor ligands. This data is crucial for comparing the relative potency and selectivity of new chemical entities.
Table 1: Binding Affinity (Ki) of Selected Ligands at CB1 and CB2 Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Ratio (CB1 Ki / CB2 Ki) | Reference |
| CP55,940 (Non-selective agonist) | 1.0 ± 0.2 | 0.3 ± 0.2 | ~3.3 | [1] |
| JWH-015 (CB2-selective agonist) | 164 ± 22 | 13.8 ± 4.6 | ~11.9 | |
| JWH-133 (CB2-selective agonist) | 677 | 3.4 | ~199 | [2] |
| AM1241 (CB2-selective agonist) | >10,000 | 3.4 | >2941 | [3] |
| GW405833 (CB2-selective agonist) | >10,000 | 0.7 | >14285 | |
| AM630 (CB2-selective antagonist/inverse agonist) | >10,000 | 31.2 | >320 | [3] |
Note: A higher selectivity ratio indicates greater selectivity for the CB2 receptor.
Table 2: Functional Activity (EC50/IC50) of Selected Ligands at CB2 Receptors
| Compound | Assay Type | EC50/IC50 (nM) | Emax (%) | Reference |
| CP55,940 | cAMP Inhibition | 0.5 - 5 | 100 | |
| JWH-133 | cAMP Inhibition | 3.1 | >100 | [4] |
| AM1241 | [35S]GTPγS Binding | 7.7 | ~70 | |
| GW405833 | [35S]GTPγS Binding | 2.0 | ~85 | |
| AM630 | cAMP Inhibition (as antagonist) | 20 - 50 (IC50) | N/A | [4] |
Experimental Protocols for Assessing CB2 Selectivity
Accurate determination of a compound's selectivity for the CB2 receptor requires a standardized set of in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound at CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]CP55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Test compound (e.g., this compound).
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN55,212-2).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (20-40 µg protein) with a fixed concentration of [3H]CP55,940 (e.g., 0.5-1.5 nM).[5]
-
Add increasing concentrations of the test compound.
-
For non-specific binding determination, incubate the membranes and radioligand with a high concentration of WIN55,212-2 (e.g., 10 µM).
-
Incubate the mixture at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays: cAMP Inhibition
This assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on the production of cyclic adenosine monophosphate (cAMP), a second messenger modulated by Gαi/o-coupled receptors like CB1 and CB2.
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy (Emax) of the test compound.
Materials:
-
Cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
Reference agonist (e.g., CP55,940).
-
Reference antagonist (e.g., AM630 for CB2).
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit).
Procedure for Agonist Testing:
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5-10 µM) to induce cAMP production.
-
Incubate for 30-60 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
Plot the concentration-response curve and determine the EC50 and Emax values.
Procedure for Antagonist Testing:
-
Pre-treat cells with the test compound (potential antagonist) at various concentrations.
-
Add a fixed concentration of a known CB2 agonist (e.g., CP55,940 at its EC80).
-
Stimulate with forskolin.
-
Follow steps 3-5 from the agonist testing procedure to determine the IC50 value.
Cannabinoid Receptor Signaling Pathways
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.[6][7] Activation of these receptors leads to a cascade of intracellular events.
Upon agonist binding, the Gαi/o protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cAMP.[1] The dissociated Gβγ subunits can also modulate other signaling pathways, including the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. Furthermore, cannabinoid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, influencing cell growth, differentiation, and survival.[6]
References
- 1. Identification and biochemical analyses of selective CB2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Chloro-5-(2-chloro-1-hydroxyethyl)-1,3-dihydro-2H-indol-2-one [lgcstandards.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-Binding Architecture of Human CB2 Cannabinoid Receptor: Evidence for Receptor Subtype-Specific Binding Motif and Modeling GPCR Activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cytotoxic Effects of Benzo[cd]indol-2-one Analogs and Established Chemotherapeutic Agents
This guide provides a comparative overview of the cytotoxic properties of benzo[cd]indol-2-one derivatives against several established chemotherapeutic drugs. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at the in vitro efficacy of these compounds. The data is presented to facilitate an objective comparison based on available experimental evidence.
Mechanism of Action: A Brief Overview
Benzo[cd]indol-2(1H)-ones: Recent studies have identified this class of compounds as inhibitors of the Hedgehog (HH) signaling pathway and as binders to BET bromodomains.[1] The Hedgehog pathway is crucial in embryonic development and can be aberrantly activated in various cancers.[1] By inhibiting this pathway downstream, benzo[cd]indol-2(1H)-ones can suppress the proliferation of cancer cells that are dependent on HH signaling for their survival.[1][2] Specifically, they have been shown to reduce the levels of GLI proteins, which are key transcription factors in the Hedgehog pathway.[1]
Established Chemotherapeutics:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.[3]
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, which in turn triggers apoptosis.[4]
-
Paclitaxel: A taxane that interferes with the normal function of microtubules, leading to cell cycle arrest and apoptosis.[5]
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity of a key benzo[cd]indol-2-one analog and established chemotherapeutics across various cancer cell lines. The half-maximal inhibitory concentration (IC50) or lethal dose (LD50) values are presented in micromolars (µM). It is important to note that direct comparison of these values should be done with caution due to variations in experimental conditions, such as the specific assay used and the duration of drug exposure.
| Compound | Cell Line | Assay | Exposure Time | IC50 / LD50 (µM) | Reference |
| Benzo[cd]indol-2(1H)-one | A549 (Lung Carcinoma) | Cell Viability Assay | Not Specified | ~1-10 (LD50) | [1] |
| MV4;11 (Leukemia) | Not Specified | Not Specified | 3.5 | [1] | |
| HL-60 (Leukemia) | Not Specified | Not Specified | 2 | [1] | |
| HT-29 (Colon Carcinoma) | Not Specified | Not Specified | 8.5 | [1] | |
| Doxorubicin | A549 (Lung Carcinoma) | MTT Assay | 24 hours | > 20 | [6] |
| A549 (Lung Carcinoma) | Not Specified | Not Specified | 4.67 (LC50, µg/mL) | [3] | |
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 24 hours | 2.50 | [6] | |
| MCF-7 (Breast Adenocarcinoma) | Not Specified | Not Specified | 5.62 (LC50, µg/mL) | [3] | |
| Cisplatin | A549 (Lung Carcinoma) | MTT Assay | 48 hours | ~20-40 | [4][7] |
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 48 hours | ~10-20 | [4][7] | |
| Paclitaxel | A549 (Lung Carcinoma) | MTT Assay | 2, 4, and 6 days | 0.0031, 0.0034, 0.0024 (nM) | [8] |
| MCF-7 (Breast Adenocarcinoma) | Clonogenic Assay | 24 hours | Synergistic with etoposide | [5][9] |
Experimental Protocols for Cytotoxicity Assays
The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following are generalized protocols for two commonly used methods: the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[2] It measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 3-4 hours.[2]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[2] A reference wavelength of >650 nm is often used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the log of the compound concentration.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is another common method for quantifying cytotoxicity. It is based on the measurement of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]
-
Incubation: Incubate the plates for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.[13] This mixture typically contains lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 20-30 minutes).[14]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Visualizations: Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for a typical cytotoxicity assay and the signaling pathway targeted by benzo[cd]indol-2-one.
Caption: A generalized workflow for determining the cytotoxicity of a compound in vitro.
Caption: Inhibition of the Hedgehog signaling pathway by benzo[cd]indol-2-one.
References
- 1. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence-dependent cytotoxicity of etoposide and paclitaxel in human breast and lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. Selective Cytotoxicity and Combined Effects of Camptothecin or Paclitaxel with Sodium-R-Alpha Lipoate on A549 Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH Cytotoxicity Assay [bio-protocol.org]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a Novel AlphaScreen Assay for the Validation of 6-Chloro-1H-benzo[cd]indol-2-one as a Modulator of Protein-Protein Interactions
This guide provides a comprehensive comparison of a novel AlphaScreen assay utilizing 6-Chloro-1H-benzo[cd]indol-2-one for the study of protein-protein interactions against alternative established technologies, namely Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR). This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate assay for their screening and characterization needs.
The data and protocols presented herein are centered around a model system involving the interaction of the autophagy-related cysteine protease Atg4B with its substrate, LC3, a key interaction for which benzo[cd]indol-2(1H)-one derivatives have been identified as inhibitors[1].
Introduction to Assay Technologies
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures the interaction of two molecules brought into close proximity.[2][3][4][5] Upon laser excitation at 680 nm, a photosensitizer in the Donor bead converts ambient oxygen to singlet oxygen.[2][3] If an Acceptor bead is within 200 nm, the singlet oxygen triggers a chemiluminescent signal cascade, resulting in light emission.[3][5] This assay is highly sensitive and well-suited for high-throughput screening (HTS).[6][7]
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) combines the principles of FRET with time-resolved fluorescence detection.[8][9][10] It uses a long-lifetime lanthanide donor fluorophore and a suitable acceptor. When the donor and acceptor are in close proximity due to a binding event, energy transfer occurs. A time delay between excitation and detection minimizes background fluorescence, enhancing the signal-to-noise ratio.[10]
SPR (Surface Plasmon Resonance) is a label-free optical technique for real-time monitoring of biomolecular interactions.[2][3][11] One interacting partner (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is measured in real-time.[2][3][12] This allows for the determination of association and dissociation kinetics.[4][13]
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the AlphaScreen assay with this compound compared to TR-FRET and SPR for the analysis of the Atg4B-LC3 interaction.
| Parameter | Novel AlphaScreen Assay | TR-FRET Assay | Surface Plasmon Resonance (SPR) |
| Assay Principle | Proximity-based singlet oxygen energy transfer | Proximity-based fluorescence resonance energy transfer | Mass-based change in refractive index |
| Throughput | High (384- & 1536-well plate compatible) | High (384- & 1536-well plate compatible) | Low to Medium |
| Sensitivity | High (pM to nM range) | High (pM to nM range) | Moderate (nM to µM range) |
| Dynamic Range | Wide (>200-fold)[14] | Moderate (<10-fold)[14] | Wide (depends on instrumentation) |
| Z'-factor | Typically > 0.7[14][15] | Typically > 0.7[15] | Not Applicable |
| Labeling Requirement | Both partners indirectly labeled via tags (e.g., His, Biotin) | Both partners labeled with fluorophores | Label-free (one partner immobilized) |
| Real-time Kinetics | No | Limited | Yes (provides k_on, k_off) |
| Reagent Cost | Moderate to High | Moderate to High | High (sensor chips and instrumentation) |
| Compound Interference | Potential for singlet oxygen quenchers or light scatterers | Potential for fluorescent compounds | Minimal (refractive index changes) |
Experimental Protocols
This protocol is adapted for the screening of inhibitors, such as this compound, targeting the Atg4B-LC3 interaction.
Materials:
-
Recombinant His-tagged Atg4B
-
Biotinylated LC3 peptide
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
This compound (or other test compounds) in DMSO
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a dilution step in Assay Buffer.
-
Add 5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 5 µL of His-tagged Atg4B (e.g., final concentration of 50 nM) to each well.
-
Add 5 µL of biotinylated LC3 (e.g., final concentration of 125 nM) to each well and incubate for 30 minutes at room temperature.[12]
-
In subdued light, prepare a suspension of Streptavidin-Donor beads and Anti-His-Acceptor beads in Assay Buffer.
-
Add 10 µL of the bead mixture to each well.
-
Seal the plate and incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader.
Materials:
-
His-tagged Atg4B
-
Biotinylated LC3 peptide
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)
-
Assay Buffer
-
Test compounds in DMSO
-
384-well low-volume black microplates
Procedure:
-
Prepare and add 5 µL of diluted test compounds to the wells.
-
Add 5 µL of a solution containing His-tagged Atg4B and biotinylated LC3 to each well.
-
Prepare a detection mixture containing the Europium-labeled anti-His antibody and Streptavidin-APC.
-
Add 10 µL of the detection mixture to each well.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate using a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission detection at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).
Materials:
-
Recombinant His-tagged Atg4B
-
LC3 protein (analyte)
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running Buffer (e.g., HBS-EP+)
-
Test compounds
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a pulse of EDC/NHS mixture.
-
Inject His-tagged Atg4B in Immobilization Buffer to achieve the desired immobilization level.
-
Deactivate excess reactive groups with an ethanolamine pulse.
-
-
Interaction Analysis:
-
Inject a series of concentrations of LC3 protein (analyte) over the sensor surface at a constant flow rate to measure association.
-
Switch to running buffer alone to measure dissociation.
-
-
Inhibition Assay:
-
Pre-incubate a fixed concentration of LC3 with varying concentrations of this compound.
-
Inject the mixtures over the Atg4B-functionalized surface.
-
Monitor the reduction in binding signal to determine inhibitory activity.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine kinetic (k_on, k_off) and affinity (K_D) constants.
-
Visualizations
References
- 1. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. poly-dtech.com [poly-dtech.com]
- 6. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 10. columbiabiosciences.com [columbiabiosciences.com]
- 11. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 12. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the lipophilicity of 6-chloro-1,3,5-triazines
A Comparative Analysis of the Lipophilicity of 6-Chloro-1,3,5-Triazine Derivatives for Researchers, Scientists, and Drug Development Professionals
The lipophilicity of a compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its environmental fate. For 6-chloro-1,3,5-triazine derivatives, which are widely used as herbicides and fungicides, understanding their lipophilicity is paramount for designing new active compounds and assessing their environmental impact.[1] This guide provides a comparative analysis of the lipophilicity of a series of 6-chloro-1,3,5-triazine derivatives, supported by experimental data and detailed methodologies.
Quantitative Lipophilicity Data
The lipophilicity of a series of eight 6-chloro-1,3,5-triazine derivatives with various alkyl and cycloalkyl substituents has been determined using both experimental and in silico methods. The experimental data was obtained using reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC), where the retention of a compound is correlated with its lipophilicity.[1] In silico data is provided as consensus logP values, which are an average of predictions from multiple computational models.[1][2]
| Compound Number | IUPAC Name | Substituents (Positions 2 and 4) | Experimental Lipophilicity (logk₀)¹ | In Silico Lipophilicity (ConsensusLogP)[1] |
| 1 | N2,N4-di(propan-2-yl)-6-chloro-1,3,5-triazine-2,4-diamine | Isopropyl, Isopropyl | 2.89 | 3.35 |
| 2 | N2-propyl-N4-(propan-2-yl)-6-chloro-1,3,5-triazine-2,4-diamine | Propyl, Isopropyl | 2.93 | 3.35 |
| 3 | N2,N4-di(butan-2-yl)-6-chloro-1,3,5-triazine-2,4-diamine | Isobutyl, Isobutyl | 3.45 | 4.17 |
| 4 | N2-(2-methylpropyl)-N4-(butan-2-yl)-6-chloro-1,3,5-triazine-2,4-diamine | 2-Methylpropyl, Isobutyl | 3.50 | 4.17 |
| 5 | N2,N4-dicyclopentyl-6-chloro-1,3,5-triazine-2,4-diamine | Cyclopentyl, Cyclopentyl | 3.48 | 4.01 |
| 6 | N2,N4-dicyclohexyl-6-chloro-1,3,5-triazine-2,4-diamine | Cyclohexyl, Cyclohexyl | 4.15 | 5.07 |
| 7 | N2,N4-dicycloheptyl-6-chloro-1,3,5-triazine-2,4-diamine | Cycloheptyl, Cycloheptyl | 4.78 | 6.13 |
| 8 | N2,N4-dicyclooctyl-6-chloro-1,3,5-triazine-2,4-diamine | Cyclooctyl, Cyclooctyl | 5.41 | 7.19 |
¹logk₀ is the capacity factor extrapolated to pure water, a measure of chromatographic lipophilicity. Data obtained using a C18 stationary phase and methanol/water mobile phase.[1]
Experimental Protocol: Determination of Lipophilicity by RP-UHPLC
The experimental determination of lipophilicity for the 6-chloro-1,3,5-triazine derivatives was performed using reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC).[1]
Instrumentation:
-
A UHPLC system equipped with a diode array detector.
Chromatographic Conditions:
-
Stationary Phase: A C18 (octadecyl) column is commonly used.[1]
-
Mobile Phase: A binary mixture of an organic modifier (e.g., methanol or acetonitrile) and water. The analysis is performed under isocratic conditions with varying concentrations of the organic modifier.[1]
-
Detection: UV detection at a wavelength of 254 nm.[3]
Methodology:
-
Sample Preparation: The triazine derivatives are dissolved in a suitable solvent, typically the mobile phase, to a known concentration.
-
Chromatographic Analysis: Each compound is injected into the UHPLC system under different mobile phase compositions (i.e., varying percentages of the organic modifier).
-
Data Acquisition: The retention time for each compound under each condition is recorded.
-
Calculation of Capacity Factor (k): The capacity factor is calculated from the retention time (t_R) and the void time (t_M) using the formula: k = (t_R - t_M) / t_M.
-
Determination of logk₀: The logarithm of the capacity factor (logk) is plotted against the volume fraction of the organic modifier in the mobile phase. The resulting linear relationship is extrapolated to 0% organic modifier (pure water) to obtain the intercept, logk₀, which serves as the experimental measure of lipophilicity.[1]
Visualizations
Caption: Experimental workflow for determining the lipophilicity (logk₀) of 6-chloro-1,3,5-triazines using RP-UHPLC.
Caption: The influence of lipophilicity on the biological and environmental behavior of 6-chloro-1,3,5-triazines.
References
In-Vivo Validation of 6-Chloro-1H-benzo[cd]indol-2-one as a Hedgehog Pathway Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Chloro-1H-benzo[cd]indol-2-one and its parent compound, benzo[cd]indol-2(1H)-one, as potential downstream inhibitors of the Hedgehog (Hh) signaling pathway. While direct in-vivo validation data for this compound is not extensively available in the public domain, this guide compiles existing in-vitro data for the parent scaffold and contrasts it with established Hedgehog pathway inhibitors that have undergone comprehensive preclinical and clinical evaluation. The included experimental protocols provide a framework for the in-vivo assessment of this novel compound.
Mechanism of Action: A Downstream Approach
Unlike conventional Hedgehog pathway inhibitors that target the Smoothened (SMO) receptor, the benzo[cd]indol-2(1H)-one scaffold represents a novel class of downstream inhibitors. Emerging evidence suggests that these compounds exert their effects through the epigenetic regulation of BET (Bromodomain and Extra-Terminal) bromodomains.[1][2] This mechanism involves the modulation of GLI transcription factors, the final effectors of the Hedgehog pathway. Specifically, benzo[cd]indol-2(1H)-one has been shown to reduce cellular and ciliary levels of GLI2 and prevent the expression of GLI1, acting downstream of the Suppressor of Fused (SUFU) protein.[1] This downstream targeting offers a potential advantage in overcoming resistance mechanisms that can arise from mutations in the SMO receptor.[3]
Hedgehog Signaling Pathway
The diagram below illustrates the canonical Hedgehog signaling pathway and highlights the points of intervention for upstream (SMO) and downstream (GLI) inhibitors.
Caption: Canonical Hedgehog signaling pathway and inhibitor targets.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound's parent compound and established Hedgehog pathway inhibitors.
Table 1: In-Vitro Potency of Hedgehog Pathway Inhibitors
| Compound | Target | Assay System | IC₅₀ / pIC₅₀ | Reference |
| Benzo[cd]indol-2(1H)-one | Downstream (BET Bromodomain) | SHH-LIGHT2 cells (ShhN stimulated) | pIC₅₀: 6.1 ± 0.2 | [3] |
| SHH-LIGHT2 cells (SAG stimulated) | pIC₅₀: 6.1 ± 0.2 | [3] | ||
| SUFU-KO-LIGHT cells | pIC₅₀: 6.0 ± 0.1 | [3] | ||
| Vismodegib (GDC-0449) | SMO | Various cancer cell lines | nM range | [4] |
| Sonidegib (LDE-225) | SMO | Medulloblastoma allograft model | Potent antitumor activity | [5] |
| Arsenic Trioxide (ATO) | GLI1/GLI2 | Various cancer cell lines | ~500 nM | [6] |
| GANT61 | GLI1/GLI2 | GLI-transfected cell line | ~5 µM | [7] |
Table 2: Summary of In-Vivo Efficacy for Selected Hedgehog Pathway Inhibitors
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Vismodegib | Medulloblastoma | Ptch1+/-p53-/- mice | Oral, daily | Elimination of large, spontaneous tumors | [8] |
| Basal Cell Carcinoma | Xenograft | 150 mg/day (human dose) | Objective response rates of 30-43% | [9][10] | |
| Sonidegib | Advanced Solid Tumors | Phase I Clinical Trial | 100-3000 mg daily or 250-750 mg twice daily | Activity against medulloblastoma and advanced BCC | [5] |
| Arsenic Trioxide | Medulloblastoma | Ptch+/-p53-/- mouse allografts | i.p. injection | Dose-dependent tumor growth inhibition | [11] |
| Ewing Sarcoma | Xenograft | Not specified | Inhibition of tumor development | [4] | |
| GANT61 | Prostate Cancer (22Rv1) | Mouse model | Injections every second day | Prevention of tumor development | [7] |
| Benzo[cd]indol-2(1H)-one derivative (15f) | Hepatocellular Carcinoma | In-vivo metastasis model | Not specified | Potent inhibition of pulmonary metastasis | [12] |
Note: While compound 15f, a derivative of the benzo[cd]indol-2(1H)-one scaffold, has shown in-vivo efficacy, its mechanism in that study was attributed to lysosome targeting and not directly to Hedgehog pathway inhibition.[12] A separate study on another derivative, compound 85, demonstrated a favorable pharmacokinetic profile with high oral bioavailability (75.8%) and a moderate half-life (3.95 h), suggesting the potential for effective in-vivo delivery of this class of compounds.[13]
Experimental Protocols
Detailed methodologies are crucial for the valid assessment of novel inhibitors. Below are representative protocols for in-vivo xenograft studies commonly used to evaluate Hedgehog pathway inhibitors.
General Xenograft Tumor Model Workflow
Caption: General workflow for in-vivo xenograft studies.
Protocol 1: Medulloblastoma Orthotopic Xenograft Model
This protocol is adapted from established methodologies for testing Hedgehog inhibitors in a clinically relevant brain tumor model.
-
Cell Preparation:
-
Culture human medulloblastoma cells with known Hedgehog pathway activation (e.g., Ptch1 deficient lines).
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium at a concentration of 1 x 10⁵ to 2 x 10⁵ cells per 3-5 µL.
-
-
Animal Model:
-
Use 6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
-
Stereotactic Intracranial Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull over the cerebellum.
-
Slowly inject the cell suspension into the cerebellar region.
-
-
Treatment Administration:
-
After a predetermined period to allow for tumor establishment (e.g., 7-10 days), randomize mice into treatment and control groups.
-
Administer this compound (or vehicle control) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Dosing for novel compounds would be determined by prior maximum tolerated dose studies. For comparison, Vismodegib has been administered to mice at doses around 30-50 mg/kg daily.[14][15]
-
-
Efficacy Endpoints:
-
Monitor animal health and body weight regularly.
-
Assess tumor growth using non-invasive imaging (e.g., MRI) or monitor for neurological symptoms.
-
Primary endpoint: Overall survival.
-
Secondary endpoints: Tumor growth inhibition, analysis of Hh pathway biomarkers (e.g., Gli1 expression) in tumor tissue post-mortem.
-
Protocol 2: Pancreatic Cancer Subcutaneous Xenograft Model
This model is useful for assessing the impact of inhibitors on tumor growth in a more accessible location.
-
Cell Preparation:
-
Use a human pancreatic cancer cell line with known Hedgehog pathway activity.
-
Prepare a cell suspension of 1-5 x 10⁶ cells in a 1:1 mixture of serum-free medium and Matrigel.
-
-
Animal Model:
-
Use 6-8 week old immunocompromised mice.
-
-
Subcutaneous Implantation:
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Treatment Administration:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice and begin treatment with this compound or vehicle control.
-
-
Efficacy Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor animal body weight and overall health.
-
Primary endpoint: Tumor growth inhibition.
-
At the end of the study, excise tumors for weight measurement and biomarker analysis (e.g., immunohistochemistry for Ki67, Western blot for GLI1).
-
Conclusion
The benzo[cd]indol-2(1H)-one scaffold, including the 6-chloro derivative, presents a promising avenue for the development of downstream Hedgehog pathway inhibitors. The in-vitro data demonstrates sub-micromolar potency and a distinct mechanism of action compared to SMO-targeting agents.[1] While direct in-vivo validation of this compound is a necessary next step, the favorable pharmacokinetic properties of related compounds and the provided experimental frameworks offer a clear path forward for its preclinical evaluation.[13] Further studies are warranted to determine if the downstream inhibition offered by this compound class can translate into a safe and effective therapeutic strategy, potentially overcoming the resistance mechanisms that limit the efficacy of current Hedgehog pathway inhibitors.
References
- 1. Medulloblastoma xenografts [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Arsenic trioxide inhibits human cancer cell growth and tumor development in mice by blocking Hedgehog/GLI pathway [jci.org]
- 5. Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. stemcell.com [stemcell.com]
- 8. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Hedgehog Pathway Inhibitors as a Therapeutic Option for Uterine Leiomyosarcoma Using the Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vismodegib, an antagonist of hedgehog signaling, directly alters taste molecular signaling in taste buds - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
